molecular formula C11H14N2O3 B1324998 6-(2,2-Dimethyl-propionylamino)-nicotinic acid CAS No. 898561-66-5

6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Cat. No.: B1324998
CAS No.: 898561-66-5
M. Wt: 222.24 g/mol
InChI Key: QCCYRUYZQOXLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCYRUYZQOXLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640086
Record name 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-66-5
Record name 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic pathway proceeds via the acylation of 6-aminonicotinic acid with pivaloyl chloride. This document outlines the chemical principles, a detailed experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of the target compound.

Introduction

This compound, also known as 6-(pivaloylamino)nicotinic acid, is a substituted pyridine carboxylic acid derivative. Its structural motif, featuring a pivaloyl group attached to the amino function of nicotinic acid, makes it a key intermediate in the synthesis of various biologically active molecules. The bulky tert-butyl group of the pivaloyl moiety can impart unique pharmacological properties, such as increased metabolic stability or altered receptor binding affinity. This guide details a robust and reproducible synthetic route to this important compound.

Core Synthetic Pathway: Acylation of 6-Aminonicotinic Acid

The most direct and efficient method for the synthesis of this compound is the N-acylation of 6-aminonicotinic acid with pivaloyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.

Mechanistic Rationale

The synthesis hinges on the nucleophilic attack of the amino group of 6-aminonicotinic acid on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction.

A visual representation of the synthesis pathway is provided below:

Synthesis_Pathway 6-Aminonicotinic Acid 6-Aminonicotinic Acid Reaction Acylation 6-Aminonicotinic Acid->Reaction Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Solvent (e.g., Pyridine) Solvent (e.g., Pyridine) Solvent (e.g., Pyridine)->Reaction This compound This compound Reaction->this compound HCl HCl Reaction->HCl Byproduct

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of aminopyridines and is optimized for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Aminonicotinic acid3167-49-5C₆H₆N₂O₂138.12
Pivaloyl chloride3282-30-2C₅H₉ClO120.58
Pyridine (anhydrous)110-86-1C₅H₅N79.10
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93
Hydrochloric acid (1 M)7647-01-0HCl36.46
Deionized water7732-18-5H₂O18.02
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 6-aminonicotinic acid (5.0 g, 36.2 mmol) in anhydrous pyridine (50 mL). Stir the suspension under a nitrogen atmosphere.

  • Addition of Pivaloyl Chloride: Cool the suspension to 0 °C in an ice bath. Add pivaloyl chloride (5.24 g, 43.4 mmol, 1.2 equivalents) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Workup:

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

    • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • Purification:

    • Dry the crude product in a vacuum oven at 50 °C.

    • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

A visual workflow of the experimental procedure is presented below:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Suspend 6-Aminonicotinic Acid in Pyridine Suspend 6-Aminonicotinic Acid in Pyridine Cool to 0°C Cool to 0°C Suspend 6-Aminonicotinic Acid in Pyridine->Cool to 0°C Add Pivaloyl Chloride Dropwise Add Pivaloyl Chloride Dropwise Cool to 0°C->Add Pivaloyl Chloride Dropwise Stir at Room Temperature Stir at Room Temperature Add Pivaloyl Chloride Dropwise->Stir at Room Temperature Pour into Ice-Water Pour into Ice-Water Stir at Room Temperature->Pour into Ice-Water Acidify with HCl Acidify with HCl Pour into Ice-Water->Acidify with HCl Precipitate Formation Precipitate Formation Acidify with HCl->Precipitate Formation Filter and Wash Filter and Wash Precipitate Formation->Filter and Wash Dry Crude Product Dry Crude Product Filter and Wash->Dry Crude Product Recrystallize from Ethanol/Water Recrystallize from Ethanol/Water Dry Crude Product->Recrystallize from Ethanol/Water Filter and Dry Purified Product Filter and Dry Purified Product Recrystallize from Ethanol/Water->Filter and Dry Purified Product

Figure 2: Experimental workflow for the synthesis of the target compound.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.0 (s, 1H, COOH), ~10.0 (s, 1H, NH), ~8.8 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), 1.25 (s, 9H, C(CH₃)₃)
¹³C NMR (DMSO-d₆, 100 MHz)Expected peaks for aromatic carbons, carbonyl carbons (amide and carboxylic acid), and the tert-butyl group carbons.
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch of carboxylic acid), ~3200 (N-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of amide), ~1600, 1580 (C=C and C=N aromatic stretching)
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ calculated for C₁₁H₁₄N₂O₃: 223.11, found: ~223.1
Melting Point Expected to be a high-melting solid.
Purity (HPLC)≥98%

Safety and Handling

  • Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The starting material, 6-aminonicotinic acid , is a solid and should be handled with standard laboratory precautions.

Conclusion

The synthesis of this compound via the acylation of 6-aminonicotinic acid with pivaloyl chloride is a reliable and straightforward method. This guide provides a comprehensive framework for its successful preparation and characterization, enabling researchers to access this valuable intermediate for further applications in drug discovery and development.

References

  • Organic Syntheses Procedure. Org. Synth.2015 , 92, 80-91. [Link]

  • PubChem Compound Summary for CID 24229195, this compound. [Link]

An In-depth Technical Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS Number: 898561-66-5)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a nicotinic acid derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a proposed synthesis pathway, its presumed mechanism of action, and the analytical methodologies required for its characterization.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Niacin or Vitamin B3). The introduction of a pivaloyl (2,2-dimethyl-propionyl) group to the amino substituent at the 6-position of the nicotinic acid core is anticipated to modulate its physicochemical properties and biological activity. This modification may influence its solubility, metabolic stability, and interaction with its biological targets.[1]

The core structure, nicotinic acid, is a well-established therapeutic agent for treating dyslipidemia.[2] Its clinical utility, however, can be limited by side effects such as cutaneous flushing.[2] The derivatization of nicotinic acid is a common strategy to improve its therapeutic index.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
CAS Number 898561-66-5
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Canonical SMILES CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O
InChI Key NNNXXHZAZGFYBU-UHFFFAOYSA-N

Proposed Synthesis Pathway

The proposed reaction scheme is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 6-Aminonicotinic Acid (CAS: 3167-49-5) Reaction + Reactant1->Reaction Reactant2 Pivaloyl Chloride (CAS: 3282-30-2) Reactant2->Reaction Product 6-(2,2-Dimethyl-propionylamino)- nicotinic acid (CAS: 898561-66-5) Reaction->Product Base (e.g., Triethylamine) DCM, Room Temperature

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a well-established method for amide synthesis and is expected to be effective for the target molecule.

  • Dissolution of Starting Material: In a clean, dry round-bottom flask, suspend 6-aminonicotinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (2.1 eq), to the suspension and stir at room temperature.

  • Acylation: Slowly add pivaloyl chloride (1.0 eq) dropwise to the reaction mixture. The reaction is exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Presumed Mechanism of Action: Targeting the GPR109A Receptor

Nicotinic acid exerts its therapeutic effects, particularly its anti-lipolytic action, through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[2] It is highly probable that this compound, as a derivative, also functions as an agonist for this receptor.

The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the inactivation of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids into the bloodstream.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A Receptor G_protein Gi Protein GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Ligand->GPR109A Binds to G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (Active) PKA->HSL Phosphorylates (Activates) HSL_inactive Hormone-Sensitive Lipase (Inactive) Lipolysis Lipolysis (Free Fatty Acid Release) HSL->Lipolysis Catalyzes

Caption: Hypothesized GPR109A signaling pathway for this compound.

The bulky pivaloyl group may alter the binding affinity and efficacy of the molecule at the GPR109A receptor compared to nicotinic acid. Structure-activity relationship (SAR) studies of other 6-substituted nicotinic acid derivatives could provide further insights into how this modification might influence receptor interaction.

Potential Applications in Research and Drug Development

Given its structural similarity to nicotinic acid, this compound is a promising candidate for research in several areas:

  • Dyslipidemia: As a potential GPR109A agonist, it could be investigated for its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol.

  • Inflammation: GPR109A is also expressed on immune cells, and its activation has been linked to anti-inflammatory effects.[3] This compound could be explored as a modulator of inflammatory pathways.

  • Neurodegenerative Diseases: Some studies suggest a neuroprotective role for nicotinic acid, making its derivatives interesting for research in conditions like Alzheimer's and Parkinson's disease.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is crucial for its use in research. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A suitable gradient from 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts can be predicted based on the structure.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the nine protons of the t-butyl group, aromatic protons of the pyridine ring, an amide proton, and a carboxylic acid proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would correspond to the carbons of the pyridine ring, the carboxylic acid, the amide carbonyl, and the t-butyl group.

Mass Spectrometry (MS)

LC-MS/MS can be used for confirmation of the molecular weight and for quantification in biological matrices.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion (M+H)⁺ to a characteristic product ion
Instrumentation Triple Quadrupole Mass Spectrometer

Conclusion

This compound is a nicotinic acid derivative with considerable potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific biological data for this compound is not yet widely published, its structural features suggest it is a likely agonist of the GPR109A receptor. The proposed synthesis and analytical methods in this guide provide a solid foundation for researchers to produce and characterize this compound for further studies. Future research should focus on validating its synthesis, quantifying its biological activity, and exploring its pharmacokinetic and pharmacodynamic properties.

References

  • Pike, N. B. (2005). The clinical significance of niacin.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.
  • PubChem. Nicotinic acid. Available at: [Link]

  • Pavel Pazdera. (2015). Answer to "Can anyone help with the synthesis of a secondary amide from carboxylic acid?". ResearchGate. Available at: [Link]

  • Lukas, A. (2015). GPR109A and Vascular Inflammation.

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-modifying properties, the pharmacological profile of many of its derivatives, including this compound, remains largely unexplored. This technical guide synthesizes the available scientific literature on nicotinic acid derivatives and their molecular targets to propose a primary mechanism of action for this compound. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Based on its structural similarity to nicotinic acid, the central hypothesis of this guide is that This compound functions as an agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). The bulky 2,2-dimethylpropionylamino substituent at the 6-position of the nicotinic acid scaffold is anticipated to modulate the compound's affinity, potency, and potentially bias its signaling at this receptor.

The Primary Target: GPR109A Receptor

GPR109A is a G-protein coupled receptor belonging to the Gi family. It is expressed in various tissues, including adipocytes, immune cells (such as macrophages and neutrophils), keratinocytes, and the colonic epithelium.[1][2][3] The activation of GPR109A by its endogenous ligands, such as the ketone body β-hydroxybutyrate and the gut microbiota metabolite butyrate, or by pharmacological agonists like nicotinic acid, triggers a cascade of intracellular signaling events.[4][5]

Structural Rationale for GPR109A Agonism

The nicotinic acid moiety is a well-established pharmacophore for GPR109A activation. Structure-activity relationship (SAR) studies of various GPR109A agonists have demonstrated that the pyridinecarboxylic acid core is crucial for receptor binding and activation.[6][7] Modifications on the pyridine ring can significantly alter the pharmacological properties of the resulting compounds. The presence of the 2,2-dimethylpropionylamino group in this compound introduces a lipophilic and sterically bulky substituent. This modification is likely to influence the compound's interaction with the GPR109A binding pocket, potentially leading to altered potency, efficacy, or biased agonism compared to nicotinic acid.

Proposed Signaling Pathways

Upon agonist binding, GPR109A can initiate signaling through two primary pathways: the canonical G-protein dependent pathway and a non-canonical β-arrestin mediated pathway.

G-Protein Dependent Signaling

As a Gi-coupled receptor, the canonical signaling pathway for GPR109A involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is responsible for many of the well-characterized effects of nicotinic acid, including the inhibition of lipolysis in adipocytes.

G_Protein_Signaling cluster_membrane Plasma Membrane Receptor GPR109A G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1: Proposed G-protein dependent signaling pathway of this compound via GPR109A.

β-Arrestin Mediated Signaling

Recent evidence suggests that GPR109A can also signal through a G-protein-independent pathway involving β-arrestins.[2] Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. Biased agonists may preferentially activate either the G-protein or the β-arrestin pathway, leading to distinct cellular responses.

B_Arrestin_Signaling cluster_membrane Plasma Membrane Receptor GPR109A-P GRK GRK Receptor->GRK Recruits B_Arrestin β-Arrestin Receptor->B_Arrestin Recruits Ligand 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Ligand->Receptor Binds GRK->Receptor Phosphorylates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) B_Arrestin->MAPK_Cascade Activates Downstream Gene Expression, Cell Proliferation, Inflammation MAPK_Cascade->Downstream

Figure 2: Proposed β-arrestin mediated signaling pathway of this compound.

Potential Therapeutic Implications

The activation of GPR109A has been implicated in a range of physiological and pathophysiological processes, suggesting potential therapeutic applications for its agonists.

Anti-Inflammatory Effects

GPR109A activation has been shown to exert anti-inflammatory effects in various contexts. In the colon, GPR109A signaling in macrophages and dendritic cells promotes an anti-inflammatory phenotype and induces the differentiation of regulatory T cells.[8][9] This suggests a potential role for GPR109A agonists in the treatment of inflammatory bowel disease. In retinal pigment epithelial cells, GPR109A activation inhibits the production of pro-inflammatory cytokines.

Anticancer Activity

The role of GPR109A in cancer is context-dependent. In colon and breast cancer, GPR109A has been proposed to act as a tumor suppressor.[1][4][10] Its activation can induce apoptosis in cancer cells and suppress tumor growth.[4][10] Conversely, in some other cancers, GPR109A may have a pro-tumorigenic role. Therefore, the effect of a GPR109A agonist on cancer would likely depend on the specific cancer type and its GPR109A expression profile.

Experimental Validation of the Proposed Mechanism of Action

To investigate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays can be employed.

Experimental Workflow

Experimental_Workflow cluster_level1 Level 1: Receptor Interaction cluster_level2 Level 2: Proximal Signaling cluster_level3 Level 3: Downstream Functional Effects Binding Radioligand Binding Assay cAMP cAMP Accumulation Assay Binding->cAMP Arrestin β-Arrestin Recruitment Assay Binding->Arrestin Cytokine Cytokine Release Assay (e.g., ELISA) cAMP->Cytokine Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Arrestin->Apoptosis

Figure 3: A tiered experimental workflow to validate the mechanism of action.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a known concentration of a radiolabeled GPR109A antagonist (e.g., [³H]-Nicotinic acid) and increasing concentrations of the unlabeled test compound (this compound).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

  • Objective: To assess the functional activity of this compound on GPR109A-mediated Gi signaling.

  • Methodology:

    • Seed GPR109A-expressing cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Generate a dose-response curve and determine the EC50 value (concentration of test compound that produces 50% of the maximal response).

3. β-Arrestin Recruitment Assay

  • Objective: To determine if this compound induces β-arrestin recruitment to GPR109A.

  • Methodology:

    • Use a commercially available β-arrestin recruitment assay system (e.g., DiscoveRx PathHunter or BRET-based assays).

    • Co-transfect cells with GPR109A fused to a component of the reporter system and β-arrestin fused to the complementary component.

    • Treat the cells with increasing concentrations of the test compound.

    • Measure the reporter signal (e.g., chemiluminescence or BRET ratio) according to the manufacturer's protocol.

    • Generate a dose-response curve and determine the EC50 value.

4. Cytokine Release Assay

  • Objective: To evaluate the effect of this compound on inflammatory cytokine production in immune cells.

  • Methodology:

    • Culture immune cells (e.g., primary human macrophages or a macrophage-like cell line like THP-1) that endogenously express GPR109A.

    • Pre-treat the cells with the test compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

    • Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

5. Apoptosis Assay

  • Objective: To determine if this compound induces apoptosis in cancer cells expressing GPR109A.

  • Methodology:

    • Culture a GPR109A-positive cancer cell line (e.g., a colon or breast cancer cell line).

    • Treat the cells with increasing concentrations of the test compound for 24-48 hours.

    • Measure apoptosis using a commercially available assay, such as a Caspase-Glo 3/7 assay (which measures caspase activity) or an Annexin V/Propidium Iodide staining followed by flow cytometry.

Quantitative Data Summary

AssayParameter MeasuredExpected Outcome for a GPR109A Agonist
Radioligand BindingKi (nM)Low nanomolar to micromolar affinity
cAMP AccumulationEC50 (nM)Potent inhibition of forskolin-stimulated cAMP
β-Arrestin RecruitmentEC50 (nM)Dose-dependent recruitment of β-arrestin
Cytokine Release% InhibitionReduction in LPS-induced cytokine secretion
Apoptosis Assay% Apoptotic CellsIncrease in the percentage of apoptotic cells

Conclusion and Future Directions

This technical guide puts forth a well-grounded hypothesis for the mechanism of action of this compound, centering on its activity as a GPR109A agonist. The proposed experimental workflow provides a clear path for researchers to validate this hypothesis and to characterize the compound's pharmacological profile in detail.

Future research should focus on:

  • Determining the in vivo efficacy of this compound in animal models of inflammation and cancer.

  • Investigating potential biased agonism at the GPR109A receptor, which could lead to the development of pathway-selective drugs with improved therapeutic indices.

  • Elucidating the full spectrum of its off-target activities to ensure a comprehensive understanding of its safety and selectivity profile.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this and other novel nicotinic acid derivatives.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). Metabolites, 10(11), 453. [Link]

  • Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. (2014). Augusta University Research Profiles. [Link]

  • Thangaraju, M., Ganapathy, V., & Singh, N. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2014). PubMed. [Link]

  • Janicot, M., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(4), 100898. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). KU Leuven Limo. [Link]

  • Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 18(3), 13. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. [Link]

  • GPR109A activation and aging liver. (2020). Aging, 12(18), 17792-17794. [Link]

  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). ResearchGate. [Link]

  • Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2011). CoLab.
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2020). Disease Models & Mechanisms, 13(11), dmm046461. [Link]

  • Structures of GPR109A agonists presented herein with compound designations... (2018). ResearchGate. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(6), 2846-2856. [Link]

  • Chemical structures of GPR109A agonists and related chemical agents. (2021). ResearchGate. [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2023). Semantic Scholar. [Link]

  • GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. (2022). Cell Communication and Signaling, 20(1), 10. [Link]

  • Preparation of 6-methylnicotinic acid. (1961).
  • Nicotinic acid. (n.d.). Wikipedia. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1221303. [Link]

  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E623-E632. [Link]

  • Nicotinic acid. (n.d.). Chemsrc. [Link]

  • Patent Application Publication. (2024). Googleapis. [Link]

  • UNITED STATES PATENT OFFICE. (n.d.). Googleapis. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules, 27(3), 701. [Link]

  • Nicotinamide. (n.d.). PubChem. [Link]

  • Nicotinic Acid. (n.d.). PubChem. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Synthesis of nicotinic compounds. (1946).

Sources

An In-depth Technical Guide to the Anticipated Biological Activity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the prospective biological activities of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. While direct experimental data on this specific molecule is not extensively published, its structural relation to nicotinic acid (Niacin, Vitamin B3) provides a strong foundation for predicting its mechanism of action. This guide synthesizes established knowledge of nicotinic acid pathways to propose a scientifically-grounded hypothesis for the biological relevance of its 2,2-dimethyl-propionylamino derivative, focusing on its potential role in oncology and cellular metabolism. Our objective is to provide a robust theoretical framework that can inspire and direct future experimental validation.

Introduction: Deconstructing this compound

This compound is a derivative of nicotinic acid, a fundamental B vitamin.[1][2] The core structure, nicotinic acid, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4][5] NAD+ is a critical player in a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[3][5][6] The addition of a 2,2-dimethyl-propionylamino (also known as a pivaloylamino) group to the nicotinic acid backbone is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or specificity for certain biological targets.

This guide will explore the hypothesized biological activity of this compound, focusing on its likely involvement in NAD+ metabolism and the subsequent effects on Poly(ADP-ribose) polymerase (PARP) inhibition, a key mechanism in cancer therapy.

The Central Hypothesis: A Prodrug for NAD+ Modulation and PARP Inhibition

We postulate that this compound functions as a prodrug that, upon cellular uptake and metabolic processing, releases a nicotinic acid moiety. This, in turn, influences the intracellular NAD+ pool, thereby affecting NAD+-dependent enzymes, most notably PARP1. The bulky 2,2-dimethyl-propionylamino group may enhance cell permeability or alter metabolic stability compared to nicotinic acid alone.

The core of this hypothesis rests on the well-established role of nicotinic acid in NAD+ biosynthesis.[3][4] Cells utilize nicotinic acid to synthesize NAD+ through the Preiss-Handler pathway. Elevated NAD+ levels can, in some contexts, enhance the activity of NAD+-consuming enzymes. Conversely, the structural similarity of the nicotinamide-like portion of the molecule to nicotinamide itself, a known PARP inhibitor, suggests a potential for direct competitive inhibition of PARP enzymes.[7][8][9]

Signaling Pathway: Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound may exert its biological effects.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Metabolism Metabolic Cleavage Compound->Metabolism Cellular Uptake PARP_Inhibition Direct PARP Inhibition (Competitive with NAD+) Compound->PARP_Inhibition Alternative Hypothesis Nicotinic_Acid Nicotinic Acid Metabolism->Nicotinic_Acid NAD_Synthesis NAD+ Biosynthesis (Preiss-Handler Pathway) Nicotinic_Acid->NAD_Synthesis NAD_Pool Increased NAD+ Pool NAD_Synthesis->NAD_Pool PARP1 PARP1 PARP_Inhibition->PARP1 DNA_Repair Inhibition of DNA Repair PARP1->DNA_Repair Apoptosis Induction of Apoptosis in Cancer Cells DNA_Repair->Apoptosis Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies cluster_downstream_effects Downstream Effects Cell_Viability Cell Viability Assays (MTT, LDH) IC50 Determine IC50 Cell_Viability->IC50 NAD_Quantification Intracellular NAD+ Quantification IC50->NAD_Quantification PARP_Activity PARP Activity Assays (In Vitro & Cell-Based) IC50->PARP_Activity DNA_Damage DNA Damage Assessment (γ-H2AX, Comet Assay) PARP_Activity->DNA_Damage Apoptosis Apoptosis Assays (Annexin V, Caspase) DNA_Damage->Apoptosis

Caption: A streamlined workflow for validating the biological activity of the compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the proposed experiments, providing a framework for data interpretation.

AssayCell Line (BRCA1 mutant)Cell Line (Wild-Type)Expected Outcome
Cell Viability (IC50) 10 µM> 100 µMSelective toxicity in DNA repair-deficient cells.
Intracellular NAD+ 150% increase140% increaseConfirms cellular uptake and conversion to a nicotinic acid-like moiety.
PARP Activity (IC50) 5 µM5 µMDemonstrates direct inhibition of the PARP enzyme.
γ-H2AX Foci Significant increaseModerate increaseIndicates accumulation of double-strand DNA breaks, more pronounced in mutant cells.
Apoptosis (% Annexin V+) 60%15%Correlates DNA damage with the induction of apoptosis.

Conclusion and Future Directions

This compound holds significant, albeit currently theoretical, promise as a modulator of NAD+ metabolism and a PARP inhibitor. Its nicotinic acid core provides a strong rationale for its involvement in these critical cellular pathways. The proposed experimental framework offers a clear path to validating this hypothesis and elucidating the precise mechanism of action.

Future research should focus on in vivo studies to assess the compound's efficacy and safety in animal models of cancer. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the chemical scaffold for improved potency and selectivity. The exploration of this and similar nicotinic acid derivatives could pave the way for a new class of targeted cancer therapeutics.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Tedeschi, G., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? OncoImmunology, 6(11), e1351342. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17. [Link]

  • PubChem. Nicotinic acid. [Link]

  • Roussos, E. T., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

  • Abdel-Magid, A. F. (2020). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Drug Design, Development and Therapy, 14, 2153–2167. [Link]

  • Kamal, A., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), S20-S26. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Byers, L. A., et al. (2021). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses. Cancers, 13(16), 4078. [Link]

  • ResearchGate. PARP inhibition by nicotinamide. [Link]

  • Roussos, E. T., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

  • Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Google Patents. United States Patent (19). [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. [Link]

  • PubChem. Nicotinamide. [Link]

  • Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]

  • Nature. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. [Link]

  • Kuwait Scholars Publisher. Exploring the Therapeutic Potential of Vitamin B3 in Cancer. [Link]

  • D'Incalci, M., et al. (2020). PARP Inhibitors in Ovarian Cancer. Cancers, 12(2), 339. [Link]

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Cancers, 14(20), 5029. [Link]

Sources

A Technical Guide to the Structural Elucidation of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known as 6-(pivaloylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] As with any novel compound intended for pharmaceutical or research applications, unambiguous confirmation of its chemical structure is a critical prerequisite for understanding its activity, ensuring purity, and meeting regulatory standards.[3] This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of this molecule, synthesizing data from multiple orthogonal analytical techniques. Our approach emphasizes not just the acquisition of data, but the logical framework through which these data streams are integrated to build a self-validating structural hypothesis.

The target molecule has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol .[4][5][6] The structure combines a nicotinic acid core with an N-linked pivaloyl (tert-butyl carbonyl) group, presenting distinct features that are ideally suited for characterization by a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Strategic Workflow for Structure Determination

The definitive assignment of a molecular structure is rarely achieved with a single technique. It requires a synergistic approach where each method provides a unique piece of the puzzle. Our strategy begins with determining the molecular formula and initial fragmentation patterns, proceeds to map out the carbon-hydrogen framework and its connectivity, and culminates in the synthesis of all data to confirm the final structure.

G cluster_start Initial Analysis cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_synthesis Data Integration & Confirmation Compound Test Compound (C11H14N2O3) HRMS High-Resolution MS (HRMS) - ESI-TOF Compound->HRMS Molecular Formula & Weight NMR_1D 1D NMR (¹H, ¹³C, DEPT) Compound->NMR_1D C/H Framework MSMS Tandem MS (MS/MS) - CID HRMS->MSMS Precursor Ion Synthesis Synthesize All Data MSMS->Synthesis Fragmentation Data NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguity NMR_2D->Synthesis Connectivity Map Structure Final Structure Confirmed Synthesis->Structure

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Molecular Formula and Substructure Analysis by Mass Spectrometry

Causality & Expertise: Mass spectrometry (MS) is the foundational first step.[3][7] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) is then employed to induce fragmentation of the molecular ion, offering critical clues about the molecule's substructures by revealing the masses of stable fragments.[8][9] For this molecule, we anticipate characteristic cleavages around the amide bond and the loss of the bulky tert-butyl group.

Experimental Protocol: LC-HRMS (ESI-TOF)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to aid in protonation for positive ion mode analysis.[10]

  • Chromatographic Separation (Optional but Recommended): Inject 5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure the sample is pure and to separate it from any potential impurities.

  • Mass Spectrometer Setup (ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 120 V (for initial MS1 scan).

  • Tandem MS (MS/MS) Acquisition:

    • Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment.

    • Select the protonated molecular ion [M+H]⁺ as the precursor for Collision-Induced Dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Expected Data & Interpretation

The primary goal is to confirm the molecular formula and identify key structural motifs.

Ion DescriptionExpected Exact Mass [M+H]⁺Calculated FormulaKey Fragment DescriptionFragment m/z
Protonated Molecular Ion223.1077C11H15N2O3⁺--
Loss of tert-butyl radical166.0502C7H8N2O3⁺Cleavage of C-C bond alpha to carbonyl.
Loss of pivaloyl group139.0499C6H7N2O2⁺Cleavage of the amide C-N bond.
Decarboxylation177.1180C10H15N2O⁺Loss of CO2 from the carboxylic acid.

Table 1: Predicted HRMS and key MS/MS fragmentation data for the target compound.

The observation of the [M+H]⁺ ion at m/z 223.1077 would confirm the elemental composition of C11H14N2O3. The subsequent neutral loss of 57 Da (C4H9) is a classic indicator of a tert-butyl group, strongly suggesting the presence of the pivaloyl moiety.

Part 2: Assembly of the Molecular Framework by NMR Spectroscopy

Causality & Expertise: While MS provides the formula and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity.[11] It is the most powerful technique for the complete structure elucidation of small organic molecules in solution.[11] We will use a suite of 1D and 2D NMR experiments to build the molecule piece by piece. The choice of solvent, DMSO-d₆, is deliberate; its high polarity readily dissolves the carboxylic acid, and it allows for the observation of exchangeable protons (from the -NH and -COOH groups).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength.

    • Temperature: 298 K.

    • Locking & Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.[12]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds for 16-64 scans.[12]

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds for 1024 or more scans.[12]

    • DEPT-135: Acquire to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled ¹H-¹H spin systems.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify all direct one-bond ¹H-¹³C correlations.[15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-4 bond) ¹H-¹³C correlations, which are crucial for connecting disparate parts of the molecule.[14][16]

Expected Data & Interpretation

The ¹H and ¹³C NMR spectra will provide the fundamental count of unique proton and carbon environments.

¹H NMR Predictions: The pyridine ring protons are significantly affected by the substituents. The electron-withdrawing carboxylic acid and the nitrogen atom will deshield nearby protons, shifting them downfield.[2][17]

Proton LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~8.8-9.0d1HPyridine ring, ortho to N and COOH
H-4~8.1-8.3dd1HPyridine ring, between substituents
H-5~7.8-8.0d1HPyridine ring, adjacent to amide
NH~10.0-10.5br s1HAmide proton
COOH~13.0-13.5br s1HCarboxylic acid proton
C(CH₃)₃~1.2-1.3s9Htert-Butyl protons

Table 2: Predicted ¹H NMR data in DMSO-d₆.

¹³C NMR Predictions: The carbon chemical shifts are also highly dependent on the electronic environment.[2][12] Carbons attached to electronegative atoms (O, N) will be the most downfield.

Carbon LabelPredicted Shift (δ, ppm)DEPT-135Assignment
C=O (Amide)~175-178AbsentPivaloyl carbonyl
C=O (Acid)~165-168AbsentCarboxylic acid carbonyl
C-6~150-155AbsentPyridine ring, amide-bearing
C-2~148-152CHPyridine ring
C-4~138-142CHPyridine ring
C-3~122-126AbsentPyridine ring, acid-bearing
C-5~115-120CHPyridine ring
C(CH₃)₃~38-42Absenttert-Butyl quaternary C
C(CH₃)₃~26-29CH₃tert-Butyl methyls

Table 3: Predicted ¹³C NMR and DEPT-135 data in DMSO-d₆.

  • COSY: Will show a clear correlation between H-4 and H-5, and potentially a weaker ⁴J (meta) coupling between H-2 and H-4, confirming their positions on the pyridine ring.

  • HSQC: Will definitively link each proton signal (H-2, H-4, H-5, and the t-butyl protons) to its directly attached carbon signal from the ¹³C spectrum.

  • HMBC: This is the key experiment for final confirmation. It will bridge the isolated spin systems and confirm the substitution pattern.

Part 3: Data Synthesis and Final Structure Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure. We use the long-range HMBC correlations to definitively link the substructures identified by MS and 1D NMR.

G cluster_key_correlations Key HMBC Correlations (²J, ³J) mol H_NH NH Proton C_Amide_CO Amide C=O H_NH->C_Amide_CO C_6 Pyridine C-6 H_NH->C_6 H_tBu t-Butyl Protons H_tBu->C_Amide_CO H_5 H-5 Proton C_Acid_CO Acid C=O H_5->C_Acid_CO C_4 Pyridine C-4 H_5->C_4 H_2 H-2 Proton H_2->C_4

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Logical Confirmation Steps:

  • Pivaloyl Group to Ring: A strong correlation from the nine equivalent t-butyl protons (~1.2 ppm) to the amide carbonyl carbon (~176 ppm) confirms the pivaloyl group. A crucial correlation from the amide NH proton (~10.2 ppm) to this same carbonyl carbon, as well as to the C-6 carbon of the pyridine ring (~152 ppm), definitively links the pivaloyl group to the ring at position 6 via the nitrogen atom.

  • Carboxylic Acid to Ring: A clear correlation from the H-2 proton (~8.9 ppm) and the H-4 proton (~8.2 ppm) to the carboxylic acid carbonyl carbon (~166 ppm) would place the -COOH group at position 3. The absence of a proton at C-3 in the HSQC further supports this.

  • Pyridine Ring Substitution: The combined COSY and HMBC data will confirm the 3,6-disubstitution pattern. For example, the H-5 proton will show HMBC correlations to C-3 and C-4, while the H-4 proton will correlate to C-2, C-3, C-5, and C-6, locking in the entire ring structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry validates the elemental composition and provides initial substructural evidence. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and critically, HMBC, allows for the complete and unambiguous assembly of the molecular framework. The convergence of these orthogonal datasets provides a high degree of confidence in the final assigned structure, a process that is fundamental to modern chemical and pharmaceutical research.

References

  • Sinfoo Biotech. This compound. Available at: [Link]

  • Zhao, Y., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available at: [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • Amolecule. This compound - 95%. Available at: [Link]

  • Nguyen, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • M. Lowe (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • Pieniazek, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]

  • Katritzky, A., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar. Available at: [Link]

  • Appleby, K., & Duckett, S. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Available at: [Link]

  • ResearchGate. X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. Available at: [Link]

  • Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available at: [Link]

  • Morales-Perez, C. L., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Available at: [Link]

  • SpectraBase. Pyridine. Available at: [Link]

  • PubChem. Nicotinic Acid. Available at: [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

  • University of Puget Sound. Full Interpretation of IR and NMR Spectra. Available at: [Link]

  • PubChem. N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide. Available at: [Link]

  • Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Available at: [Link]

  • Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?. Available at: [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

Sources

6-(2,2-Dimethyl-propionylamino)-nicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutic agents. This compound, a derivative of the essential nutrient Vitamin B3 (nicotinic acid), represents a key building block in this endeavor.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential applications, and handling protocols, designed for researchers, scientists, and professionals in drug development. The molecule's structure combines the biologically significant nicotinic acid core with a bulky, lipophilic pivaloyl (2,2-dimethyl-propionyl) group, offering unique steric and electronic properties for synthetic exploration. Its utility lies primarily as a sophisticated intermediate, enabling the synthesis of complex molecules with tailored pharmacological profiles.[3]

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a chemical compound is the first step in any research workflow. This section outlines the key identifiers and physicochemical data for this compound.

Structural Information

The structure features a pyridine ring substituted with a carboxylic acid at the 3-position and a pivalamide group at the 6-position.

chemical_structure N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C12 C C3->C12 C5 C C4->C5 C6 C C5->C6 C6->N1 N7 N C6->N7 C8 C N7->C8 O9 O C8->O9 C10 C C8->C10 C11 C(CH3)3 C10->C11 O13 O C12->O13 O14 OH C12->O14

Caption: 2D Structure of 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid.

Data Summary Table

The following table summarizes the essential quantitative and identifying information for this compound, compiled from various chemical suppliers and databases.[3][4][5][6]

PropertyValueSource(s)
Molecular Weight 222.24 g/mol [4]
Molecular Formula C₁₁H₁₄N₂O₃[4][5][6]
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[3]
CAS Number 898561-66-5[3][4][5]
Synonyms 6-Pivalamidonicotinic acid, 6-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid[7]
Physical Form Solid[8]
Purity Typically available at ≥95% or >99%[3][6][7]
SMILES String CC(C)(C)C(=O)Nc1ccc(cn1)C(O)=O[8]

Synthesis and Characterization

Plausible Synthetic Pathway

While multiple synthetic routes may exist, a common and logical approach for the synthesis of this compound involves the acylation of 6-aminonicotinic acid. This standard amide bond formation is a fundamental reaction in medicinal chemistry. The process begins with the activation of pivalic acid (2,2-dimethylpropanoic acid), typically by converting it to a more reactive species like pivaloyl chloride. This activated acyl donor is then reacted with 6-aminonicotinic acid under basic conditions to yield the final product.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_purification Workup & Purification Reactant1 6-Aminonicotinic Acid Reaction Amide Coupling (Acylation) Reactant1->Reaction Reactant2 Pivaloyl Chloride (or Pivalic Acid + Coupling Agent) Reactant2->Reaction Workup Aqueous Workup (e.g., pH adjustment, extraction) Reaction->Workup Reaction Mixture Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product 6-(2,2-Dimethyl-propionylamino) -nicotinic acid Purification->Product Purified Product

Caption: General workflow for the synthesis of the title compound.

Structural Elucidation and Quality Control

Post-synthesis, confirming the identity and purity of the compound is critical. A suite of analytical techniques is typically employed for this purpose.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. The spectra should be consistent with the expected shifts and coupling patterns for the nicotinic acid backbone and the pivaloyl group.

  • Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or Gas Chromatography-Mass Spectrometry (GCMS) are used to confirm the molecular weight of the compound.[3] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 222.24 g/mol .

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the final product. By using a suitable column and mobile phase, a chromatogram is generated where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The nicotinic acid (niacin) core is a well-established pharmacophore with diverse biological activities, including lipid-lowering, anti-inflammatory, and neuroprotective effects.[1][9][10][11] Derivatives of nicotinic acid are actively explored for a wide range of therapeutic targets.[10]

The introduction of the pivaloyl group serves several strategic purposes in drug design:

  • Increased Lipophilicity : The bulky tert-butyl group enhances the molecule's lipid solubility, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.

  • Steric Shielding : The pivaloyl group can provide steric hindrance, which may protect the amide bond from enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of subsequent drug candidates.

  • Modulation of Receptor Binding : The size and shape of the substituent can influence how a final molecule fits into the binding pocket of a target protein, allowing for the fine-tuning of potency and selectivity.

application_logic Parent Nicotinic Acid Core (Known Bioactivity) Modification Addition of Pivaloyl Group Parent->Modification Derivative 6-(2,2-Dimethyl-propionylamino) -nicotinic acid (Intermediate) Properties Alters Lipophilicity & Metabolic Stability Derivative->Properties Synth Further Synthetic Modification Derivative->Synth Modification->Derivative FinalDrug Novel Drug Candidates (e.g., for inflammation, metabolic disease) Synth->FinalDrug

Caption: Role as an intermediate in developing new therapeutic agents.

Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its classification under GHS symbol GHS07 suggests it should be treated as an irritant.[3] Furthermore, the SDS for its parent compound, nicotinic acid, consistently identifies it as causing serious eye irritation (H319).[12][13] Therefore, prudent laboratory practices are essential.

  • Hazard Statements (Inferred from Parent Compound) :

    • H319: Causes serious eye irritation.[12][13]

  • Precautionary Statements :

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.[13][14]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[13]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Always wear a laboratory coat, chemical-resistant gloves, and safety glasses or goggles when handling the solid or its solutions.

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocol: Purity Determination by HPLC

This protocol provides a standardized method for assessing the purity of a synthesized or purchased batch of this compound.

Workflow Diagram

hplc_workflow Prep_Sample 1. Sample Preparation - Weigh ~1 mg of compound - Dissolve in 1 mL of diluent Injection 4. Sample Injection - Inject 5-10 µL of sample solution Prep_Sample->Injection Prep_Mobile 2. Mobile Phase Preparation - Prepare Mobile Phase A & B - Degas solutions Setup_HPLC 3. HPLC System Setup - Install C18 column - Set flow rate, gradient, and UV wavelength Prep_Mobile->Setup_HPLC Setup_HPLC->Injection Analysis 5. Data Acquisition - Run the gradient program - Record chromatogram Injection->Analysis Processing 6. Data Processing - Integrate all peaks - Calculate % Area of the main peak Analysis->Processing Result Purity Report Processing->Result

Caption: Step-by-step workflow for HPLC purity analysis.

Step-by-Step Methodology
  • Materials and Reagents :

    • This compound sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or Formic acid

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with UV detector

  • Solution Preparation :

    • Mobile Phase A : 0.1% TFA (or formic acid) in water.

    • Mobile Phase B : 0.1% TFA (or formic acid) in acetonitrile.

    • Sample Diluent : 50:50 Water:Acetonitrile.

    • Sample Solution : Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution.

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25 °C

    • Detection Wavelength : 254 nm (or other appropriate wavelength determined by UV scan)

    • Injection Volume : 5 µL

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Procedure :

    • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

    • Inject a blank (sample diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run the gradient method and acquire the data for 30 minutes.

  • Data Analysis :

    • Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity by dividing the area of the main product peak by the total area of all integrated peaks and multiplying by 100.

Conclusion

This compound is a valuable and strategically designed chemical intermediate for researchers in medicinal chemistry and drug development. Its unique combination of a bioactive nicotinic acid core and a sterically influential pivaloyl group provides a robust platform for synthesizing novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. Understanding its synthesis, analytical characterization, and safe handling is fundamental to leveraging its full potential in the pursuit of next-generation therapeutics. This guide serves as a foundational resource to support such scientific endeavors.

References

  • Sinfoo Biotech. This compound. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

  • Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]

  • Patsnap. Synthesis method of 6-methyl nicotine. [Link]

  • PubChem. Nicotinamide | C6H6N2O | CID 936. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a detailed technical framework for the comprehensive solubility characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS No. 898561-66-5), a nicotinic acid derivative.[3][4] While specific experimental solubility data for this compound is not extensively published, this document serves as a procedural and interpretive whitepaper for researchers. It outlines the foundational principles of solubility, details robust experimental protocols for its determination, and discusses the critical influencing factors. By following the methodologies presented, researchers can generate reliable and reproducible solubility data essential for advancing drug development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter.[1][5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations and potentially leading to the failure of an otherwise potent drug candidate.[1][6]

This compound, a derivative of nicotinic acid (Vitamin B3)[7][8], presents a molecular structure with both hydrophobic (2,2-dimethyl-propionyl group) and hydrophilic (nicotinic acid moiety) characteristics. This amphiphilic nature suggests that its solubility will be influenced by a variety of factors, necessitating a thorough investigation. This guide provides the scientific rationale and detailed protocols for such an investigation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data.

PropertyValue/InformationSource
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[3]
CAS Number 898561-66-5[3][4]
Molecular Formula C11H14N2O3[4]
Molecular Weight 222.24 g/mol [4]

The presence of a carboxylic acid group on the pyridine ring suggests that the solubility of this compound will be highly dependent on pH.[9][10] The pKa of the molecule will govern the ionization state at different physiological pH values, which in turn will significantly impact its solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. Several key factors influence this equilibrium for a pharmaceutical compound like this compound:

  • pH and pKa: For ionizable compounds, solubility is a function of pH.[6] The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized species at a given pH, with the ionized form generally exhibiting higher aqueous solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[9][11] However, for some compounds, the process can be exothermic.[11]

  • Solid-State Properties (Polymorphism): The crystalline form of an API can have a profound impact on its solubility.[12][13] Amorphous forms are typically more soluble than their crystalline counterparts due to the lack of a crystal lattice energy barrier.[12] Different crystalline polymorphs of the same compound can also exhibit different solubilities.[13]

  • Particle Size: Decreasing the particle size of a drug substance increases its surface area-to-volume ratio, which can lead to an increase in the dissolution rate.[9][14]

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach is recommended to build a comprehensive solubility profile for this compound.

Solid-State Characterization

Prior to solubility determination, it is crucial to characterize the solid form of the API to ensure consistency across experiments.[12][13]

Protocol: Basic Solid-State Characterization

  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the sample. An amorphous solid will show a broad halo, while a crystalline solid will exhibit sharp peaks.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.[15][16]

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.[15]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given set of conditions and is the gold standard for solubility measurement.[17][18] The shake-flask method is the most common approach.[6][19]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of this compound solid to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[20]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21][22] A calibration curve with known concentrations of the compound must be prepared.[22]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic (Apparent) Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[17][23] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[24]

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Add the DMSO stock solution to a microplate containing aqueous buffer at various dilutions.

  • Precipitation Monitoring: Monitor the plate for the formation of precipitate over a short period (e.g., 1-2 hours) using a nephelometer or a plate reader that can measure turbidity.[25]

  • Data Analysis: The kinetic solubility is the concentration at which the turbidity exceeds a predefined threshold.[25]

G A High-Concentration DMSO Stock C Serial Dilution of Stock into Buffer A->C B Aqueous Buffer in Microplate B->C D Incubate and Monitor for Turbidity C->D E Determine Concentration at Precipitation Onset D->E F Kinetic Solubility Value E->F

Caption: Kinetic Solubility Assay Workflow.

Data Interpretation and Application

The collected solubility data for this compound should be tabulated and analyzed to inform further development strategies.

pHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.225[Experimental Data][Experimental Data]
4.525[Experimental Data][Experimental Data]
6.825[Experimental Data][Experimental Data]
7.425[Experimental Data][Experimental Data]
7.437[Experimental Data][Experimental Data]

A significant discrepancy between thermodynamic and kinetic solubility may indicate that the compound is prone to supersaturation, which can have implications for its in vivo performance. Low solubility across all pH values would classify the compound as poorly soluble and necessitate the exploration of solubility enhancement techniques.[1][26]

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides a comprehensive, scientifically grounded framework for researchers to systematically determine and interpret the solubility of this compound. By adhering to these detailed protocols and considering the multifaceted nature of solubility, drug development professionals can make informed decisions, mitigate risks associated with poor bioavailability, and ultimately increase the probability of clinical success.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 198752.
  • AlfatestLab.
  • Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Pharmaguideline.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • NETZSCH Analyzing & Testing.
  • Slideshare. Solubility and its Importance.pptx.
  • Wishrut Pharma. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • Agno Pharmaceuticals.
  • Element. Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients.
  • PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ACS Publications. (2020).
  • Emmace.
  • Inventiva Pharma.
  • World Health Organization. (2018, July 2).
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.
  • ResearchGate.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2025, August 6).
  • IJPPR. (2018, June 30).
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • SynHet. This compound.
  • PubChem. Nicotinic Acid.
  • ChemicalBook. (2025, January 27). This compound | 898561-66-5.
  • Cayman Chemical. (2023, April 12).
  • Chemicalland21. This compound - 95% prefix CAS No. 898561-66-5.
  • Wikipedia. Nicotinic acid.
  • PubChem. Nicotinamide.
  • Chemsrc. (2025, August 20). Nicotinic acid | CAS#:59-67-6.
  • Loba Chemie. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905.
  • Solubility of Things. Niacin.

Sources

An In-depth Technical Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known by its IUPAC name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid, is a substituted nicotinic acid derivative of interest in medicinal chemistry and drug discovery. While specific literature on this compound is not abundant, its structural features, combining a nicotinic acid core with a bulky pivaloyl group, suggest potential for unique biological activities. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential therapeutic applications based on the established pharmacology of related nicotinic acid and 6-aminonicotinic acid derivatives.

Nicotinic acid (niacin or vitamin B3) and its derivatives are multifaceted pharmacophores with a long history in medicine, primarily for treating dyslipidemia.[1] The pyridine-3-carboxylic acid scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules.[2] The introduction of substituents at the 6-position of the pyridine ring can significantly modulate the compound's physicochemical properties and biological targets.

This guide will delve into the synthetic pathways to access this compound, explore its potential biological activities by drawing parallels with structurally similar compounds, and discuss its prospects in drug development.

Chemical Synthesis

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 6-aminonicotinic acid. This precursor serves as a key intermediate for a variety of 6-substituted nicotinic acid derivatives.[3]

Part 1: Synthesis of 6-Aminonicotinic Acid (Precursor)

6-Aminonicotinic acid can be prepared through several established methods, including the oxidation of 6-aminonicotinamide or via nucleophilic substitution on halogenated nicotinic acid derivatives.[3] An alternative and common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 6-aminonicotinate.

Experimental Protocol: Hydrolysis of Ethyl 6-Aminonicotinate

  • Dissolution: Dissolve ethyl 6-aminonicotinate in methanol.

  • Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up:

    • Remove methanol under reduced pressure.

    • Dilute the residue with water.

    • Acidify the solution to a pH of approximately 3 with 2 N hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Isolate the precipitate by centrifugation, wash with water, and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.

Part 2: Acylation of 6-Aminonicotinic Acid

The final step in the synthesis of the target compound involves the acylation of the amino group of 6-aminonicotinic acid with a pivaloyl group. This is typically achieved using pivaloyl chloride in the presence of a base to neutralize the HCl byproduct.

Proposed Experimental Protocol: Synthesis of this compound

  • Dissolution: Suspend 6-aminonicotinic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the suspension.

  • Acylation: Slowly add pivaloyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction: Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction with water or a dilute aqueous acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acylation Ethyl_6_aminonicotinate Ethyl 6-aminonicotinate 6_Aminonicotinic_acid 6-Aminonicotinic acid Ethyl_6_aminonicotinate->6_Aminonicotinic_acid 1. NaOH, Methanol/Water 2. HCl Target_Compound 6-(2,2-Dimethyl-propionylamino)- nicotinic acid 6_Aminonicotinic_acid_2 6-Aminonicotinic acid 6_Aminonicotinic_acid_2->Target_Compound Pivaloyl chloride, Base (e.g., Triethylamine)

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Structural Features

The introduction of the pivaloyl group (a t-butyl carbonyl group) is expected to significantly influence the physicochemical properties of the nicotinic acid scaffold.

PropertyPredicted Influence of the Pivaloyl Group
Lipophilicity The bulky and non-polar t-butyl group will increase the lipophilicity of the molecule compared to 6-aminonicotinic acid. This may enhance its ability to cross cell membranes.
Steric Hindrance The t-butyl group introduces significant steric bulk around the amide linkage. This can affect the molecule's conformation and its ability to bind to biological targets. It may also provide metabolic stability by shielding the amide bond from enzymatic cleavage.
Solubility The increased lipophilicity may lead to reduced aqueous solubility. The carboxylic acid group, however, will still provide a handle for salt formation to potentially improve solubility.
Hydrogen Bonding The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the carboxylic acid provides both a donor (O-H) and an acceptor (C=O). The pyridine nitrogen is also a hydrogen bond acceptor.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is limited, the activities of related compounds provide a strong basis for predicting its therapeutic potential. Nicotinic acid derivatives have been explored for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

Anticancer Potential

Numerous derivatives of nicotinic acid have been synthesized and evaluated for their anticancer properties.[6] For instance, some novel nicotinic acid derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[7] The structural modifications on the nicotinic acid core are crucial for this activity. It is plausible that this compound could be investigated for similar activities.

Anti-inflammatory Activity

Nicotinic acid itself has anti-inflammatory properties.[6] Furthermore, various synthetic derivatives have been developed as potential anti-inflammatory agents.[5] The mechanism often involves the modulation of inflammatory cytokines. The specific substitution at the 6-position could influence the anti-inflammatory profile of the nicotinic acid scaffold.

Antimicrobial Activity

Nicotinic acid derivatives have also been investigated for their antibacterial and antifungal activities.[8] The pyridine nucleus is a common feature in many antimicrobial drugs. The lipophilicity and steric bulk of the pivaloyl group in this compound could play a role in its potential antimicrobial efficacy, possibly by facilitating its interaction with microbial cell membranes or specific enzymes.

GABA Receptor Modulation

A series of 6-aminonicotinic acid analogues have been synthesized and characterized as agonists for the GABA-A receptor.[9] This suggests that the 6-aminonicotinic acid scaffold can be a starting point for developing agents that target the central nervous system. The acylation of the amino group, as in the case of this compound, would likely alter this activity, but it highlights a potential area of investigation.

Potential Signaling Pathway Involvement

Signaling_Pathway Target_Compound 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Receptor Potential Target (e.g., Kinase, GPCR) Target_Compound->Receptor Binding & Modulation Cell_Membrane Cell Membrane Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Signal Transduction Biological_Response Biological Response (e.g., Anti-inflammatory, Anticancer) Downstream_Signaling->Biological_Response

Caption: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound is a synthetic derivative of nicotinic acid with potential for diverse biological activities. While direct experimental data on this specific molecule is scarce, its synthesis is readily achievable from 6-aminonicotinic acid. The presence of the pivaloyl group is anticipated to enhance its lipophilicity and metabolic stability, which are desirable properties in drug candidates.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • Biological Screening: The compound should be screened in a broad range of biological assays to identify its primary therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial screens.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action and identify its molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with different acyl groups at the 6-amino position would provide valuable insights into the SAR and help in optimizing the lead compound.

References

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a synthetic derivative of nicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the synthesis, purification, and characterization of this compound, and explores its potential biological activity as an agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). The guide includes detailed experimental protocols, predicted analytical data, and a discussion of the relevant signaling pathways, providing a solid foundation for further research and development of this and related compounds.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while significantly raising high-density lipoprotein (HDL) cholesterol levels makes it a valuable therapeutic agent.[2] However, its clinical utility is often hampered by a prominent side effect: cutaneous vasodilation, commonly known as flushing.[3] This has driven extensive research into the development of nicotinic acid derivatives with improved pharmacological profiles.

The discovery of the G-protein coupled receptor GPR109A as the primary target for niacin has revolutionized our understanding of its mechanism of action and opened new avenues for drug design.[2][4] GPR109A is predominantly expressed in adipocytes and various immune cells.[2] Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis.[4] This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of VLDL and LDL.

This compound, also known as 6-(pivaloylamino)nicotinic acid, is a derivative designed to engage the GPR109A receptor. The introduction of the bulky, lipophilic pivaloyl group at the 6-position of the nicotinic acid scaffold is a strategic modification aimed at potentially enhancing potency, selectivity, and pharmacokinetic properties. This guide will delve into the technical aspects of this compound, providing a framework for its synthesis, analysis, and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[5]
Synonyms 6-(pivaloylamino)nicotinic acid, this compound[5]
CAS Number 898561-66-5[5]
Molecular Formula C₁₁H₁₄N₂O₃[5]
Molecular Weight 222.24 g/mol [5]
Appearance White to off-white solid (Predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.Predicted
pKa ~4.5 (Carboxylic acid), ~2-3 (Pyridinium ion)Predicted

Synthesis and Purification

The synthesis of this compound is most logically achieved through the acylation of its precursor, 6-aminonicotinic acid. This two-step process involves the initial synthesis of 6-aminonicotinic acid, followed by its reaction with pivaloyl chloride.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Aminonicotinic Acid cluster_1 Step 2: Acylation A 6-Chloronicotinic Acid D 6-Aminonicotinic Acid A->D Nucleophilic Aromatic Substitution B Aqueous Ammonia B->D C Copper(II) Sulfate (catalyst) C->D D_clone 6-Aminonicotinic Acid G 6-(2,2-Dimethyl-propionylamino)- nicotinic Acid D_clone->G Acylation E Pivaloyl Chloride E->G F Pyridine (base) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

3.2.1. Synthesis of 6-Aminonicotinic Acid from 6-Chloronicotinic Acid

This protocol is adapted from established methods for the amination of chloropyridines.

  • Materials:

    • 6-Chloronicotinic acid

    • Concentrated aqueous ammonia (28-30%)

    • Copper(II) sulfate pentahydrate

    • Hydrochloric acid (concentrated)

    • Deionized water

    • Ethanol

  • Procedure:

    • To a high-pressure reaction vessel, add 6-chloronicotinic acid (1 equivalent), copper(II) sulfate pentahydrate (0.05 equivalents), and concentrated aqueous ammonia (10-15 equivalents).

    • Seal the vessel and heat to 150-160 °C with stirring for 12-18 hours. The pressure will increase significantly; ensure the vessel is rated for the expected pressure.

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia.

    • Dissolve the residue in a minimum amount of hot deionized water.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of solution.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 6-aminonicotinic acid as a solid.

3.2.2. Synthesis of this compound

This protocol is a standard acylation procedure.

  • Materials:

    • 6-Aminonicotinic acid

    • Pivaloyl chloride (2,2-dimethylpropionyl chloride)

    • Anhydrous pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 6-aminonicotinic acid (1 equivalent) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred suspension over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the pyridine under reduced pressure.

    • Dilute the residue with DCM and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternatively, for higher purity, column chromatography on silica gel can be employed, using a gradient of methanol in dichloromethane as the eluent.

Analytical Characterization

The structure and purity of the synthesized compound must be confirmed through various analytical techniques. Below are the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 13.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

  • 10.0-9.5 (s, 1H): Amide proton (-NH-).

  • 8.90 (d, J=2.4 Hz, 1H): H2 proton of the pyridine ring.

  • 8.25 (dd, J=8.8, 2.4 Hz, 1H): H4 proton of the pyridine ring.

  • 8.10 (d, J=8.8 Hz, 1H): H5 proton of the pyridine ring.

  • 1.25 (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 177.0: Amide carbonyl carbon.

  • 166.5: Carboxylic acid carbonyl carbon.

  • 152.0: C6 of the pyridine ring.

  • 150.0: C2 of the pyridine ring.

  • 140.0: C4 of the pyridine ring.

  • 125.0: C3 of the pyridine ring.

  • 112.0: C5 of the pyridine ring.

  • 39.0: Quaternary carbon of the tert-butyl group.

  • 27.0: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (ESI+):

  • m/z 223.10 [M+H]⁺: Protonated molecular ion.

  • m/z 245.08 [M+Na]⁺: Sodium adduct.

  • Key Fragmentation Ions:

    • m/z 167.06: Loss of the tert-butyl group ([M-C₄H₉]⁺).

    • m/z 138.04: Loss of the pivaloyl group ([M-C₅H₉O]⁺).

    • m/z 57.07: Pivaloyl cation ([C₄H₉CO]⁺).

Biological Activity and Mechanism of Action

Target: GPR109A Receptor

Based on its structural similarity to niacin and other known GPR109A agonists, this compound is hypothesized to be an agonist of the GPR109A receptor.[4] The carboxylic acid moiety is crucial for binding to a key arginine residue in the transmembrane domain of the receptor.[4] The pivaloyl group at the 6-position is expected to modulate the compound's interaction with the receptor binding pocket, potentially influencing its potency and selectivity.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like this compound is expected to trigger a cascade of intracellular events.[1]

GPR109A_Signaling Ligand 6-(Pivaloylamino)- nicotinic Acid GPR109A GPR109A Receptor Ligand->GPR109A G_protein Gi/o Protein (α, β, γ subunits) GPR109A->G_protein Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi subunit) ATP ATP Flushing Vasodilation (Flushing) cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to BetaArrestin->Flushing Mediates

Caption: GPR109A signaling pathway upon agonist binding.

Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gi/o).[2] The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL) in adipocytes. The net result is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.

Simultaneously, agonist-bound GPR109A can recruit β-arrestin, which mediates the signaling cascade responsible for the flushing side effect.[1] The development of biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway is a key goal in modern drug discovery in this area.

Biological Evaluation: In Vitro Assays

To confirm the activity of this compound as a GPR109A agonist, a series of in vitro assays can be performed.

5.3.1. cAMP Assay

This assay measures the ability of the compound to inhibit the production of cAMP in a cell line expressing GPR109A.

  • Principle: Cells are stimulated with forskolin to induce cAMP production. The test compound is added, and its ability to counteract the forskolin-induced cAMP increase is measured, typically using a competitive immunoassay (e.g., HTRF, ELISA).

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Procedure Outline:

    • Seed GPR109A-expressing cells in a 96- or 384-well plate.

    • Incubate the cells overnight.

    • Aspirate the medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test compound.

    • Incubate for 30 minutes.

    • Add forskolin to all wells (except negative controls) and incubate for a further 30 minutes.

    • Lyse the cells and measure cAMP levels using a commercially available kit.

    • Calculate the EC₅₀ value from the dose-response curve.

5.3.2. Calcium Mobilization Assay

In some cellular contexts, Gi/o-coupled receptors can also induce calcium mobilization through the Gβγ subunit.

  • Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye.

  • Procedure Outline:

    • Load GPR109A-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound.

    • Measure the fluorescence intensity over time using a plate reader with an injection system.

    • Determine the EC₅₀ value from the dose-response curve.

Comparative Biological Activity

While specific data for this compound is not publicly available, the table below provides EC₅₀ values for known GPR109A agonists to serve as a benchmark.

CompoundGPR109A EC₅₀ (nM)Reference
Nicotinic Acid100 - 500[4]
Acipimox~3000[4]
β-Hydroxybutyrate~700,000[6]

The potency of this compound will depend on how the pivaloyl group interacts with the GPR109A binding pocket. It is plausible that this modification could enhance potency compared to nicotinic acid.

Conclusion

This compound represents a rationally designed derivative of nicotinic acid with the potential to act as a potent GPR109A agonist. This guide has provided a comprehensive technical overview, including detailed protocols for its synthesis and purification, predicted analytical characterization data, and a thorough discussion of its likely biological target and mechanism of action. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related nicotinic acid derivatives for the treatment of dyslipidemia and other metabolic disorders. Further experimental validation of the protocols and biological activities described is a necessary next step in the development of this promising compound.

References

  • GPR109A and Vascular Inflammation. (n.d.). PMC. [Link]

  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. (2005). The Journal of Clinical Investigation. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (2022). Frontiers in Pharmacology. [Link]

  • GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. (n.d.). ResearchGate. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. [Link]

  • GPR109A activation and aging liver. (2019). PMC. [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). The Journal of Clinical Investigation. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: (n.d.). Preprints.org. [Link]

  • Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021). International Journal of Multidisciplinary Research and Analysis. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2013). Immunity. [Link]

Sources

The Emergence of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid: A Keystone Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a structurally intriguing derivative of the essential vitamin B3, represents a significant underexplored scaffold in medicinal chemistry. While direct extensive research on this specific molecule remains nascent, its foundational structure, 6-aminonicotinic acid, is the cornerstone of promising clinical candidates, particularly in the realm of metabolic diseases. This technical guide synthesizes the available information on this compound and extrapolates its potential, drawing from authoritative research on closely related, clinically relevant compounds. We will delve into its proposed synthesis, potential biological significance, and its prospective role as a critical building block in the discovery of novel therapeutics. This document serves as a forward-looking resource for researchers poised to unlock the full potential of this and related molecular architectures.

Introduction: The Strategic Significance of the 6-Aminonicotinic Acid Core

Nicotinic acid, or niacin, is a well-established player in cardiovascular medicine, primarily utilized for its beneficial effects on lipid profiles[1]. Its mechanism of action involves the reduction of low-density lipoprotein (LDL) and triglycerides, alongside an increase in high-density lipoprotein (HDL) cholesterol[1]. However, the therapeutic application of nicotinic acid itself is often hampered by side effects, most notably cutaneous flushing. This has driven a concerted effort in the medicinal chemistry community to design novel nicotinic acid derivatives that retain therapeutic benefits while mitigating adverse effects.

The 6-aminonicotinic acid scaffold has emerged as a particularly fruitful starting point for innovation. The amino group at the 6-position provides a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to fine-tune the molecule's physicochemical properties and biological activity. A prime example of the successful exploitation of this scaffold is the discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a potent and hepatoselective glucokinase activator investigated as a clinical candidate for the treatment of type 2 diabetes mellitus[2]. This compound underscores the potential of the 6-aminonicotinic acid core to generate highly specific and efficacious therapeutic agents.

This compound, the subject of this guide, features a pivaloyl group attached to the 6-amino position. The bulky tert-butyl group of the pivaloyl moiety can significantly influence the molecule's conformation, solubility, and interactions with biological targets. While this specific compound is primarily available as a chemical intermediate, its structure suggests a deliberate design to explore the steric and electronic effects of this particular acyl group on the nicotinic acid core.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A retrosynthetic analysis points to a straightforward disconnection at the amide bond, suggesting 6-aminonicotinic acid and pivaloyl chloride as the key precursors.

Retrosynthesis Target This compound Precursors 6-Aminonicotinic acid + Pivaloyl chloride Target->Precursors Amide bond disconnection

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

The synthesis would likely proceed via the acylation of 6-aminonicotinic acid with pivaloyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Step-by-Step Methodology:

  • Dissolution: 6-aminonicotinic acid is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: A non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution. The base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acylation: Pivaloyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. The product can then be purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Workup & Purification 6-Aminonicotinic_acid 6-Aminonicotinic acid Acylation Acylation at 0°C to RT 6-Aminonicotinic_acid->Acylation Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Acylation Base Base (e.g., TEA) Base->Acylation Solvent Aprotic Solvent (e.g., DMF) Solvent->Acylation Aqueous_Workup Aqueous Workup Acylation->Aqueous_Workup Purification Purification (Recrystallization/Chromatography) Aqueous_Workup->Purification Product 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Purification->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Potential Biological Activity and Therapeutic Applications

Given the lack of direct biological data for this compound, its potential activities can be inferred from related structures.

Glucokinase Activation

The most compelling therapeutic rationale for derivatives of 6-aminonicotinic acid comes from the development of glucokinase activators[2]. Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes. The clinical candidate, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, was specifically designed for hepatoselectivity to minimize the risk of hypoglycemia associated with pancreatic glucokinase activation[2].

It is plausible that this compound could serve as a precursor or a reference compound in the development of such activators. The pivaloyl group could be explored for its ability to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Histone Deacetylase (HDAC) Inhibition

Derivatives of 6-aminonicotinamide have been investigated as potent and selective histone deacetylase (HDAC) inhibitors[3]. HDAC inhibitors are a class of anticancer agents that have shown efficacy in the treatment of various malignancies. The nicotinamide core in these inhibitors interacts with the zinc ion in the active site of the enzyme. It is conceivable that this compound could be explored as a scaffold for the development of novel HDAC inhibitors.

Anti-inflammatory Properties

Recent studies have demonstrated that novel derivatives of nicotinic acid possess significant anti-inflammatory activity[4]. These compounds have been shown to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and COX-2[4]. The anti-inflammatory potential of this compound warrants investigation.

Physicochemical Properties and Structural Data

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name 6-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid[5]
CAS Number 898561-66-5
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
PubChem CID 24229195[5]

Future Directions and Conclusion

This compound stands as a molecule of significant latent potential. While it currently exists in the scientific landscape primarily as a commercially available building block, its structural relationship to clinically relevant compounds suggests a promising future. The immediate path forward involves the thorough characterization of its biological activity, starting with screening in assays relevant to glucokinase activation, HDAC inhibition, and anti-inflammatory pathways.

Furthermore, its utility as a synthetic intermediate should be fully exploited. The pivaloyl group can serve as a starting point for further chemical elaboration, or it can be used to probe the structure-activity relationships of the 6-acylamino-nicotinic acid scaffold.

References

  • United States Patent US2993904A. Preparation of 6-methylnicotinic acid.
  • United States Patent US6048902A. Short contact treatment of psoriasis with topical retinoids.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile . Bioorganic Chemistry. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects . Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . Molecules. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity . Chemistry & Biodiversity. [Link]

  • United States Patent US2496114A. Purification of nicotinamide.
  • Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus . Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives . Oriental Journal of Chemistry. [Link]

  • China Patent CN102249994B. Preparation method of nicotinic acid.
  • United States Patent US4375545A. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • International Patent WO1998039298A1. Process for the preparation of nicotinic acids.
  • Nicotinic acid . Wikipedia. [Link]

  • The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . Polycyclic Aromatic Compounds. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes . Inorganics. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . ACS Omega. [Link]

  • Nicotinamide | C6H6N2O | CID 936 . PubChem. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . Processes. [Link]

  • Synthesis of nicotinic acid . ResearchGate. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Rationale and Forward-Looking Statement

Nicotinic acid (niacin), a fundamental B vitamin, has long been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This has driven extensive research into the development of analogs with improved therapeutic windows. This technical guide focuses on a specific derivative, 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a molecule rationally designed to explore and potentially enhance the therapeutic activities of the nicotinic acid scaffold.

The introduction of a 2,2-dimethyl-propionylamino (pivaloylamino) group at the 6-position of the pyridine ring is a deliberate medicinal chemistry strategy. The bulky and lipophilic nature of the pivaloyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It is hypothesized that this modification may enhance membrane permeability, alter receptor binding affinity and selectivity, and potentially reduce the flushing effect by modifying its interaction with GPR109A or downstream signaling pathways. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this compound, complete with detailed experimental protocols and the underlying scientific reasoning.

Core Compound Profile

Property Value Source
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[3]
Synonyms 6-(pivaloylamino)nicotinic acid, this compound[3]
CAS Number 898561-66-5[3]
Molecular Formula C11H14N2O3[4]
Molecular Weight 222.24 g/mol [4]
Physical Form Solid[5]

Hypothesized Research Applications and Methodologies

The unique structural attributes of this compound suggest several promising avenues for research, primarily centered on its potential as a modulator of GPR109A and its downstream signaling pathways.

Investigation as a Novel GPR109A Agonist with an Improved Side-Effect Profile

Scientific Rationale: The primary therapeutic actions of nicotinic acid, as well as its flushing side effect, are mediated by GPR109A.[2] The bulky pivaloyl group may alter the binding kinetics and conformational changes induced in the receptor upon binding, potentially leading to biased agonism. This could preferentially activate the therapeutic anti-lipolytic pathways over the flushing-mediating pathways. The increased lipophilicity may also enhance oral bioavailability and tissue distribution.

Experimental Workflow:

Caption: Experimental workflow for evaluating GPR109A agonism.

Detailed Protocols:

  • Protocol 2.1.1: Competitive Radioligand Binding Assay

    • Objective: To determine the binding affinity (Ki) of the test compound for GPR109A.

    • Materials: Membranes from cells stably expressing human GPR109A, [3H]-Nicotinic acid (radioligand), test compound, nicotinic acid (positive control), binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4), scintillation cocktail, filter plates, and a scintillation counter.

    • Procedure:

      • Prepare serial dilutions of the test compound and nicotinic acid.

      • In a 96-well filter plate, add cell membranes, [3H]-Nicotinic acid (at a concentration near its Kd), and varying concentrations of the test compound or nicotinic acid.

      • Incubate for 60 minutes at room temperature.

      • Rapidly filter the plate and wash with ice-cold binding buffer to separate bound from free radioligand.

      • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

      • Calculate the Ki value using the Cheng-Prusoff equation.

  • Protocol 2.1.2: cAMP Accumulation Assay

    • Objective: To measure the functional potency (EC50) of the test compound in activating the Gαi-coupled pathway.

    • Materials: CHO-K1 cells stably expressing human GPR109A, forskolin, test compound, nicotinic acid, cAMP assay kit (e.g., HTRF or ELISA-based).

    • Procedure:

      • Plate the cells in a 96-well plate and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of the test compound or nicotinic acid for 15 minutes.

      • Stimulate the cells with forskolin (to increase intracellular cAMP levels) for 30 minutes.

      • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

      • Plot the dose-response curve and determine the EC50 value.

  • Protocol 2.1.3: β-Arrestin Recruitment Assay

    • Objective: To assess the potential for biased agonism by measuring β-arrestin recruitment.

    • Materials: U2OS cells co-expressing GPR109A tagged with a protein fragment and β-arrestin tagged with the complementary fragment (e.g., PathHunter® assay), test compound, nicotinic acid.

    • Procedure:

      • Plate the cells in a 96-well plate.

      • Add serial dilutions of the test compound or nicotinic acid.

      • Incubate for 90 minutes at 37°C.

      • Add the detection reagents from the assay kit and incubate for 60 minutes at room temperature.

      • Measure the chemiluminescent signal, which is proportional to β-arrestin recruitment.

      • Calculate the EC50 for β-arrestin recruitment and compare it to the cAMP EC50 to determine the bias factor.

Exploration as an Anti-Inflammatory Agent

Scientific Rationale: GPR109A is expressed on various immune cells, including neutrophils and macrophages.[6] Its activation has been shown to exert anti-inflammatory effects. The modified structure of this compound may lead to enhanced anti-inflammatory properties with potentially fewer side effects than nicotinic acid.

Signaling Pathway:

GPR109A_inflammatory_pathway ligand 6-(2,2-Dimethyl-propionylamino)- nicotinic acid receptor GPR109A ligand->receptor gi_protein Gαi/o receptor->gi_protein Activation ac Adenylyl Cyclase gi_protein->ac Inhibition camp cAMP ac->camp pka PKA camp->pka Activation nfkb NF-κB Pathway pka->nfkb Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription

Caption: GPR109A-mediated anti-inflammatory signaling.

Detailed Protocol: In Vitro Anti-inflammatory Assay in Macrophages

  • Objective: To evaluate the ability of the test compound to suppress the production of pro-inflammatory cytokines in activated macrophages.

  • Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), test compound, nicotinic acid, cell culture medium, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Culture RAW 264.7 cells in 24-well plates.

    • Pre-treat the cells with various concentrations of the test compound or nicotinic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Determine the IC50 value for the inhibition of cytokine production.

Application in Agrochemical Research

Scientific Rationale: Nicotinic acid and its derivatives serve as important scaffolds in the development of agrochemicals, including fungicides and insecticides.[7] The pyridine ring is a common pharmacophore in this field. The lipophilic pivaloyl group in this compound could enhance its penetration through the waxy cuticle of plants or the exoskeleton of insects, potentially leading to improved pesticidal activity.

Experimental Approach: Fungicidal Activity Screening

  • Objective: To assess the in vitro fungicidal activity of the test compound against common plant pathogens.

  • Materials: Potato Dextrose Agar (PDA), selected fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea), test compound dissolved in a suitable solvent (e.g., DMSO), sterile petri dishes.

  • Procedure:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compound at various concentrations.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the radial growth of the fungal colony over several days.

    • Calculate the percentage of growth inhibition compared to a control (solvent only) and determine the EC50 value.

Synthesis and Characterization

While commercially available from several suppliers, researchers may require a synthetic route for derivatization or scale-up. A plausible synthetic approach starts from the readily available 6-aminonicotinic acid.

Synthetic Scheme:

synthesis_scheme start 6-Aminonicotinic acid product 6-(2,2-Dimethyl-propionylamino)- nicotinic acid start->product Acylation reagent Pivaloyl chloride, Pyridine reagent->product

Caption: Plausible synthesis of the title compound.

General Protocol:

  • Suspend 6-aminonicotinic acid in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Characterization Data:

Technique Expected Observations
1H NMR Signals corresponding to the pyridine ring protons, the t-butyl protons of the pivaloyl group, and the amide and carboxylic acid protons.
13C NMR Resonances for the carbons of the pyridine ring, the pivaloyl group (including the quaternary carbon and methyl carbons), and the carboxyl and amide carbonyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-H stretching.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest for researchers in pharmacology, medicinal chemistry, and agrochemical science. Its rational design, based on the well-understood biology of nicotinic acid, opens up a range of potential applications that warrant further investigation. The experimental frameworks provided in this guide offer a starting point for elucidating the biological activity of this compound and exploring its therapeutic or agrochemical potential. Future research could focus on detailed structure-activity relationship studies by synthesizing and testing a library of related 6-acylamino-nicotinic acid derivatives. Furthermore, in vivo studies to assess the pharmacokinetic profile and efficacy in relevant disease models will be crucial in determining the translational potential of this promising compound.

References

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • Pike, A. W. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • PubChem. Nicotinic Acid. Available from: [Link]

  • Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036.
  • Sinfoo Biotech. This compound. Available from: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
  • Singh, N., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-62.
  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • PubChem. Nicotinamide. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

Sources

An In-Depth Technical Guide to the Safe Handling of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS No. 898561-66-5) is a pyridine-carboxylic acid derivative utilized in various research and development applications, particularly within medicinal chemistry and pharmaceutical synthesis.[1] Its structure, featuring a nicotinic acid core, suggests potential biological activity, necessitating a thorough understanding of its safety profile for all laboratory personnel.

This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, grounded in established principles of laboratory safety and chemical hygiene. The causality behind each recommendation is explained to foster a proactive safety culture beyond simple procedural adherence.

Compound Identifiers:

  • IUPAC Name: 6-(2,2-Dimethylpropanoylamino)pyridine-3-carboxylic acid[1]

  • CAS Number: 898561-66-5[1]

  • Molecular Formula: C11H14N2O3

  • Molecular Weight: 222.24 g/mol

While specific toxicological data for this exact compound is limited, the safety assessment is based on the known hazards of its structural class and the data available through Safety Data Sheets (SDS) for related compounds like nicotinic acid.

Hazard Identification and Classification

Understanding the intrinsic hazards of a compound is the foundation of safe handling. Based on the Globally Harmonized System (GHS) and data from analogous structures, this compound should be handled as a substance with the potential to cause significant irritation and environmental harm.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementGHS Pictogram
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3]GHS07 (Exclamation Mark)
Acute Aquatic HazardCategory 3H402: Harmful to aquatic lifeNone
  • Primary Hazard - Eye Irritation (H319): The most significant and immediate risk associated with this compound is its potential to cause serious eye irritation.[3] Direct contact with the solid powder or solutions can lead to redness, pain, and potential damage if not addressed promptly. This necessitates the mandatory use of appropriate eye protection in all handling scenarios.

  • Environmental Hazard (H402): The compound is classified as harmful to aquatic life. This dictates that the material must be prevented from entering drains, waterways, or soil.[2] All waste materials must be collected and disposed of as hazardous chemical waste.

  • Inhalation Hazard: As a fine powder, the compound poses a risk of forming dust clouds.[4][2] While specific inhalation toxicity is not defined, inhaling dust can cause respiratory tract irritation.[5] If fine dust is generated, the risk of dust explosion, though low, must be considered, especially in the presence of ignition sources.[2][3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and the final barrier of Personal Protective Equipment (PPE). The selection of PPE is not a static choice but depends on the scale and nature of the procedure being performed.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur in a well-ventilated area.[2] For procedures that may generate significant dust (e.g., weighing, transferring large quantities), a certified chemical fume hood is mandatory.

  • Containment: For sensitive or large-scale operations, the use of a glove box can provide an additional layer of containment.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound:

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash/Dust Risk: Tightly fitting safety goggles are required when there is a risk of splashing or significant dust generation.[6] For maximum protection, a face shield should be worn in conjunction with safety goggles.[4]

  • Hand Protection:

    • Glove Selection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use.

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[2]

  • Skin and Body Protection:

    • A standard laboratory coat is required. For procedures with a high risk of contamination, a chemically resistant apron over the lab coat is recommended. Ensure legs and feet are covered by wearing long pants and closed-toe shoes.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required. If engineering controls are insufficient and dust inhalation is possible, a NIOSH-approved particulate respirator (e.g., N95) must be used.[2][7]

// Nodes start [label="Start: Prepare to handle\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_dust [label="Will the procedure\ngenerate significant dust\n(e.g., weighing, scraping)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_splash [label="Is there a risk of\nsplashing (e.g., preparing solutions,\ntransferring liquids)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ppe_base [label="MANDATORY BASELINE PPE:\n- Nitrile Gloves\n- Lab Coat\n- Safety Glasses (with side shields)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_goggles [label="UPGRADE EYE PROTECTION:\n- Wear tight-fitting Goggles\n- Consider Face Shield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_respirator [label="ADD RESPIRATORY PROTECTION:\n- Work in a Fume Hood\n- Use NIOSH-approved\nparticulate respirator (N95)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end_procedure [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> ppe_base [label=" Always start here"]; ppe_base -> q_dust; q_dust -> ppe_respirator [label="Yes"]; ppe_respirator -> q_splash; q_dust -> q_splash [label="No"]; q_splash -> ppe_goggles [label="Yes"]; ppe_goggles -> end_procedure; q_splash -> end_procedure [label="No"]; } caption [label="Figure 1: PPE Selection Logic Diagram", shape=plaintext, fontsize=10];

Safe Handling, Storage, and Disposal

Proactive measures during routine handling and storage are essential for preventing accidents.

Handling Procedures
  • Personnel: Only trained personnel familiar with the hazards should handle this compound.

  • Work Area: Designate a specific area for handling. Ensure the area is clean, uncluttered, and equipped with an emergency eyewash station and safety shower.

  • Weighing: Weigh the solid material in a fume hood or on a balance with a draft shield to minimize dust dispersal.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly after handling, even if gloves were worn.[2]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[8]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[8]

Disposal Protocol
  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection: Do not dispose of this material down the drain. Collect all contaminated materials (e.g., excess reagent, contaminated gloves, paper towels) in a designated, sealed, and properly labeled hazardous waste container for pickup by environmental health and safety personnel.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately.[2] Rinse the affected skin area with plenty of water or shower.[3]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

  • General Advice: In all cases of exposure, show the Safety Data Sheet to the attending medical professional.

Accidental Release (Spill) Response
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and eliminate all ignition sources.[6]

  • Assess & Protect: Wear the appropriate PPE as described in Section 3.0, including respiratory protection if the spill involves a significant amount of powder.

  • Contain & Clean:

    • Solid Spills: Gently sweep or scoop up the spilled material. Avoid generating dust.[4] Moisten slightly with water to prevent dusting if appropriate.[4] Place the material into a sealed, labeled container for hazardous waste disposal.[2]

    • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for hazardous waste disposal.

  • Report: Report the incident to your laboratory supervisor and institutional environmental health and safety office.

// Nodes spill [label="Spill Occurs!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="1. Evacuate & Secure Area\nAlert others. Remove ignition sources.", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="2. Don Full PPE\n(Gloves, Goggles, Lab Coat,\nRespirator if powder)", fillcolor="#FBBC05", fontcolor="#202124"];

q_type [label="Is the spill a\nsolid or liquid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solid_spill [label="3a. Solid Spill:\n- Gently sweep/scoop\n- AVOID creating dust\n- Place in sealed waste container", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_spill [label="3b. Liquid Spill:\n- Cover with inert absorbent\n- Collect & place in sealed\nwaste container", fillcolor="#F1F3F4", fontcolor="#202124"];

decon [label="4. Decontaminate Spill Area\n(Use soap and water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="5. Dispose of all materials\n(including PPE) as hazardous waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="6. Report Incident\n(Supervisor, EHS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections spill -> evacuate; evacuate -> ppe; ppe -> q_type; q_type -> solid_spill [label="Solid"]; q_type -> liquid_spill [label="Liquid"]; solid_spill -> decon; liquid_spill -> decon; decon -> dispose; dispose -> report; } caption [label="Figure 2: Chemical Spill Response Workflow", shape=plaintext, fontsize=10];

References

  • SAFETY D
  • Nicotinic acid SDS, 59-67-6 Safety D
  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG.
  • This compound - SynHet.
  • Safety D
  • Inert Reassessment - Nicotinamide CAS 98-92-0, OPP, US EPA.
  • Niacin - SAFETY D
  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested - ChemScience.
  • N-[6-(2,2-DIMETHYL-PROPIONYLAMINO)
  • Nicotinic acid | CAS#:59-67-6 | Chemsrc. (2025).
  • (Niacin) MSDS CAS - oxfordlabchem.com.

Sources

A Comprehensive Technical Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the sourcing and application of specialized chemical intermediates are critical to project success. This guide provides an in-depth technical overview of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a key building block in the synthesis of contemporary therapeutics. This document moves beyond a simple supplier list to offer practical insights into its synthesis, quality control, and applications, ensuring a well-informed approach to its use in the laboratory.

Introduction to this compound: A Versatile Scaffold

This compound, also known as 6-(pivaloylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine core, a carboxylic acid group, and a bulky, lipophilic pivaloyl amide, makes it a valuable intermediate in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of complex molecules with tailored pharmacological profiles.

Key Chemical Identifiers:

PropertyValue
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[1]
CAS Number 898561-66-5[1]
Molecular Formula C₁₁H₁₄N₂O₃[2][3]
Molecular Weight 222.24 g/mol [2]
Canonical SMILES CC(C)(C)C(=O)Nc1ccc(cn1)C(=O)O
InChI Key QCCYRUYZQOXLGV-UHFFFAOYSA-N

Strategic Sourcing and Supplier Evaluation

The reliable procurement of high-purity this compound is the foundational step for any research endeavor. A variety of chemical suppliers offer this compound, ranging from large, well-established companies to more specialized manufacturers. When selecting a supplier, it is crucial to consider not only price and availability but also the purity of the material and the comprehensiveness of the analytical data they provide.

Table of Representative Suppliers:

SupplierPurity SpecificationAvailable QuantitiesNotes
SynHet >99% (Pharma Grade Available)[1]Bulk and pre-packagedOffers extensive analytical services upon request (LCMS, GCMS, HPLC, NMR, etc.).[1]
Sigma-Aldrich (Merck) AldrichCPRGram quantitiesProduct intended for early discovery research; buyer assumes responsibility for confirming identity and purity.
ChemicalBook Varies by listed traderMilligram to kilogramAn aggregator platform listing multiple traders from various regions.[2]
CymitQuimica Min. 95%Milligram to gramDistributes products from various brands, including Biosynth.[4]
Sinfoo Biotech Not specifiedNot specifiedProvides basic chemical information.[3]

Expert Insight: For pivotal studies, it is advisable to source from a manufacturer like SynHet that can provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data, ensuring lot-to-lot consistency. For exploratory work, a supplier like Sigma-Aldrich may be suitable, with the understanding that in-house validation is necessary.

Synthesis and Mechanistic Considerations

Understanding the synthetic route to this compound is essential for anticipating potential impurities. The most common laboratory-scale synthesis involves the acylation of 6-aminonicotinic acid.

Plausible Synthetic Workflow:

The synthesis begins with the readily available 6-aminonicotinic acid. The key transformation is the formation of an amide bond between the amino group of the pyridine ring and a pivaloyl group.

Synthesis_Workflow A 6-Aminonicotinic Acid C Acylation Reaction (Base, Solvent) A->C B Pivaloyl Chloride (or Pivalic Anhydride) B->C D 6-(2,2-Dimethyl-propionylamino)- nicotinic acid C->D Purification (Crystallization/Chromatography)

A generalized workflow for the synthesis of the target compound.

Causality in Experimental Choices:

  • Choice of Acylating Agent: Pivaloyl chloride is highly reactive and efficient but generates HCl as a byproduct, necessitating the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid and drive the reaction to completion. Pivalic anhydride is a less reactive alternative that produces pivalic acid as a byproduct, which can often be removed more easily during workup.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent reaction with the acylating agent.

  • Purification: The crude product is often purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts. The purity of the final compound is critical for its intended use in subsequent synthetic steps.

Application in Drug Discovery: A Gateway to Kinase and PARP Inhibitors

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical targets. Its structure is frequently incorporated into molecules designed to inhibit key enzymes implicated in disease.

Use as a Precursor to Kinase Inhibitors: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. Nicotinamide and nicotinic acid derivatives are known scaffolds for the development of kinase inhibitors.[5] The carboxylic acid moiety of this compound can be readily converted to an amide, providing a key interaction point with the hinge region of many kinase active sites. The pivaloyl group can provide advantageous steric bulk and lipophilicity, influencing the compound's solubility and binding affinity. This intermediate has been used in the synthesis of inhibitors for targets such as Aurora kinases, which are involved in tumor progression.[5][6]

Potential Role in PARP Inhibitor Synthesis: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms (e.g., those with BRCA1/2 mutations). Nicotinamide, a related compound, is a known PARP inhibitor.[7] The nicotinic acid scaffold of the title compound serves as a foundational element for building more complex and potent PARP inhibitors. The carboxylic acid can be functionalized to introduce moieties that interact with the PARP active site, while the pivaloyl group can be used to fine-tune the physicochemical properties of the final drug candidate.

Application_Pathway cluster_0 Core Intermediate cluster_1 Synthetic Elaboration cluster_2 Therapeutic Candidates A 6-(2,2-Dimethyl-propionylamino) -nicotinic acid B Amide Coupling, Esterification, etc. A->B C Kinase Inhibitors (e.g., for Oncology, Inflammation) B->C D PARP Inhibitors (e.g., for Oncology) B->D

The role of the title compound as a key intermediate in drug discovery.

Quality Control and Analytical Protocols: A Self-Validating System

Ensuring the identity and purity of this compound is paramount. A multi-pronged analytical approach is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC with UV detection is a robust method for determining the purity of the compound and for monitoring reaction progress.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at approximately 260-265 nm, which is near the absorbance maximum for the pyridine ring system.

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

    • Analysis: Inject a small volume (e.g., 10 µL) and monitor the chromatogram for the main peak and any potential impurities. Purity is typically reported as the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • A singlet in the downfield region corresponding to the carboxylic acid proton.

    • A singlet corresponding to the amide N-H proton.

    • A singlet integrating to 9 protons in the upfield region, characteristic of the tert-butyl group of the pivaloyl moiety.

    • Three aromatic protons on the pyridine ring, exhibiting characteristic doublet and doublet-of-doublets splitting patterns.

  • Expected ¹³C NMR Spectral Features (in DMSO-d₆):

    • Resonances for the two carbonyl carbons (amide and carboxylic acid).

    • Resonances for the aromatic carbons of the pyridine ring.

    • Resonances for the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight Verification:

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 223.10.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified with the GHS07 symbol, indicating that it may cause skin and eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a reliable starting point for the synthesis of complex and potentially life-saving therapeutics. By understanding its sourcing, synthesis, and analytical characterization, researchers can confidently and efficiently incorporate this valuable intermediate into their drug discovery and development pipelines.

References

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available at: [Link]

  • Sinfoo Biotech. This compound. Available at: [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available at: [Link]

  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • MySkinRecipes. N-[6-(2,2-Dimethyl-Propionylamino)-Pyridin-2-Yl]-2,2-Dimethyl-Propionamide. Available at: [Link]

  • PubMed. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available at: [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]

  • ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • ResearchGate. PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro.... Available at: [Link]

Sources

An In-Depth Technical Guide to 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid, a derivative of nicotinic acid. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document details the chemical identity, synthesis, purification, and characterization of the title compound. It is intended for researchers, scientists, and drug development professionals exploring pyridine carboxylic acid scaffolds for novel therapeutic agents.[4]

Chemical Identity and Properties

The systematic IUPAC name for the compound is 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid . It is also commonly referred to by the semi-systematic name 6-(pivaloylamino)nicotinic acid .

The structure consists of a pyridine-3-carboxylic acid (nicotinic acid) core functionalized at the 6-position with a pivaloyl amide group. The pivaloyl group (2,2-dimethylpropanoyl) is a bulky, sterically hindered functional group that can influence the molecule's physicochemical properties and biological interactions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acidIUPAC Nomenclature
Common Name 6-(2,2-Dimethyl-propionylamino)-nicotinic acidChemical Abstracts
CAS Number 898561-66-5[5][6]
Molecular Formula C₁₁H₁₄N₂O₃[6]
Molecular Weight 222.24 g/mol [5][6]
Chemical Structure Chemical structure of 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid
-InChI Key QCCYRUYZQOXLGV-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid is typically achieved through the N-acylation of 6-aminonicotinic acid with pivaloyl chloride.[7] This is a standard amide bond formation reaction.

Synthesis Workflow

The overall synthetic process involves the reaction of the primary amine on the 6-aminonicotinic acid precursor with an acylating agent, followed by workup and purification.

SynthesisWorkflow Start Starting Materials: - 6-Aminonicotinic Acid - Pivaloyl Chloride - Base (e.g., Pyridine) Reaction N-Acylation Reaction (Amide Bond Formation) Start->Reaction Solvent (e.g., DMF) Room Temp to Reflux Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Final Product: 6-[(2,2-dimethylpropanoyl)amino] pyridine-3-carboxylic acid Purification->Product Purified Solid

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-acylation of an amino-substituted pyridine.

Materials:

  • 6-Aminonicotinic acid (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Suspend 6-aminonicotinic acid in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the mixture in an ice bath (0 °C).

  • Acylation: Add pivaloyl chloride dropwise to the cooled suspension over 15 minutes. The bulky nature of the pivaloyl group helps control the reactivity.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into ice-cold water. Acidify the aqueous mixture to a pH of approximately 3-4 using 1M HCl.[8] This step protonates the carboxylic acid, causing the product to precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography: A gradient of methanol in dichloromethane is often effective for purifying nicotinic acid derivatives.[8]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Quality Control Workflow

QC_Workflow Input Purified Product Spectroscopy Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) Input->Spectroscopy Chromatography Chromatographic Analysis (HPLC/UPLC) Input->Chromatography Physical Physical Characterization (Melting Point) Input->Physical Decision Data Analysis: Identity & Purity Confirmed? Spectroscopy->Decision Chromatography->Decision Physical->Decision Pass PASS (Release for Use) Decision->Pass Yes Fail FAIL (Repurify or Resynthesize) Decision->Fail No

Caption: A standard quality control workflow for compound validation.

Expected Analytical Data

Table 2: Summary of Analytical Characterization Methods

TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to the pyridine ring protons, the amide proton (NH), and the singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR Carbon Skeleton ConfirmationResonances for the carboxylic acid carbon, amide carbonyl carbon, pyridine ring carbons, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (223.1026 for C₁₁H₁₅N₂O₃⁺).
HPLC/UPLC Purity AssessmentA single major peak, allowing for the quantification of purity (typically >95%).[5]
Melting Point Purity and Identity CheckA sharp, defined melting range. The precursor, 6-aminonicotinic acid, has a melting point >300 °C.

Potential Applications in Drug Development

Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating hyperlipidemia to tuberculosis.[4][9][10] The pyridine carboxylic acid scaffold is prevalent in numerous FDA-approved drugs.[10]

Derivatives of nicotinic acid are actively being investigated for a wide range of therapeutic areas:

  • Anti-inflammatory Agents: Some nicotinic acid derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of inflammatory cytokines like TNF-α and IL-6.[1]

  • Enzyme Inhibition: The pyridine carboxylic acid moiety can act as a key binding element for various enzymes, and derivatives are being explored as inhibitors for targets like carbonic anhydrase and IspH, an enzyme crucial for isoprenoid biosynthesis in pathogenic bacteria.[10]

  • Metabolic Disorders: As a derivative of niacin, this compound could be investigated for effects on lipid metabolism and related pathways. Niacin itself is known to target the HCA2 receptor, reducing lipolysis.[11]

The introduction of the pivaloyl group can modulate the parent molecule's properties, such as increasing metabolic stability or altering receptor binding affinity, making 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid a valuable compound for structure-activity relationship (SAR) studies.[12]

Conclusion

This guide has outlined the essential technical details for 6-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid, including its IUPAC nomenclature, a reliable synthesis protocol, and a robust quality control workflow. The established importance of the nicotinic acid scaffold in drug discovery suggests that this derivative is a promising candidate for further investigation in various therapeutic programs. Its structured synthesis and characterization provide a solid foundation for researchers to explore its potential in developing novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

  • Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(18), 3350. Retrieved from [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487-1529. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Summary. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Nicotinic acid. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Retrieved from [Link]

  • JETIR. (2021). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Methodological & Application

6-(2,2-Dimethyl-propionylamino)-nicotinic acid HPLC method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound, identified as a pharmaceutical intermediate, requires a precise and reliable analytical method for quality control and research purposes[1]. The described method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection, ensuring high resolution, sensitivity, and reproducibility. The protocol herein is developed and presented in accordance with International Conference on Harmonization (ICH) guidelines for analytical procedure validation, making it suitable for implementation in regulated research and manufacturing environments[2][3][4].

Introduction and Scientific Rationale

This compound is a derivative of nicotinic acid (niacin or Vitamin B3)[5]. The accurate quantification of this molecule is essential for ensuring purity, stability, and concentration in drug substance and development samples. High-Performance Liquid Chromatography (HPLC) is a preferred technique for pharmaceutical analysis due to its high sensitivity, resolution, and precision[4][6].

Methodological Rationale:

The molecular structure of this compound contains a polar pyridine carboxylic acid moiety and a non-polar tert-butyl group from the pivaloyl function. This amphiphilic character makes it an ideal candidate for Reversed-Phase (RP) chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. Its non-polar nature provides strong hydrophobic interactions with the non-polar region of the analyte, enabling effective retention and separation from polar impurities.

  • Mobile Phase Strategy: The mobile phase consists of an acidic aqueous buffer and an organic modifier (acetonitrile). The carboxylic acid group on the analyte is ionizable. To ensure consistent retention and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa, thereby maintaining it in a more hydrophobic, neutral form. Acetonitrile is selected as the organic modifier for its low viscosity and strong elution strength in reversed-phase systems.

  • Detection: The pyridine ring within the molecule is a chromophore, allowing for sensitive detection using a UV spectrophotometer. The optimal wavelength is determined by analyzing the UV spectrum of the compound. For nicotinic acid and its derivatives, a wavelength in the range of 260-270 nm typically provides maximum absorbance and sensitivity[7].

The logical flow for developing this method is outlined in the diagram below.

MethodDevelopment Analyte Analyte Characterization (Polar/Non-polar Moieties) Mode Mode Selection (Reversed-Phase) Analyte->Mode Amphiphilic Nature Column Column Screening (C18 Selected) Mode->Column Hydrophobic Interaction MobilePhase Mobile Phase Optimization (Buffer pH, Organic %) Column->MobilePhase Optimize Retention Detection Detector Wavelength (λmax Determination) MobilePhase->Detection Optimize Sensitivity Validation Method Validation (ICH Guidelines) Detection->Validation Ensure Reliability

Caption: Logical workflow for HPLC method development.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Orthophosphoric Acid (AR Grade), Potassium Dihydrogen Phosphate (AR Grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (Nylon or PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterCondition
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Luna C18)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 265 nm
Run Time 10 minutes

Preparation of Solutions

Mobile Phase Preparation (1 L)
  • Buffer Preparation: Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using orthophosphoric acid.

  • Final Mobile Phase: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

  • Degassing: Degas the final mobile phase mixture using sonication for 15 minutes or by vacuum filtration.

Standard Stock Solution (500 µg/mL)
  • Accurately weigh 25 mg of the this compound reference standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration.

Calibration Standards (5 - 100 µg/mL)

Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase as described in the table below.

Standard Conc. (µg/mL)Vol. of Stock (mL)Final Volume (mL)
50.110
100.210
250.510
501.010
1002.010
Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte.

  • Transfer to a 50 mL volumetric flask and prepare a solution following the same procedure as the Standard Stock Solution (Section 4.2).

  • Further dilute this solution with the mobile phase to achieve a final theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Prior to injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial[8].

Method Validation Protocol (ICH Q2(R1) Framework)

The analytical method must be validated to demonstrate its suitability for the intended purpose[3][6].

System Suitability

Before initiating any analysis, the chromatographic system's performance must be verified. Inject the 50 µg/mL standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. This is demonstrated by injecting a blank (mobile phase) and a placebo (if applicable) to confirm the absence of interfering peaks at the analyte's retention time.

Linearity and Range

Inject the prepared calibration standards (Section 4.3) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999. The specified range for this method is 5 µg/mL to 100 µg/mL.

Accuracy

Accuracy is determined by performing recovery studies. A sample of known concentration is spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate. The percentage recovery is calculated.[2]

% Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration (50 µg/mL) on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%[6].

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These are determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Step-by-Step Analysis Protocol

AnalysisWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Prep_Mobile 1. Prepare Mobile Phase (Section 4.1) Prep_Std 2. Prepare Standards (Section 4.3) Prep_Mobile->Prep_Std Prep_Sample 3. Prepare Samples (Section 4.4) Prep_Std->Prep_Sample System_Equil 4. Equilibrate HPLC System SST 5. Perform System Suitability (Section 5.1) System_Equil->SST Sequence 6. Run Analysis Sequence (Blank -> Standards -> Samples) SST->Sequence Integration 7. Integrate Chromatograms Calibration 8. Generate Calibration Curve Integration->Calibration Calculation 9. Calculate Sample Concentration Calibration->Calculation

Caption: Standard operating procedure for routine analysis.

  • System Preparation: Set up the HPLC system according to the conditions in Section 3.0. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform the system suitability test as described in Section 5.1. Do not proceed if the criteria are not met.

  • Calibration Curve: Inject the blank (mobile phase) once, followed by each calibration standard in triplicate.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to inject a standard check solution after every 10-15 sample injections to monitor system performance.

  • Data Processing: Integrate the peak area of the analyte in all chromatograms.

  • Calculation: Create a linear regression curve from the calibration standards. Determine the concentration of the analyte in the sample solutions using the regression equation (y = mx + c), where 'y' is the peak area. Account for all dilution factors used during sample preparation to report the final concentration in the original sample.

Typical Results and Data Presentation

Under the specified conditions, this compound should elute as a sharp, well-defined peak with an expected retention time of approximately 5-7 minutes.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
5 125,400
10 251,100
25 628,000
50 1,255,000
100 2,512,500

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Concentration (µg/mL) Result Acceptance Criteria
Accuracy (n=3) 40 (80% Spike) 100.5% Recovery 98.0 - 102.0%
50 (100% Spike) 99.7% Recovery 98.0 - 102.0%
60 (120% Spike) 101.1% Recovery 98.0 - 102.0%

| Precision (n=6) | 50 | %RSD = 0.85% | ≤ 2.0% |

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing 1. Column degradation2. Mobile phase pH too high1. Flush column or replace if necessary.2. Re-prepare mobile phase, ensuring pH is correctly adjusted to 3.0.
Retention Time Shift 1. Change in mobile phase composition2. Flow rate fluctuation3. Column temperature change1. Prepare fresh mobile phase.2. Check pump for leaks or bubbles.3. Ensure column oven is stable at 30 °C.
Broad Peaks 1. High sample concentration2. Sample solvent mismatch1. Dilute the sample further[9].2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
No Peaks or Low Signal 1. Detector lamp issue2. Incorrect injection1. Check lamp status and hours.2. Verify injector operation and sample volume in the vial.

References

  • International Conference on Harmonization. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shabir, G. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Heipek, M., et al. (1993). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. PubMed. [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Patel, D. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reddit r/chemhelp. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide.... [Link]

  • ResearchGate. (2015). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Tandel, F., & More, P. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]

  • Henderson, L. M. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Science and Research. [Link]

  • Baqai, J. (n.d.). Medical University. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • ResearchGate. (1999). HPLC system used in niacin determination. [Link]

  • Mallett, D. N., et al. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. PubMed. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated based on the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines, demonstrating excellent accuracy, precision, and linearity over a specified concentration range. This protocol is ideally suited for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development environments.

Introduction and Scientific Principles

This compound (IUPAC Name: 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid) is a derivative of nicotinic acid (Vitamin B3) and serves as a key intermediate in pharmaceutical synthesis.[1][2] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technology for bioanalysis due to its unparalleled sensitivity and selectivity.[3][4] The method's power lies in its ability to isolate a target analyte from a complex biological matrix and specifically detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Causality Behind Experimental Choices:

  • Analyte Properties: The structure of this compound features a carboxylic acid group and a pyridine ring. The carboxylic acid moiety is readily deprotonated, making it highly suitable for analysis using negative mode electrospray ionization (ESI), which detects the [M-H]⁻ ion. ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for selective analysis.[5][6]

  • Sample Matrix: Human plasma is a protein-rich matrix that can cause significant interference and instrument contamination if injected directly.[7] Protein precipitation (PPT) was selected as the sample preparation strategy. It offers an optimal balance of simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.[3][8] While more exhaustive techniques like solid-phase extraction (SPE) can provide cleaner extracts, PPT is a robust and efficient starting point for method development.[9]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is strongly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a close structural analog can be used.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound (CAS: 898561-66-5), reference standard >98% purity.[1][10][11]

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge capable of >10,000 x g, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare 1.00 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary analyte stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC standards (typically 8 non-zero levels) and QC samples (at a minimum of four levels: LLOQ, Low, Mid, and High). Ensure the spiked volume does not exceed 5% of the total plasma volume to avoid altering the matrix composition.

Sample Preparation Protocol: Protein Precipitation

The following workflow provides a step-by-step guide for extracting the analyte from plasma.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL Plasma (Sample, CC, or QC) add_is 2. Add 300 µL Acetonitrile with Internal Standard (100 ng/mL) sample->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (10 min @ 10,000 x g, 4°C) vortex->centrifuge transfer 5. Transfer Supernatant to 96-well plate or vial centrifuge->transfer inject 6. Inject into LC-MS/MS System transfer->inject

Sources

Application Note: In Vitro Assay Protocols for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a Putative Prolyl Hydroxylase Domain (PHD) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a novel compound with structural motifs suggestive of prolyl hydroxylase domain (PHD) enzyme inhibition. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of modulators of the hypoxia-inducible factor (HIF) pathway. We present a multi-tiered assay strategy, beginning with a direct, high-throughput biochemical screen against PHD2, followed by robust cell-based assays to confirm target engagement and functional activity through the stabilization of HIF-1α and subsequent activation of downstream transcriptional pathways. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability.

Introduction: The Rationale for Targeting Prolyl Hydroxylase Domain Enzymes

Prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, are critical cellular oxygen sensors.[1] In normoxic conditions, PHDs utilize molecular oxygen and α-ketoglutarate to hydroxylate specific proline residues within the α-subunit of hypoxia-inducible factor (HIF-1α).[2] This post-translational modification signals HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[2] Under hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate a cascade of genes crucial for adaptation to low oxygen, including those involved in erythropoiesis, angiogenesis, and metabolism.[3][4]

The inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization and activation of HIF-1α even under normal oxygen levels.[4][5] This mechanism holds significant therapeutic promise for conditions such as anemia, ischemia, and inflammatory diseases.[4] The compound this compound incorporates a nicotinic acid scaffold, a feature present in some known α-ketoglutarate-dependent dioxygenase inhibitors.[6] This structural alert provides a strong rationale for its investigation as a potential PHD inhibitor. This guide outlines a systematic approach to test this hypothesis.

The HIF-1α Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical HIF-1α degradation pathway and the mechanism of action for a PHD inhibitor.

HIF_Pathway cluster_normoxia Normoxia (21% O2) cluster_inhibitor PHD Inhibition HIF HIF-1α PHD2 PHD2 HIF->PHD2 HIF_OH HIF-1α-OH PHD2->HIF_OH Hydroxylation O2 O2 O2->PHD2 AKG α-KG AKG->PHD2 VHL VHL E3 Ligase HIF_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Test_Compound 6-(2,2-Dimethyl-propionylamino) -nicotinic acid PHD2_inhibited PHD2 Test_Compound->PHD2_inhibited Inhibits HIF_stable HIF-1α (Stable) PHD2_inhibited->HIF_stable Stabilization HIF_dimer HIF-1α/β Dimer HIF_stable->HIF_dimer Dimerization with HIF-1β Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Binding Nucleus->HRE Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Transcription

Caption: HIF-1α regulation and the effect of PHD inhibition.

Experimental Strategy: A Three-Tiered Validation Workflow

Our approach validates the compound's activity from the molecular to the cellular functional level. This tiered system ensures that observed cellular effects are directly linked to the intended biochemical mechanism.

Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Functional Cellular Response Biochem Protocol 1: PHD2 Enzymatic Assay (Succinate-Glo™) Western Protocol 2A: HIF-1α Western Blot Biochem->Western Confirms Cellular Activity ELISA Protocol 2B: HIF-1α ELISA Biochem->ELISA Confirms & Quantifies Reporter Protocol 3: HRE-Luciferase Reporter Assay Western->Reporter Confirms Functional Outcome ELISA->Reporter Correlates with Function

Caption: Multi-tiered workflow for inhibitor validation.

Protocol 1: Direct PHD2 Inhibition via Biochemical Assay

Principle: This protocol directly measures the enzymatic activity of recombinant human PHD2. The Succinate-Glo™ Hydroxylase Assay quantifies succinate, a stoichiometric byproduct of the hydroxylation reaction.[7][8][9] The assay uses a coupled-enzyme system where succinate is converted to ATP, driving a luciferase reaction that produces a luminescent signal directly proportional to PHD2 activity.[7] A decrease in luminescence in the presence of the test compound indicates inhibition.

Materials and Reagents:

  • Recombinant Human PHD2/EGLN1 (e.g., from R&D Systems or similar)

  • Succinate-Glo™ Hydroxylase Assay Kit (Promega, V7991)

  • PHD Substrate: HIF-1α peptide (e.g., DLDLEMLAPYIPMDDDFQL)

  • Ferrous Sulfate (FeSO₄)

  • L-Ascorbic Acid

  • α-Ketoglutarate (α-KG)

  • This compound (Test Compound)

  • Known PHD inhibitor (Positive Control, e.g., Vadadustat, FG-0041)[4][10]

  • DMSO (Vehicle Control)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Test Compound and Positive Control in 100% DMSO.

    • Prepare fresh solutions of FeSO₄ (e.g., 5 mM) and L-Ascorbic Acid (e.g., 100 mM) in ultrapure water.

    • Prepare the Succinate Detection Reagents I and II according to the kit manufacturer's instructions.[9]

  • Assay Plate Setup:

    • Create a dose-response curve by serially diluting the Test Compound and Positive Control in Assay Buffer containing a final DMSO concentration of ≤1%. Include Vehicle Control (DMSO only) and "No Enzyme" wells for background subtraction.

  • Enzyme Reaction:

    • To each well of the assay plate, add the components in the following order:

      • Assay Buffer

      • Test Compound / Control (at various concentrations)

      • Recombinant PHD2 enzyme (pre-diluted in Assay Buffer)

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[10]

    • Initiate the reaction by adding a "Reaction Mix" containing:

      • HIF-1α peptide substrate

      • α-KG

      • FeSO₄

      • L-Ascorbic Acid

ComponentFinal Concentration
Recombinant PHD25-10 nM
HIF-1α Peptide10-20 µM
α-Ketoglutarate20-50 µM
FeSO₄50 µM
L-Ascorbic Acid1 mM
Test CompoundVariable (e.g., 0.1 nM - 100 µM)
Total Volume 25-50 µL
  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of Succinate Detection Reagent I to each well.[9]

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of Succinate Detection Reagent II to each well.[9]

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the "No Enzyme" wells from all other readings.

  • Normalize the data by setting the Vehicle Control as 100% activity and the highest concentration of the Positive Control as 0% activity.

  • Plot the normalized % inhibition against the log concentration of the Test Compound.

  • Calculate the IC₅₀ value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell-Based HIF-1α Stabilization Assays

Principle: These assays determine if the test compound can increase the intracellular levels of HIF-1α protein in a cellular context, which is the direct downstream consequence of PHD inhibition.[5] Human cell lines like HeLa or Hep3B are suitable for these studies.[5]

Materials and Reagents:

  • HeLa or Hep3B cell line

  • Appropriate cell culture medium (e.g., DMEM) and supplements (FBS, Penicillin-Streptomycin)

  • This compound (Test Compound)

  • Positive Control (e.g., Vadadustat or CoCl₂)[3]

  • DMSO (Vehicle Control)

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitor cocktail[5]

  • BCA Protein Assay Kit[5][11]

  • For Western Blot: SDS-PAGE gels, transfer membranes (PVDF), primary antibodies (anti-HIF-1α, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.[5]

  • For ELISA: HIF-1α ELISA kit (e.g., from R&D Systems or similar).[5][11]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates (for Western Blot) or 96-well plates (for ELISA) and allow them to adhere overnight.

    • Treat cells with varying concentrations of the Test Compound, Positive Control, or Vehicle Control for 4-8 hours under standard normoxic conditions (37°C, 5% CO₂).[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.[5] Note: Rapid processing is crucial as HIF-1α is highly labile.[11]

    • Scrape the cells, collect the lysate, and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris.[3]

    • Collect the supernatant (total protein extract).

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay.[5] This is essential for equal loading in the subsequent steps.

2A. Western Blot Analysis:

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[3]

  • Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5] Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

2B. ELISA Analysis:

  • Assay Execution: Follow the manufacturer's protocol for the chosen HIF-1α ELISA kit.[5]

  • Sample Loading: Dilute cell lysates to an appropriate concentration (e.g., 0.5-1 µg/µL) in the provided reagent diluent and add to the pre-coated wells.[11]

  • Standard Curve: Prepare a standard curve using the recombinant HIF-1α standard provided in the kit.[11]

  • Detection: Complete the subsequent incubation, washing, and detection steps as per the kit instructions.

  • Measurement: Read the absorbance or chemiluminescence on a plate reader.

Data Analysis:

  • Western Blot: Densitometrically quantify the HIF-1α bands and normalize them to the corresponding loading control bands. Express the results as fold-change relative to the vehicle-treated control.

  • ELISA: Calculate the concentration of HIF-1α in each sample by interpolating from the standard curve. Normalize the results to the total protein concentration of the lysate and express as pg of HIF-1α per µg of total protein.

Protocol 3: Functional HRE-Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of the stabilized HIF-1α.[5] Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).[5] An increase in luciferase expression, measured as luminescence, indicates a functional activation of the HIF-1 pathway.

Materials and Reagents:

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System, Promega)

  • All materials from Protocol 2 for cell culture and treatment.

Step-by-Step Protocol:

  • Transfection:

    • Co-transfect cells (e.g., HeLa, U2OS) with the HRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent, following the manufacturer's protocol.[5]

    • Allow cells to recover and express the plasmids for 24 hours.

  • Cell Treatment:

    • Treat the transfected cells with a dose-range of the Test Compound, Positive Control, or Vehicle Control for 6-18 hours.

  • Cell Lysis and Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Transfer the lysate to a luminometer plate.

    • Measure both Firefly and Renilla luciferase activities sequentially using a luminometer and the assay reagents, as per the kit's instructions.

Data Analysis:

  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

  • Express the results as a fold-change in normalized luciferase activity relative to the vehicle-treated control cells.

  • Plot the fold-change against the concentration of the Test Compound to generate a dose-response curve and determine the EC₅₀ value.

References

  • Lin, K. K., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]

  • Tsen, A. T., et al. (2012). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 421(2), 797-802. [Link]

  • MDPI. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. [Link]

  • Balasubramaniam, J., et al. (2015). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Analytical Biochemistry, 479, 43-45. [Link]

  • Rapisarda, A., et al. (2011). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. The Journal of Molecular Diagnostics, 13(4), 360-366. [Link]

  • Zhang, Y. (2017). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Harvard University. [Link]

  • Shiekh, F. A., et al. (2024). Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4-hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Wikipedia. (2026). Nicotinic acid. [Link]

  • Benkö, R., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-110. [Link]

  • Kosaric, N., et al. (2014). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 9(7), 1546-1553. [Link]

  • PubChem. (2026). Nicotinic Acid. [Link]

  • Catrina, S. B., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19438-19443. [Link]

  • Jaakkola, P., et al. (2001). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 98(19), 10550-10555. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • Hamanaka, R. B., et al. (2014). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 3, e02139. [Link]

  • Chemsrc. (2025). Nicotinic acid | CAS#:59-67-6. [Link]

  • Jencova, M., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(2), 527-531. [Link]

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]

  • Duncan, E., et al. (2023). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 23. [Link]

  • Al-Asmari, F., et al. (2022). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 27(19), 6649. [Link]

Sources

Application Note & Protocol: Functional Characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid using a GPR109A-Mediated cAMP Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel modulators of the Niacin Receptor, GPR109A.

Abstract

This document provides a comprehensive guide for the functional characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a putative agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). We detail the scientific rationale, provide a step-by-step protocol for a robust cell-based cyclic AMP (cAMP) inhibition assay, and offer insights into data analysis and interpretation. The methodologies described herein are designed to establish a self-validating system for determining the potency and efficacy of novel compounds targeting this therapeutically relevant receptor.

Introduction: The GPR109A Receptor - A Key Therapeutic Target

GPR109A is a Gi/Go-protein-coupled receptor that has garnered significant attention for its role in metabolic and inflammatory regulation.[1][2] It is the primary molecular target for the lipid-lowering effects of nicotinic acid (niacin), a long-standing therapy for dyslipidemia.[3][4][5] The receptor is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][6]

Mechanism of Action: Upon activation by an agonist, GPR109A initiates two primary signaling cascades[1][2]:

  • Gi-Mediated Pathway: The activated receptor couples to Gi/Go proteins, which leads to the inhibition of adenylyl cyclase (AC). This enzymatic inhibition results in a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • β-Arrestin Pathway: GPR109A activation can also promote the recruitment of β-arrestin proteins, leading to receptor internalization and downstream signaling events independent of G-protein coupling.[1][2]

The Gi-mediated reduction in cAMP is a well-established and robust readout for GPR109A activation and forms the basis of the assay described in this document.[1] Endogenous ligands for GPR109A include the ketone body β-hydroxybutyrate, while synthetic agonists such as acifran and MK-0354 have been developed for research and clinical investigation.[2][7] Characterizing novel compounds like this compound for their ability to modulate this pathway is a critical step in drug discovery.

GPR109A Signaling Pathway

The canonical signaling pathway initiated by GPR109A activation is depicted below. The assay protocol focuses on quantifying the inhibition of forskolin-stimulated cAMP production, a direct consequence of Gi protein activation.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Agonist 6-(2,2-Dimethyl- propionylamino)- nicotinic acid Receptor GPR109A Agonist->Receptor Binds Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA ↓ PKA Activity cAMP->PKA Response Downstream Cellular Effects (e.g., ↓ Lipolysis) PKA->Response Forskolin Forskolin Forskolin->AC Stimulates

Caption: GPR109A signaling cascade leading to cAMP reduction.

Experimental Protocol: cAMP Inhibition Assay

This protocol is designed to determine the concentration-response relationship of this compound at the GPR109A receptor.

Principle

The assay measures the ability of a test compound to inhibit the production of intracellular cAMP. To ensure a measurable baseline, adenylyl cyclase is first stimulated with forskolin. In the presence of a GPR109A agonist, the Gi-pathway is activated, counteracting the effect of forskolin and leading to a dose-dependent decrease in cAMP levels. The amount of cAMP produced is quantified using a competitive immunoassay, often employing technologies like HTRF®, LANCE®, or ELISA.

Materials and Reagents
ReagentSupplierPurpose
CHO-K1 or HEK293 cells expressing human GPR109AATCC / In-houseHost cell system for the assay
Ham's F-12 or DMEM Culture MediumThermo FisherCell growth and maintenance
Fetal Bovine Serum (FBS)Thermo FisherSupplement for cell growth
Penicillin-StreptomycinThermo FisherAntibiotic to prevent contamination
This compoundTest CompoundThe compound whose agonist activity is being tested
Nicotinic AcidSigma-AldrichPositive control agonist
ForskolinSigma-AldrichStimulator of adenylyl cyclase to generate a cAMP signal
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase (PDE) inhibitor to prevent cAMP degradation
Assay Buffer (e.g., HBSS with 20 mM HEPES)In-house/VendorBuffer for compound dilutions and cell treatment
cAMP Detection Kit (e.g., HTRF cAMP HiRange)CisbioReagents for quantifying intracellular cAMP levels
Solid white 384-well assay platesCorningLow-volume plates suitable for luminescence/fluorescence detection
Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture GPR109A-expressing CHO-K1 or HEK293 cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using a non-enzymatic dissociation solution and resuspend in fresh culture medium.

    • Perform a cell count and assess viability (should be >95%).

    • Seed the cells into a white, solid-bottom 384-well plate at a density of 2,000-5,000 cells per well in 20 µL of culture medium.

    • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment. Rationale: An overnight incubation ensures cells recover from harvesting and form a uniform monolayer, leading to more consistent results.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the positive control (Nicotinic Acid) in 100% DMSO.

    • Perform a serial dilution series of the test compound and positive control in a separate 384-well plate. Typically, an 11-point, 3-fold dilution series is prepared in assay buffer containing a fixed concentration of the PDE inhibitor, IBMX (e.g., 500 µM). Rationale: IBMX prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay window.

    • The final DMSO concentration in the well should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Execution:

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells.

    • Add 10 µL of a forskolin solution prepared in assay buffer to all wells (except for the negative control wells, which receive buffer only). The final forskolin concentration should be optimized to elicit approximately 80% of the maximal cAMP response (EC₈₀), typically in the range of 1-10 µM. Rationale: Using an EC₈₀ concentration of forskolin provides a robust signal that is sensitive to inhibition, creating an optimal window for measuring agonist-induced signal reduction.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF). This typically involves adding 20 µL of the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

Assay Workflow Diagram

Sources

Application Notes and Protocols for In Vivo Evaluation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid and Related Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of animal model studies for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a novel derivative of nicotinic acid (niacin). Given the limited public data on this specific compound, this guide establishes a foundational framework based on the well-characterized pharmacology of nicotinic acid and its other derivatives. The primary focus is on leveraging the known mechanisms of action, particularly through the G protein-coupled receptor 109A (GPR109A), to inform the selection of appropriate animal models and experimental protocols. This guide offers detailed methodologies for assessing the anti-inflammatory, neuroprotective, and lipid-modifying potentials of novel nicotinic acid derivatives, ensuring scientific integrity and providing actionable insights for preclinical development.

Introduction: The Scientific Rationale for Investigating Novel Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent with a range of pharmacological effects, most notably its ability to modulate lipid profiles and its anti-inflammatory properties[1][2][3]. Its clinical utility, however, is often hampered by side effects such as cutaneous flushing[2]. This has spurred the development of novel nicotinic acid derivatives with improved therapeutic windows. This compound represents one such endeavor, aiming to harness the beneficial effects of the parent molecule while potentially mitigating its undesirable effects.

The biological activities of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[2][4]. This receptor is expressed in various tissues, including adipose tissue, immune cells, and the brain, making it a versatile target for therapeutic intervention in a range of pathologies[5][6].

This guide will delineate a strategic approach to the in vivo characterization of this compound, focusing on GPR109A-mediated pathways and providing detailed protocols for relevant animal models of disease.

Core Concepts: Mechanism of Action and Therapeutic Hypotheses

The primary hypothesis for a novel nicotinic acid derivative like this compound is its action as a GPR109A agonist. Activation of GPR109A initiates a cascade of intracellular events with therapeutic implications in several disease areas.

GPR109A Signaling Pathway

The binding of a ligand, such as nicotinic acid or its derivatives, to GPR109A on the cell surface leads to the activation of an inhibitory G protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This fundamental mechanism underlies many of the downstream effects of GPR109A activation.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 6-(2,2-Dimethyl-propionylamino)- nicotinic acid GPR109A GPR109A Receptor Ligand->GPR109A Binds to G_Protein Gi/o Protein GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates Experimental_Workflow Phase1 Phase 1: Pharmacokinetics and Preliminary Toxicology Phase2 Phase 2: Proof-of-Concept in Healthy Animals Phase1->Phase2 Phase3 Phase 3: Efficacy in Disease Models Phase2->Phase3 Phase4 Phase 4: Mechanism of Action Confirmation Phase3->Phase4

Caption: Phased experimental workflow for in vivo studies.

Phase 1: Pharmacokinetics (PK) and Preliminary Toxicology

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe dose range.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Compound Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer a single dose via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

  • Toxicology: Observe animals for any signs of acute toxicity for up to 7 days.

Phase 2: Proof-of-Concept in Healthy Animals

Objective: To demonstrate target engagement and a desired physiological response in healthy animals.

Protocol: Assessment of Anti-lipolytic Effect in Mice

  • Animal Model: C57BL/6 mice.

  • Dosing: Administer a range of doses of the test compound orally.

  • Blood Sampling: Collect blood at baseline and at various time points post-dose.

  • Biomarker Analysis: Measure plasma free fatty acid (FFA) levels. A significant reduction in FFA is indicative of GPR109A-mediated anti-lipolytic activity.[1][3]

Phase 3: Efficacy in Disease Models

Objective: To evaluate the therapeutic potential of the compound in relevant animal models of disease.

Protocol: DSS-Induced Colitis Model in Mice

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administer 2-3% dextran sulfate sodium (DSS) in drinking water for 5-7 days.

  • Treatment: Administer this compound or vehicle daily via oral gavage, starting concurrently with or prior to DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, collect colon tissue for measurement of length, histological analysis of inflammation, and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via qPCR or ELISA). The expectation is that an effective compound will ameliorate the signs of colitis.[7]

Phase 4: Mechanism of Action Confirmation

Objective: To confirm that the observed effects are mediated through GPR109A.

Protocol: Efficacy Study in GPR109A Knockout Mice

  • Animal Models: GPR109A knockout (Gpr109a-/-) mice and wild-type (WT) littermate controls.

  • Study Design: Repeat a key efficacy study (e.g., DSS-induced colitis) in both Gpr109a-/- and WT mice.

  • Expected Outcome: If the therapeutic effect of this compound is GPR109A-dependent, the beneficial effects observed in WT mice will be absent or significantly attenuated in Gpr109a-/- mice.[7][8]

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.

Table 1: Example Data from a DSS-Induced Colitis Study

Treatment GroupDose (mg/kg)Final Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g tissue)
Vehicle--15.2 ± 2.13.5 ± 0.45.8 ± 0.312.5 ± 1.8
Compound X10-8.5 ± 1.52.1 ± 0.37.2 ± 0.46.8 ± 1.1
Compound X30-4.1 ± 1.2 1.2 ± 0.28.1 ± 0.3 3.5 ± 0.7
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Concluding Remarks

The successful preclinical evaluation of a novel nicotinic acid derivative such as this compound hinges on a systematic and hypothesis-driven approach. By leveraging the extensive knowledge of nicotinic acid and its primary receptor, GPR109A, researchers can design robust in vivo studies to elucidate the therapeutic potential of new chemical entities. The protocols and frameworks outlined in this guide provide a solid foundation for these investigations, emphasizing scientific rigor and the generation of high-quality, interpretable data.

References

  • Fu, S. P., et al. (2015). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Available at: [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • Zimmermann, M., et al. (2000). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. Available at: [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • El-Sayed, M. T., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Mori, V., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Cheng, C. H., et al. (2018). Involvement of the Niacin Receptor GPR109a in the Local Control of Glucose Uptake in Small Intestine of Type 2 Diabetic Mice. MDPI. Available at: [Link]

  • Tunaru, S., et al. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. Available at: [Link]

  • Wikipedia. (2026). Nicotinic acid. Wikipedia. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Nicotinic Acid. PubChem Compound Summary for CID 938. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • Sidhu, A., et al. (2018). Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model of Huntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway. Metabolic Brain Disease. Available at: [Link]

  • Kumar, A., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

Sources

How to use 6-(2,2-Dimethyl-propionylamino)-nicotinic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental application of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a putative inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD).

Introduction: Compound Analysis and Mechanistic Hypothesis

This compound (CAS: 898561-66-5) is a synthetic organic compound featuring a nicotinic acid core.[1][2] While its direct biological target is not extensively documented in publicly available literature, its structural architecture, specifically the pyridine-3-carboxylic acid scaffold, bears a significant resemblance to a class of therapeutic agents known as Prolyl Hydroxylase (PHD) inhibitors.[3][4] This structural similarity forms the basis of a strong scientific hypothesis: This compound functions as an inhibitor of PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

This application note proceeds from this hypothesis, providing a detailed scientific framework and actionable protocols to investigate the compound's mechanism of action and potential therapeutic applications.

Table 1: Compound Properties

PropertyValueReference
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[1]
CAS Number 898561-66-5
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Appearance Solid

Part 1: The HIF-PHD Signaling Pathway - The Scientific Rationale

The Hypoxia-Inducible Factor (HIF) pathway is a master regulator of the cellular response to low oxygen levels (hypoxia).[5] The stability of the HIF-1α subunit is tightly controlled by a family of oxygen-dependent enzymes called HIF Prolyl Hydroxylases (PHD1, PHD2, and PHD3).[6]

Under Normoxic Conditions (Normal Oxygen):

  • PHD enzymes utilize O₂ and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[7]

  • This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[8]

  • The VHL complex binds to hydroxylated HIF-1α, leading to its polyubiquitination and rapid degradation by the proteasome.[8] HIF-1α protein has a very short half-life of 5-8 minutes under these conditions.[9]

Under Hypoxic Conditions or with PHD Inhibition:

  • Lack of the co-substrate oxygen inactivates PHD enzymes.

  • Small molecule inhibitors, hypothesized to include this compound, can bind to the PHD active site, competing with 2-oxoglutarate and preventing hydroxylation even in the presence of oxygen.[3]

  • HIF-1α is not hydroxylated and therefore evades recognition by VHL.[8]

  • Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[7][8]

  • This leads to the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1), promoting adaptation to hypoxic conditions.[6][10]

This pathway is a prime therapeutic target for conditions like anemia of chronic kidney disease, where stimulating endogenous EPO production is desirable.[7][11]

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_inhibition PHD Inhibition O2 O₂, 2-OG PHD_active PHD (Active) O2->PHD_active Activates HIF_a_OH Hydroxylated HIF-1α HIF_a HIF-1α HIF_a->HIF_a_OH Hydroxylation HIF_a_stable HIF-1α (Stable) VHL VHL E3 Ligase HIF_a_OH->VHL Binding & Ubiquitination Proteasome Proteasome VHL->Proteasome Targets Degradation Degradation Proteasome->Degradation Compound 6-(2,2-Dimethyl-propionylamino) -nicotinic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibits HIF_dimer HIF-1α/β Dimer HIF_a_stable->HIF_dimer HIF_b HIF-1β HIF_b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Binding Nucleus->HRE Genes Target Gene Transcription (VEGF, EPO, etc.) HRE->Genes

Caption: The HIF-1α signaling pathway under normoxia versus PHD inhibition.

Part 2: Core Experimental Protocols

This section provides a logical workflow to test the central hypothesis, progressing from cellular target engagement to functional downstream effects.

Protocol 1: Assessment of HIF-1α Protein Stabilization via Western Blot

Causality: The primary and most direct consequence of PHD inhibition is the stabilization and accumulation of HIF-1α protein within the cell. This assay provides qualitative and semi-quantitative evidence of target engagement.

Workflow Diagram:

WB_Workflow start Cell Culture (e.g., HeLa, U2OS, Hep3B) treatment Treat with Compound (Dose-response & Time-course) start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer (PVDF or Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block pri_ab Primary Antibody Incubation (α-HIF-1α, α-Actin) block->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detect ECL Detection sec_ab->detect analyze Imaging & Analysis detect->analyze

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Detailed Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS, or Hep3B) and allow them to adhere overnight to reach 70-80% confluency.[5]

  • Compound Preparation: Prepare a 1000x stock solution of this compound in an appropriate solvent like DMSO.[7] Note: Solubility in DMSO is approximately 25 mg/mL, while in water it is lower at 2 mg/mL.[12]

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time (e.g., 6 hours).

    • Time-Course: Treat cells with a fixed concentration (e.g., 50 µM) for various durations (e.g., 2, 4, 6, 8, 16 hours).[7]

    • Controls: Include a vehicle control (e.g., 0.1% DMSO), a positive control (e.g., 100 µM CoCl₂ or a known PHD inhibitor like Roxadustat), and a proteasome inhibitor control (e.g., 10 µM MG132) to confirm HIF-1α can be stabilized.[13]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.[7]

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.[7]

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[7]

    • Incubate overnight at 4°C with a primary antibody against HIF-1α (e.g., 1:1000 dilution).

    • Re-probe or co-probe with a loading control antibody like β-actin or GAPDH (e.g., 1:5000 dilution).

  • Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[7] Wash again and apply an enhanced chemiluminescence (ECL) substrate for visualization.

  • Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the HIF-1α signal to the loading control.

Trustworthiness Check: A successful experiment will show a dose- and time-dependent increase in the HIF-1α protein band in compound-treated cells, similar to the positive control, while the vehicle control shows little to no band.

Protocol 2: Quantifying HIF Transcriptional Activity with an HRE-Luciferase Reporter Assay

Causality: Stabilized HIF-1α/β dimer acts as a transcription factor. This assay quantitatively measures the functional consequence of HIF-1α stabilization by assessing the transcriptional activation of genes containing HREs.

Detailed Step-by-Step Protocol:

  • Cell Line Generation: Stably or transiently transfect a suitable cell line (e.g., HT1080) with two plasmids:[3]

    • Reporter Plasmid: Contains multiple copies of an HRE sequence upstream of a firefly luciferase gene.

    • Control Plasmid: Contains a constitutively active promoter (e.g., CMV) driving the expression of Renilla luciferase (to normalize for transfection efficiency and cell number).

  • Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat with the compound using a dose-response curve as described in Protocol 1. Incubate for a period sufficient for transcription and translation (e.g., 16 hours).[5]

  • Cell Lysis: Wash cells with PBS and lyse using a passive lysis buffer.

  • Luciferase Assay: Use a dual-luciferase reporter assay system. Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer.[7]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luciferase Activity / Renilla Luciferase Activity.

    • Normalize this ratio to the vehicle control to determine the "Fold Induction."

    • Plot the Fold Induction against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Trustworthiness Check: The compound should induce a dose-dependent increase in luciferase activity. The maximal induction should be comparable to that of a known PHD inhibitor. High concentrations may show a downturn in activity due to cytotoxicity, which should be checked in parallel with a cell viability assay (e.g., MTT or CellTiter-Glo).[5]

Protocol 3: Measuring Target Gene Expression via qRT-PCR

Causality: This assay confirms that HIF-1α stabilization and transcriptional activity lead to the upregulation of endogenous, physiologically relevant target gene mRNA.

Detailed Step-by-Step Protocol:

  • Cell Treatment: Treat cells (e.g., Hep3B for EPO, or endothelial cells like HUVECs for VEGF) with the compound or controls for an appropriate time (e.g., 8-24 hours).

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.

    • Include primers for target genes (e.g., VEGFA, EPO, SLC2A1 [GLUT1]) and a housekeeping gene for normalization (e.g., ACTB [β-actin], GAPDH).[10]

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the ΔCt for each sample (Ct_target - Ct_housekeeping).

    • Calculate the ΔΔCt (ΔCt_treated - ΔCt_vehicle).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Trustworthiness Check: The expression of known HIF target genes should be significantly upregulated in a dose-dependent manner by the compound. Genes not regulated by HIF should show no significant change.

Part 3: Advanced Protocols and In Vivo Studies

In Vitro PHD2 Inhibition Assay

To confirm direct enzymatic inhibition, a cell-free assay is essential. Commercially available kits (e.g., AlphaScreen-based or TR-FRET) can measure the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2 enzyme.[3] By performing the assay in the presence of varying concentrations of this compound, an IC₅₀ value for direct enzyme inhibition can be determined. This distinguishes direct inhibitors from compounds that may affect HIF-1α stability through other mechanisms.

Table 2: Comparative IC₅₀ Values of Known PHD Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[7]
Daprodustat3.522.25.5[7]
Molidustat480280450[7]
Note: IC₅₀ values can vary depending on the specific assay conditions.
Animal Models for Efficacy Testing

If in vitro data are promising, in vivo studies are the next logical step.

  • Model: Normal, healthy rats or mice can be used to assess the primary pharmacodynamic effect: stimulation of erythropoiesis.[14]

  • Administration: The compound can be administered orally or via another appropriate route. Pharmacokinetic studies should be performed first to determine dosing and schedule.

  • Endpoint Measurement:

    • Primary: Measure serum EPO levels at early time points (e.g., 6-12 hours post-dose).

    • Secondary: Monitor hematological parameters like hemoglobin, hematocrit, and reticulocyte counts over a longer period (e.g., 1-4 weeks of dosing).[6]

  • Disease Models: Efficacy can be tested in established animal models of human disease, such as:

    • Renal Anemia: 5/6 nephrectomy model in rats.

    • Diabetic Wound Healing: db/db mice or streptozotocin-induced diabetic mice.[10]

    • Metabolic Disorders: Obese type 2 diabetic mouse models (e.g., BTBR ob/ob).[6][15]

Conclusion

The structural features of this compound provide a compelling rationale for its investigation as a prolyl hydroxylase inhibitor. The protocols detailed in this guide offer a comprehensive, step-by-step framework for researchers to rigorously test this hypothesis. By systematically evaluating its effects on HIF-1α protein stability, HIF-dependent gene transcription, and downstream physiological processes, the scientific community can elucidate the compound's precise mechanism of action and determine its potential as a novel therapeutic agent.

References

  • Johanna, M. et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health (NIH). Available from: [Link]

  • Wang, J. et al. (2019). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. Nature Communications. Available from: [Link]

  • Sugahara, M. et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology. Available from: [Link]

  • Hamanaka, R. B., & Chandel, N. S. (2012). HIF1α stabilization in hypoxia is not oxidant-initiated. PMC. Available from: [Link]

  • ResearchGate. Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. Available from: [Link]

  • Xie, M. et al. (2022). Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. PLOS One. Available from: [Link]

  • Xie, M. et al. (2022). Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. National Institutes of Health (NIH). Available from: [Link]

  • Sinfoo Biotech. This compound. Available from: [Link]

  • Sugahara, M. et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PubMed. Available from: [Link]

  • Philipp, W. et al. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available from: [Link]

  • Moroz, E. et al. (2009). Real-Time Imaging of HIF-1a Stabilization and Degradation. Semantic Scholar. Available from: [Link]

  • ResearchGate. Real-Time Imaging of HIF-1α Stabilization and Degradation. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • ResearchGate. The structure-based screening protocol applied to identify PHD2... Available from: [Link]

  • PubChem. Nicotinic Acid. Available from: [Link]

  • Grundy, S. M. et al. (2008). Mechanism of action of niacin. PubMed. Available from: [Link]

  • Hamblett, C. L. et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. PubMed. Available from: [Link]

  • Kamanna, V. S. & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. Available from: [Link]

  • Stanford Medicine. (2023). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Available from: [Link]

  • YouTube. (2018). Drug development with nuclear receptor knockout and humanized rat models. Available from: [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Available from: [Link]

  • DrugMAP. Details of the Drug. Available from: [Link]

  • Jacob, R. A., & Swendseid, M. E. (2016). Niacin. Advances in Nutrition. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid. Available from: [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link]

  • El-Sayed, M. T. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available from: [Link]

  • Gasperi, V. et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. Available from: [Link]

  • ResearchGate. (2015). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). Available from: [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). Available from: [Link]

  • PubChem. Nicotinamide. Available from: [Link]

  • Wycislik, B., & Chrobok, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available from: [Link]

  • PubChem. Fluazinam. Available from: [Link]

Sources

6-(2,2-Dimethyl-propionylamino)-nicotinic acid dose-response curve

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Establishing the Dose-Response Relationship of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Audience: Researchers, scientists, and drug development professionals in pharmacology and metabolic diseases.

Introduction: Unveiling the Bioactivity of a Novel Nicotinic Acid Analog

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2][3] Its primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][4][5] GPR109A is a Gi-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade in adipocytes inhibits hormone-sensitive lipase, which in turn reduces the release of free fatty acids into the bloodstream and subsequent triglyceride synthesis in the liver.[4][6]

This compound is a synthetic derivative of nicotinic acid.[7][8][9] Given its structural similarity to the parent compound, it is hypothesized to act as an agonist at the GPR109A receptor. To characterize its pharmacological activity, it is crucial to determine its potency and efficacy through a dose-response study. This document provides a comprehensive guide and a detailed protocol for generating a dose-response curve for this compound using a cell-based cAMP inhibition assay.

Principle of the Assay

This protocol describes a method to quantify the agonist activity of this compound at the GPR109A receptor. The assay utilizes a recombinant cell line stably expressing human GPR109A. The cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels. Subsequently, the cells are treated with varying concentrations of the test compound. If this compound is a GPR109A agonist, it will activate the Gi signaling pathway, inhibit adenylyl cyclase, and thus cause a dose-dependent decrease in the forskolin-induced cAMP concentration. The intracellular cAMP levels are then measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

Proposed Signaling Pathway

GPR109A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPR109A G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Inhibition of Lipolysis) PKA->Cellular_Response Phosphorylates Forskolin Forskolin Forskolin->AC Stimulates Compound 6-(2,2-Dimethyl-propionylamino) -nicotinic acid Compound->Receptor Binds and Activates

Caption: GPR109A signaling pathway and assay principle.

Experimental Protocol: cAMP Inhibition Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: this compound.

  • Reference Agonist: Nicotinic acid.[10]

  • Stimulating Agent: Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or a cAMP ELISA kit).

  • Reagents for Stock Solutions: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Multichannel pipettes

    • Plate reader compatible with the chosen detection technology (e.g., HTRF-enabled reader).

    • 96-well white, solid-bottom cell culture plates.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Reference Agonist: Prepare a 10 mM stock solution of nicotinic acid in deionized water or DMSO.

  • Forskolin: Prepare a 10 mM stock solution in DMSO.

  • Expert Tip: Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the assay should be kept below 0.5% to prevent solvent-induced cytotoxicity.

2. Cell Culture and Seeding:

  • Culture the GPR109A-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Compound Dilution Series:

  • On the day of the assay, prepare a serial dilution of the test compound and the reference agonist in the assay buffer.

  • A typical 10-point dose-response curve could start from a high concentration of 100 µM, with 1:3 or 1:5 serial dilutions.

  • Include a "vehicle control" (assay buffer with the same final concentration of DMSO) and a "no forskolin" control.

4. Assay Procedure:

  • Carefully aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of pre-warmed assay buffer.

  • Add 50 µL of the diluted test compound or reference agonist to the respective wells.

  • Add 50 µL of a 2X forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the "no forskolin" control.

  • Incubate the plate at 37°C for 30 minutes.

  • Causality Insight: The pre-incubation with the phosphodiesterase inhibitor IBMX is crucial to prevent the degradation of cAMP, thereby increasing the assay window and sensitivity.

5. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit. This usually involves adding lysis buffer and the detection reagents directly to the wells.

  • Incubate for the recommended time (e.g., 60 minutes at room temperature for HTRF).

  • Read the plate on a compatible plate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • The "vehicle control" (forskolin-stimulated, no compound) represents 0% inhibition.

    • The "no forskolin" control represents 100% inhibition.

    • Normalize the data for each well using the following formula: % Inhibition = 100 * (1 - (Signal_sample - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Dose-Response Curve Generation:

    • Plot the normalized % inhibition values against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) in a suitable software like GraphPad Prism or R. Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

  • Key Parameters:

    • EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

    • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 is typical for a simple bimolecular interaction.

    • Emax (Maximum efficacy): The maximum response achievable by the compound. This can be compared to the Emax of the reference agonist (nicotinic acid) to determine if it is a full or partial agonist.

Example Data Presentation

Concentration (M)% Inhibition (Mean ± SD)
1.00E-102.5 ± 1.1
1.00E-095.1 ± 2.3
1.00E-0815.8 ± 3.5
1.00E-0748.9 ± 4.1
1.00E-0685.2 ± 3.8
1.00E-0598.7 ± 2.0
1.00E-0499.5 ± 1.5

Summary of Results:

CompoundEC50 (M)Emax (%)
Nicotinic Acid2.5 x 10⁻⁷100
This compound1.2 x 10⁻⁷99

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

workflow A 1. Cell Seeding (GPR109A-expressing cells) 24h incubation C 3. Assay Plate Preparation - Wash cells - Add compounds A->C B 2. Prepare Compound Dilutions (Test & Reference) B->C D 4. Stimulation - Add Forskolin - Incubate 30 min C->D E 5. cAMP Detection - Lyse cells - Add detection reagents D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis - Normalize data - Generate Dose-Response Curve - Calculate EC50 F->G

Caption: Experimental workflow for the cAMP inhibition assay.

Conclusion and Future Directions

This application note provides a robust framework for determining the dose-response characteristics of this compound. By following the detailed protocol, researchers can accurately quantify its potency and efficacy as a GPR109A agonist. The resulting dose-response curve is a critical piece of data for the preclinical evaluation of this compound and for guiding further studies, such as assessing its effects on lipolysis in primary adipocytes or its potential for inducing the flushing response, a common side effect of nicotinic acid mediated by prostaglandin D2 and E2 release.[4]

References

  • Sädevirta, S., & Vidal, H. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE, 6(1), e16536. [Link]

  • Wikipedia. (n.d.). Niacin receptor. Retrieved from [Link]

  • Chen, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729–737. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

  • Thangaraju, M., et al. (2009). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 69(4), 1488-1495. [Link]

  • Price, R. N., et al. (2013). Pro-2-PAM Therapy for Central and Peripheral Cholinesterases. Chemico-Biological Interactions, 203(1), 140-144. [Link]

  • Marmouzi, I., et al. (2019). PAM-2 downregulates activated human microglia and astrocytes by modulating α7 nicotinic acetylcholine receptors. OSU Center for Health Sciences Research Profiles. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 29-33. [Link]

  • Zhan, X., et al. (2019). Pam2 lipopeptides enhance the immunosuppressive activity of monocytic myeloid-derived suppressor cells by STAT3 signal in chronic inflammation. OncoImmunology, 8(12), e1664177. [Link]

  • InvivoGen. (n.d.). Pam2CSK4. Retrieved from [Link]

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Singh, R. P., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • National Institutes of Health. (2021). Niacin: Fact Sheet for Health Professionals. Retrieved from [Link]

  • Council for Responsible Nutrition. (2014). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Medscape. (n.d.). vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Kirkland, J. B. (2016). Niacin. Advances in Nutrition, 7(3), 547–549. [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

Sources

Application Notes and Protocol for the Dissolution of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS: 898561-66-5) is a nicotinic acid derivative of interest in pharmaceutical and medicinal chemistry research.[1][2][3] Proper dissolution and solution preparation are critical first steps for any downstream application, ensuring experimental reproducibility and accuracy. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and offers detailed, field-proven protocols for its dissolution in common laboratory solvents. The methodologies described herein are grounded in the principles of acid-base chemistry and solvent-solute interactions to provide researchers with a robust framework for preparing solutions tailored to their specific experimental needs.

Physicochemical Profile and Rationale for Protocol Design

A thorough understanding of the molecular properties of this compound is fundamental to selecting an appropriate dissolution strategy. The molecule's structure, featuring both a carboxylic acid and a pyridine ring, dictates its amphoteric nature and, consequently, its pH-dependent solubility.

Predicted Physicochemical Properties
PropertyValueSource & Comments
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Acidic pKa 3.84 (Predicted)Chemicalize Prediction. Corresponds to the carboxylic acid group.
Basic pKa 1.81 (Predicted)Chemicalize Prediction. Corresponds to the pyridine nitrogen.
Predicted Aqueous Solubility (pH 2.0) 0.13 mg/mLChemicalize Prediction.
Predicted Aqueous Solubility (pH 7.4) 1.83 mg/mLChemicalize Prediction.

The predicted pKa values are the cornerstone of our dissolution strategy for aqueous systems. The acidic pKa of 3.84 suggests that the carboxylic acid group will be predominantly in its deprotonated, anionic (carboxylate) form at pH values above 3.84, which significantly enhances aqueous solubility. The basic pKa of 1.81 indicates that the pyridine nitrogen will be protonated at pH values below this, forming a cationic pyridinium species. This dual functionality allows for solubility manipulation through pH adjustment.

Experimental Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system based on the intended downstream application.

G cluster_0 Start: Solid Compound cluster_1 Solvent Choice cluster_2 Protocol cluster_3 Solvent Options cluster_4 Outcome start 6-(2,2-Dimethyl-propionylamino) -nicotinic acid powder decision Intended Application? start->decision organic Organic Solvent Protocol (e.g., for organic synthesis, non-aqueous assays) decision->organic Non-Aqueous aqueous Aqueous Buffer Protocol (e.g., for cell-based assays, in vivo studies) decision->aqueous Aqueous dmso Primary: DMSO organic->dmso ethanol Secondary: Ethanol organic->ethanol pbs Primary: PBS (pH 7.4) aqueous->pbs base Secondary: Basic Buffer (e.g., 0.1 N NaOH) aqueous->base stock High Concentration Stock Solution dmso->stock ethanol->stock working Working Solution (Physiological pH) pbs->working base->stock stock->working Dilute for use

Caption: Solvent selection workflow for dissolution.

Detailed Dissolution Protocols

Safety Precaution: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is recommended for preparing concentrated stock solutions for long-term storage or for applications where the presence of an organic solvent is acceptable. Based on the high solubility of the parent compound, nicotinic acid, in Dimethyl Sulfoxide (DMSO), this is the preferred solvent.[4][5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or block (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 2.22 mg of compound, add 1 mL of DMSO).

  • Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A brief sonication can also aid in breaking up any powder clumps.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes. This can increase the rate of dissolution. Causality: Increasing the temperature provides kinetic energy to overcome the lattice energy of the solid, facilitating the dissolution process.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Solutions for Biological Applications

This protocol is designed for preparing solutions in physiologically compatible buffers, such as Phosphate-Buffered Saline (PBS), for use in cell culture or other aqueous-based assays. The strategy leverages the acidic pKa of the molecule to enhance solubility at neutral or slightly basic pH.

Materials:

  • This compound powder

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 N Sodium Hydroxide (NaOH) (optional, for pH adjustment)

  • Vortex mixer

  • pH meter

Procedure:

  • Weighing: Accurately weigh the compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of PBS (pH 7.4) to the powder.

  • pH-Adjusted Dissolution:

    • The predicted solubility at pH 7.4 is approximately 1.83 mg/mL. For concentrations at or below this level, vortexing or gentle warming (37°C) should be sufficient for dissolution.

    • For higher concentrations, a small amount of a base is required to ensure the carboxylic acid is fully deprotonated. While vortexing, add 0.1 N NaOH dropwise until the compound dissolves completely. Monitor the pH to ensure it remains within a range compatible with your experiment. Causality: At a pH well above the acidic pKa (3.84), the carboxylic acid group exists as the highly water-soluble carboxylate anion, dramatically increasing the compound's solubility in the aqueous buffer.

  • Final Volume and pH Check: Once dissolved, add PBS to reach the final desired volume. If necessary, adjust the final pH of the solution back to the desired value (e.g., 7.4) using dilute HCl or NaOH.

  • Sterilization: If required for the application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.

  • Usage: Prepare fresh or store at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Compound "oils out" or forms a precipitate upon dilution in aqueous media. The concentration of the organic stock solution (e.g., DMSO) is too high in the final working solution, causing the compound to crash out.Decrease the percentage of the organic solvent in the final solution. Prepare a more dilute stock solution or a larger volume of the final working solution.
Compound fails to dissolve in PBS even with warming. The desired concentration exceeds the solubility limit at that specific pH.Add a small amount of 0.1 N NaOH dropwise while vortexing to increase the pH and deprotonate the carboxylic acid, thereby increasing solubility. Verify the final pH is compatible with your assay.
Solution is cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.Attempt further vortexing or brief sonication. If cloudiness persists, centrifuge the solution and carefully collect the supernatant. Consider sterile filtering (0.22 µm) to remove particulates.

Conclusion

The successful dissolution of this compound hinges on a rational approach that considers both the desired solvent system and the compound's inherent pH-dependent solubility. For high-concentration stocks, DMSO is the solvent of choice. For aqueous applications, leveraging a pH above the acidic pKa of the carboxylic acid moiety is critical for achieving complete dissolution. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare accurate and reproducible solutions for their scientific investigations.

References

  • Sinfoo Biotech. This compound. [Link]

  • Gonçalves, J. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 148-152.
  • Chemicalize. pKa and Solubility Prediction for this compound. [Link]

Sources

Application Notes and Protocols: 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting GPR109A

G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor that has garnered significant attention as a therapeutic target for a range of metabolic and inflammatory disorders.[1][2] Its activation is known to mediate the beneficial effects of nicotinic acid (niacin), a long-standing treatment for dyslipidemia.[3] GPR109A is primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2] The signaling pathways initiated by GPR109A activation are cell-type specific, leading to diverse physiological responses. In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis.[4] This, in turn, lowers the levels of free fatty acids in circulation, a key mechanism in the management of dyslipidemia.[2] In immune cells, GPR109A activation can trigger anti-inflammatory responses, making it a promising target for conditions such as atherosclerosis and neuroinflammation.[1][2]

This document provides a comprehensive guide for the initial characterization and investigation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid , a novel derivative of nicotinic acid. Given the absence of published biological data for this specific compound, these application notes are designed to provide researchers with a strategic framework and detailed protocols to explore its potential as a GPR109A agonist.

Compound Profile: this compound

Characteristic Information
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[5]
Synonyms 6-(pivaloylamino)nicotinic acid
CAS Number 898561-66-5[5][6]
Molecular Formula C₁₁H₁₄N₂O₃[7]
Molecular Weight 222.24 g/mol [7]
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
edge [style=invis];
a [label="C₁₁H₁₄N₂O₃"];
}

Figure 1. A tiered experimental workflow for the characterization of this compound.

Detailed Protocols

Protocol 1: In Vitro GPR109A Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [³H]-Nicotinic acid (radioligand)

  • This compound

  • Nicotinic acid (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hGPR109A cells.

  • In a 96-well plate, add a constant concentration of [³H]-nicotinic acid and varying concentrations of the test compound or unlabeled nicotinic acid.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled nicotinic acid) from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

This protocol determines the functional potency (EC₅₀) and efficacy of the test compound as a GPR109A agonist.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Forskolin

  • This compound

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed CHO-K1-hGPR109A cells in a 96-well plate and culture overnight.

  • Pre-treat cells with the test compound or nicotinic acid at various concentrations for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.

  • Compare the Emax of the test compound to that of nicotinic acid to determine if it is a full or partial agonist.

G cluster_0 GPR109A Signaling Cascade Agonist 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Receptor GPR109A Agonist->Receptor G_protein Gαi/βγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Lipolysis Lipolysis PKA PKA cAMP->PKA Activation PKA->Lipolysis Stimulation

Figure 2. Simplified signaling pathway of GPR109A activation in adipocytes leading to the inhibition of lipolysis.

Protocol 3: Cell-Based Anti-inflammatory Assay

This protocol assesses the ability of the test compound to suppress inflammatory responses in immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • Nicotinic acid (positive control)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA.

  • Pre-treat the macrophages with the test compound or nicotinic acid at various concentrations for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

Data Analysis:

  • Plot the cytokine concentration against the logarithm of the agonist concentration.

  • Determine the IC₅₀ value (concentration of agonist that inhibits 50% of the LPS-induced cytokine release).

Protocol 4: In Vivo Pharmacodynamic Model of Dyslipidemia

This protocol evaluates the effect of the test compound on plasma free fatty acid (FFA) and triglyceride levels in a rodent model.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Commercial kits for FFA and triglyceride measurement

Procedure:

  • Acclimatize the animals and fast them overnight.

  • Administer the test compound or vehicle orally or via intraperitoneal injection.

  • Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, 6 hours).

  • Separate plasma by centrifugation.

  • Measure plasma FFA and triglyceride concentrations using commercial kits.

Data Analysis:

  • Plot the plasma FFA and triglyceride levels over time for each treatment group.

  • Calculate the area under the curve (AUC) for the change in FFA and triglyceride levels from baseline.

  • Compare the effects of the test compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Data Interpretation and Troubleshooting

  • Discrepancies between binding and functional data: A compound may have high binding affinity but low functional efficacy, indicating it might be a partial agonist or an antagonist.

  • Lack of in vivo efficacy: This could be due to poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism). Pharmacokinetic studies should be conducted in parallel with pharmacodynamic studies.

  • Cell line-specific effects: The signaling and functional consequences of GPR109A activation can vary between different cell types.[4] It is advisable to test the compound in multiple cell lines relevant to the desired therapeutic application.

Conclusion

This compound represents a novel chemical entity with the potential to act as a GPR109A agonist. The protocols outlined in this guide provide a comprehensive framework for its initial characterization, from in vitro target engagement to in vivo proof-of-concept. The data generated from these studies will be crucial in determining its therapeutic potential and guiding further drug development efforts.

References

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Available at: [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. Available at: [Link]

  • CAS NO. 898561-66-5 | 6-PIVALAMIDONICOTINIC ACID. Arctom. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation. Available at: [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PubMed Central. Available at: [Link]

  • In addition to their functional activation of GPR A. Online Inhibitor. Available at: [Link]

  • Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. PubMed. Available at: [Link]

  • Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known by its IUPAC name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid, is a significant pharmaceutical intermediate.[1] Its structural integrity, purity, and consistency are paramount to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical standards and detailed protocols for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the first step in developing robust analytical methods.

PropertyValueSource
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[1]
CAS Number 898561-66-5[1]
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance White to off-white crystalline solid[2]

Logical Framework for Analytical Characterization

The comprehensive analysis of this standard involves a multi-faceted approach to confirm its identity, quantify its purity, and identify any potential impurities. The following diagram illustrates the logical workflow for a complete characterization.

Caption: Logical workflow for the comprehensive analytical characterization.

Part 1: Identity Confirmation

Confirming the chemical identity of the analytical standard is the foundational step. This involves a combination of spectroscopic techniques that provide orthogonal information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices: The proton (¹H) NMR will confirm the presence and connectivity of all hydrogen atoms, including the characteristic signals of the pyridine ring, the t-butyl group of the pivaloyl moiety, and the amide proton. The carbon-¹³ (¹³C) NMR will complement this by identifying all unique carbon environments, including the carbonyls of the carboxylic acid and the amide.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference with the analyte signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak.

    • Expected chemical shifts (δ) and multiplicities should be consistent with the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Interpretation:

    • ¹H NMR: Expect to observe distinct signals for the aromatic protons on the pyridine ring, a singlet for the nine protons of the t-butyl group, and a signal for the amide proton. The carboxylic acid proton may be broad or exchange with residual water in the solvent.

    • ¹³C NMR: Expect to see signals for all 11 carbons, including the aromatic carbons, the two carbonyl carbons (amide and carboxylic acid), the quaternary carbon of the t-butyl group, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is likely.

    • For HRMS, ensure proper calibration of the instrument to achieve high mass accuracy.

  • Data Interpretation: The observed mass of the molecular ion should correspond to the calculated molecular weight of this compound (C₁₁H₁₄N₂O₃, MW = 222.24). The fragmentation pattern, if induced, can provide further structural information. For instance, a common fragmentation would be the loss of the pivaloyl group.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Causality Behind Experimental Choices: The FTIR spectrum will provide evidence for the key functional groups: the carboxylic acid (O-H and C=O stretches), the amide (N-H and C=O stretches), and the aromatic pyridine ring (C=C and C-H stretches).

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch3300-2500 (broad)
Amide N-H stretch~3300
C-H stretches (aromatic and aliphatic)3100-2850
Carbonyl C=O stretch (carboxylic acid)1725-1700
Carbonyl C=O stretch (amide)1680-1630
Aromatic C=C stretches1600-1450

Part 2: Purity and Assay

The determination of purity and the accurate assay of the analytical standard are critical for its use in quantitative applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is the workhorse for assessing the purity and performing the assay of pharmaceutical compounds.

Causality Behind Experimental Choices: A reverse-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like the target molecule. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is appropriate as the pyridine ring contains a chromophore. This method should be validated according to ICH guidelines to ensure its reliability.[4]

Caption: Workflow for HPLC purity and assay determination.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient should be developed to ensure the elution of the main peak and the separation of any potential impurities. A starting point could be 95% A, hold for 2 minutes, then ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Purity Determination:

    • Inject the sample solution and record the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

  • Assay Determination:

    • Inject the standard solution in replicate (e.g., n=5) and then the sample solution.

    • Calculate the assay of the sample against the reference standard using the external standard method.

Titration (Assay)

A simple acid-base titration can provide an orthogonal assay value to complement the HPLC results.

Causality Behind Experimental Choices: The carboxylic acid functionality of the molecule allows for a straightforward titration with a standardized base.

  • Sample Preparation: Accurately weigh about 200 mg of the sample.

  • Titration: Dissolve the sample in a suitable solvent (e.g., 50 mL of neutralized ethanol) and titrate with standardized 0.1 M sodium hydroxide, using a potentiometric endpoint or a suitable indicator like phenolphthalein.

  • Calculation: Calculate the percentage assay based on the volume of titrant consumed.

Water Content (Karl Fischer Titration)

Determining the water content is crucial for an accurate assay calculation on a dried basis.

Causality Behind Experimental Choices: Karl Fischer titration is the gold standard for water content determination due to its specificity and accuracy.

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

  • Titration: Perform the titration according to the instrument's instructions.

  • Calculation: The instrument will typically provide the water content as a percentage.

Part 3: Impurity Profiling

Identifying and controlling impurities is a critical aspect of quality control for any pharmaceutical intermediate.

Potential Impurities

The synthesis of this compound likely proceeds from 6-aminonicotinic acid.[5] Therefore, potential process-related impurities could include:

  • Starting materials: 6-aminonicotinic acid, pivaloyl chloride or pivalic anhydride.

  • By-products: Di-acylated products or unreacted intermediates.

  • Degradation products: Hydrolysis of the amide bond to form 6-aminonicotinic acid and pivalic acid.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of the molecule.[6][7][8][9]

Causality Behind Experimental Choices: Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light can generate potential degradation products that might be observed during long-term stability studies.[7]

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Data Evaluation:

    • The HPLC method should be able to separate the main peak from all degradation products.

    • The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

    • The degradation products can be further characterized using LC-MS/MS.

LC-MS/MS for Impurity Identification

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.

Causality Behind Experimental Choices: The combination of liquid chromatography for separation and tandem mass spectrometry for fragmentation analysis allows for the confident identification of impurities, even at trace levels.

  • Instrumentation: Use an HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Use the same HPLC method as developed for purity analysis.

  • Mass Spectrometry:

    • Acquire full scan MS data to identify the molecular weights of the impurities.

    • Perform product ion scans (MS/MS) on the impurity peaks to obtain fragmentation patterns.

  • Data Interpretation: The fragmentation patterns can be used to propose structures for the unknown impurities. For example, the presence of a fragment corresponding to 6-aminonicotinic acid would suggest hydrolysis of the amide bond.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, and by adhering to the principles of method validation, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 11, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 11, 2026, from [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2018). International Journal of Pharmacy Research & Technology, 8(2), 43-47.
  • Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 239-246.
  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). Research Journal of Pharmacy and Technology.
  • Development and validation of new stability-indicating RP-HPLC method for estimation of Nicotiamide and Salicylic acid from topical gel formulation. (2023). International Journal of Novel Research and Development, 8(5).
  • Forced degradation studies. (2016). Journal of Applied Pharmaceutical Science, 6(12), 223-233.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(4), 223-233.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010).
  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 1H and 13C NMR spectra of new compounds. (2015). Royal Society of Chemistry.
  • 1H and 13C NMR spectra of 5h. (n.d.). SciELO. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (niacin), a well-known lipid-lowering agent.[1][2] Understanding the pharmacokinetic (PK) profile of this compound is critical for its development as a potential therapeutic agent. This document provides a comprehensive guide for the quantitative determination of this compound in biological matrices, primarily human plasma. The methodologies outlined herein are grounded in established principles of bioanalysis and adhere to the stringent validation requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

The core of this application note is a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a technique renowned for its sensitivity and specificity in quantifying small molecules in complex biological fluids.[7][8][9] We will delve into the rationale behind key experimental choices, from sample preparation to the intricacies of method validation, to ensure the generation of reliable and reproducible pharmacokinetic data.

Predicted Metabolism

Given this, potential metabolic pathways for this compound could include:

  • Hydrolysis of the amide bond to yield 6-amino-nicotinic acid and pivalic acid.

  • Conjugation of the carboxylic acid group, similar to the formation of nicotinuric acid from nicotinic acid.[12]

  • Oxidation of the dimethylpropyl group.

The analytical method described below should be adaptable to quantify these potential metabolites, provided the appropriate standards are synthesized.

Bioanalytical Method: Quantification by LC-MS/MS

This section outlines a robust LC-MS/MS method for the determination of this compound in human plasma.

Sample Preparation

The objective of sample preparation is to extract the analyte from the complex plasma matrix, remove interfering substances, and concentrate the analyte for enhanced detection.[13][14][15][16] Two common and effective techniques are protein precipitation and solid-phase extraction (SPE).

a) Protein Precipitation (PPT): A simpler, faster method suitable for initial studies.[17][18]

Protocol:

  • Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[19]

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (a structurally similar compound not present in the sample).

  • Add 300 µL of ice-cold acetonitrile (ACN) to precipitate the plasma proteins (a 3:1 ratio of ACN to plasma).[7][20]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte concentration, leading to improved sensitivity and reduced matrix effects.[21][22][23][24]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample (pre-treated with an internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for injection into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

G cluster_0 Sample Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation ppt->centrifuge evap Evaporate & Reconstitute spe->evap transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis evap->analysis

Caption: Workflow for plasma sample preparation using protein precipitation or solid-phase extraction.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray ionization (ESI), positive ion mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer to identify the precursor ion and the most abundant product ions.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended purpose.[25] This validation should be conducted in accordance with FDA and/or EMA guidelines.[3][4][5][6][26][27]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Assessed at a minimum of four concentration levels (LLOQ, low, medium, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent and reproducible at low, medium, and high concentrations.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Bench-top, freeze-thaw, and long-term stability should be evaluated. Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Method Validation Workflow

G cluster_0 Bioanalytical Method Validation start Method Development selectivity Selectivity start->selectivity cal_curve Calibration Curve start->cal_curve acc_prec Accuracy & Precision start->acc_prec recovery Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability validated Validated Method selectivity->validated cal_curve->validated acc_prec->validated recovery->validated matrix_effect->validated stability->validated

Caption: Key parameters for bioanalytical method validation.

Conclusion

The successful development of this compound as a therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile. The LC-MS/MS method and validation framework presented in these application notes provide a comprehensive and scientifically rigorous approach to achieving this. By adhering to these protocols and the principles of good bioanalytical practice, researchers can generate high-quality data to support preclinical and clinical development programs. It is imperative to remember that the provided protocols are a starting point and may require optimization for the specific laboratory conditions and instrumentation used.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][3]

  • National Library of Medicine. (n.d.). Application of solid-phase extraction tips for the analysis of drugs in human blood. Retrieved from [Link][21]

  • Precision for Medicine. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][4]

  • European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link][25]

  • University of Florida. (2019, March 6). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link][28]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][26]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link][18]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][27]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][5]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link][22]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][6]

  • Encyclopedia.pub. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link][23]

  • Chromatography Today. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link][7]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link][29]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][30]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][31]

  • OpenBU. (n.d.). Application of solid phase extraction for storage and stability of drugs in biological fluids using 2D LC-MS technology. Retrieved from [Link][32]

  • protocols.io. (2019, October 4). a protein precipitation extraction method. Retrieved from [Link][19]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Retrieved from [Link][33]

  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link][8]

  • PubMed. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Retrieved from [Link][34]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link][24]

  • National Center for Biotechnology Information. (n.d.). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Retrieved from [Link][35]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link][9]

  • PubMed. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link][36]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). The bioavailability of sustained release nicotinic acid formulations. Retrieved from [Link][12]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link][14]

  • PubMed. (n.d.). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. Retrieved from [Link][37]

  • ResearchGate. (2025, August 5). Sample Preparation in Analysis of Pharmaceuticals. Retrieved from [Link][15]

  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link][16]

  • PubMed. (n.d.). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. Retrieved from [Link][10]

  • Baqai Medical University. (n.d.). Nicotinamide: A Review of its Biochemical Functions, Pharmaceutical and Clinical Analysis. Retrieved from [Link][38]

  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link][39]

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Metabolism of nicotinamide and nicotinic acid in Neurospora crassa. Retrieved from [Link][40]

  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link][41]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Retrieved from [Link][42]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves the acylation of 6-aminonicotinic acid with pivaloyl chloride.[1][2] This reaction, an amide bond formation, is widely used in the pharmaceutical industry due to the high reactivity of the acyl chloride.[2]

The general reaction is as follows:

  • Starting Material: 6-Aminonicotinic acid[3]

  • Acylating Agent: Pivaloyl chloride (trimethylacetyl chloride)[2][4]

  • Product: this compound[5]

This process is favored for its efficiency, though careful control of reaction conditions is crucial to maximize yield and purity.

FAQ 2: What are the critical parameters that influence the yield of this synthesis?

Several factors can significantly impact the final yield. These include:

  • Reagent Purity: The purity of both 6-aminonicotinic acid and pivaloyl chloride is paramount. Impurities can lead to unwanted side reactions.

  • Solvent Selection: The choice of solvent is critical. While various solvents can be used, dimethylformamide (DMF) has been shown to facilitate high yields in related reactions.[6]

  • Reaction Temperature: Temperature control is essential. The reaction of pivaloyl chloride is often exothermic.[7] Maintaining a specific temperature range can prevent side product formation. For similar reactions, temperatures ranging from 80°C to reflux have been noted.[6]

  • Stoichiometry and Addition Rate: The molar ratio of reactants and the rate of addition of pivaloyl chloride can affect the outcome. A slow, dropwise addition is often recommended to control the reaction's exothermicity.[8]

  • pH Control: Maintaining an optimal pH is crucial, especially during workup, to ensure the product precipitates effectively. Acidification to a pH of about 3 is a common step in the isolation of similar nicotinic acid derivatives.[9]

FAQ 3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting material, you can observe the consumption of 6-aminonicotinic acid and the formation of the product. A suitable solvent system, such as a mixture of dichloromethane and diethyl ether, can be used for the TLC plate.[8]

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Possible Cause 1.1: Incomplete Reaction

  • Explanation: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Troubleshooting Steps:

    • Monitor with TLC: Before quenching the reaction, ensure the starting material spot has disappeared or is very faint on the TLC plate.[8]

    • Optimize Temperature: Experiment with slight variations in the reaction temperature. In some cases, a moderate increase in temperature can drive the reaction to completion.[6] However, be cautious of potential side reactions at higher temperatures.

    • Extend Reaction Time: If TLC shows the presence of starting material after the initial reaction time, consider extending it and continue monitoring.

Possible Cause 1.2: Side Reactions

  • Explanation: Pivaloyl chloride is highly reactive and can participate in side reactions, especially in the presence of moisture or other nucleophiles.[2] One common side reaction is the hydrolysis of pivaloyl chloride to pivalic acid.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Control Addition Rate: Add the pivaloyl chloride dropwise to the reaction mixture, preferably at a low temperature (e.g., using an ice bath), to control the exotherm and minimize side reactions.[8]

Possible Cause 1.3: Product Loss During Workup and Purification

  • Explanation: The product might be lost during the extraction and purification steps. The solubility of the product in the workup solvents and its precipitation efficiency are key factors.

  • Troubleshooting Steps:

    • Optimize pH for Precipitation: Carefully adjust the pH during the workup. The carboxylic acid group on the nicotinic acid moiety requires a specific pH for protonation and precipitation. A pH of around 3 is often effective.[9]

    • Choose Appropriate Solvents: Use appropriate solvents for extraction and washing to minimize product loss.

    • Purification Method: If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete Yes CheckSideReactions Investigate Side Reactions CheckCompletion->CheckSideReactions No OptimizeConditions Optimize Temp. & Time Incomplete->OptimizeConditions ImprovedYield Improved Yield OptimizeConditions->ImprovedYield Anhydrous Ensure Anhydrous Conditions CheckSideReactions->Anhydrous ControlAddition Control Reagent Addition CheckSideReactions->ControlAddition CheckWorkup Review Workup/Purification CheckSideReactions->CheckWorkup If side reactions are minimal Anhydrous->ImprovedYield ControlAddition->ImprovedYield OptimizepH Optimize Precipitation pH CheckWorkup->OptimizepH SolventSelection Select Appropriate Solvents CheckWorkup->SolventSelection OptimizepH->ImprovedYield SolventSelection->ImprovedYield

Caption: Troubleshooting workflow for low yield.

Problem 2: Impure Product Obtained

Possible Cause 2.1: Presence of Unreacted Starting Material

  • Explanation: If the reaction is not driven to completion, the final product will be contaminated with 6-aminonicotinic acid.

  • Troubleshooting Steps:

    • Reaction Monitoring: As mentioned previously, use TLC to ensure the complete consumption of the starting material.[8]

    • Stoichiometry: A slight excess of pivaloyl chloride can be used to ensure all the 6-aminonicotinic acid reacts. However, this may necessitate a more rigorous purification to remove the excess acylating agent and its byproducts.

Possible Cause 2.2: Formation of Di-acylated Product

  • Explanation: Although less likely due to the presence of the deactivating carboxylic acid group, it's conceivable that the carboxylic acid could be converted to a mixed anhydride by pivaloyl chloride, leading to other products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a lower reaction temperature to favor the more reactive amino group's acylation over potential reactions with the carboxylic acid.

    • Protecting Groups: In more complex syntheses, protecting the carboxylic acid group (e.g., as an ester) before acylation and then deprotecting it can be a strategy, though this adds steps to the synthesis.[9]

Possible Cause 2.3: Contamination with Pivalic Acid

  • Explanation: Hydrolysis of pivaloyl chloride, either from residual moisture or during workup, will produce pivalic acid.[10]

  • Troubleshooting Steps:

    • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities like pivalic acid. Be mindful of the product's solubility and potential to form a salt.

    • Recrystallization: Recrystallization of the crude product from a suitable solvent system can be a very effective method for removing impurities.

General Protocol for Synthesis and Purification

StepParameterRecommended ConditionsRationale
1. Reaction Setup SolventAnhydrous Dimethylformamide (DMF)Good solubility for starting material and facilitates reaction.[6]
AtmosphereInert (Nitrogen or Argon)Prevents hydrolysis of pivaloyl chloride.
2. Reactant Addition Temperature0-5 °C (Ice Bath)Controls the exothermic reaction and minimizes side products.[8]
Pivaloyl ChlorideDropwise additionPrevents localized overheating and side reactions.[8]
3. Reaction TemperatureRoom Temperature to 80°CAllow the reaction to proceed to completion. The optimal temperature may require some experimentation.[6]
Time2-18 hoursMonitor by TLC to determine the endpoint.[8][9]
4. Workup QuenchingAddition of waterTo hydrolyze any remaining pivaloyl chloride.
pH AdjustmentAcidify with HCl to pH ~3To precipitate the carboxylic acid product.[9]
5. Purification IsolationFiltrationCollect the precipitated solid product.
WashingWater, followed by a non-polar solvent (e.g., hexane)To remove water-soluble impurities and residual non-polar starting materials.
Further PurificationRecrystallization or Column ChromatographyTo achieve high purity.

Reaction Mechanism Overview

ReactionMechanism Reactants 6-Aminonicotinic Acid + Pivaloyl Chloride NucleophilicAttack Nucleophilic Attack of Amino Group on Acyl Carbon Reactants->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ChlorideElimination Elimination of Chloride Ion TetrahedralIntermediate->ChlorideElimination Deprotonation Deprotonation ChlorideElimination->Deprotonation Product 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Deprotonation->Product

Caption: Key steps in the amidation reaction.

References

  • ACS Publications. Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. 6-Aminonicotinamide. [Link]

  • Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • ResearchGate. Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

  • Organic Syntheses. O-Pivaloyl hydroxylamine triflic acid. [Link]

  • ResearchGate. *Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). The yields refer to the isolated product. [Link]

  • ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid?. [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Royal Society of Chemistry. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Wikipedia. Pivaloyl chloride. [Link]

Sources

Technical Support Center: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (also known as 6-(pivaloylamino)nicotinic acid). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the isolation and purification of this compound. The following sections provide in-depth, experience-driven advice in a troubleshooting and FAQ format.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of this compound. Each problem is analyzed for its root cause, followed by a detailed, step-by-step protocol for resolution.

Problem 1: Persistent Impurities After Initial Crystallization

Symptom: You've performed an initial crystallization, but HPLC or LC-MS analysis still shows the presence of starting materials (e.g., 6-aminonicotinic acid) or reaction byproducts.

Probable Causes:

  • Co-precipitation: The impurity has similar solubility properties to the desired product in the chosen solvent system, leading to its inclusion in the crystal lattice.

  • Incomplete Reaction: The synthesis reaction did not proceed to completion, leaving unreacted starting materials.

  • Hydrolysis: The pivaloyl amide bond may be susceptible to hydrolysis under certain pH and temperature conditions, reverting to 6-aminonicotinic acid.

Troubleshooting Protocol: Two-Solvent Recrystallization

This protocol is designed to exploit subtle differences in solubility between the target compound and common impurities.

Step-by-Step Methodology:

  • Solvent Screening:

    • Identify a "Solvent A" in which your crude product is highly soluble, especially when heated. Common choices include ethanol, methanol, or acetone.

    • Identify a "Solvent B" (an anti-solvent) in which your product is poorly soluble, but the impurities are at least moderately soluble. Water or a non-polar solvent like hexane are typical candidates.

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of hot Solvent A to completely dissolve the solid. The key is to achieve a saturated or near-saturated solution to maximize yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble matter is present, perform a hot filtration to remove it. This step is crucial for removing baseline impurities that will not dissolve.

  • Addition of Anti-Solvent:

    • While the solution is still hot, slowly add Solvent B dropwise until you observe the first signs of persistent cloudiness (nucleation).

  • Controlled Cooling & Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

    • For maximum yield, you can further cool the flask in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold Solvent B to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Problem 2: Low Yield During Purification

Symptom: The final isolated mass of pure this compound is significantly lower than theoretically expected.

Probable Causes:

  • Suboptimal Solvent Choice: The chosen crystallization solvent may have too high a solubility for the product, even at cold temperatures.

  • Premature Crystallization: The product crystallizes out of solution too quickly during transfer or filtration steps.

  • pH-Dependent Solubility: As a nicotinic acid derivative, the compound's solubility is highly dependent on pH.

Troubleshooting Protocol: pH-Adjusted Aqueous Extraction & Crystallization

This workflow leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

Purification_Workflow cluster_extraction Aqueous Extraction cluster_crystallization Recrystallization Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Base_Wash Wash with aq. NaHCO3 (pH ~8.5) Product -> Aqueous Layer Crude->Base_Wash 1. Acid_Wash Separate Layers Acidify Aqueous Layer with HCl (pH ~4-5) Base_Wash->Acid_Wash 2. Precipitate Precipitation of Pure Product Acid_Wash->Precipitate 3. Dissolve Dissolve Precipitate in Hot Solvent (e.g., Ethanol/Water) Precipitate->Dissolve 4. Cool Slow Cooling to Room Temperature Dissolve->Cool 5. Filter_Dry Filter and Dry Crystals Cool->Filter_Dry 6. Purity_Analysis Purity Analysis (HPLC, NMR) Filter_Dry->Purity_Analysis 7. QC

Caption: Workflow for pH-adjusted purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Basic Extraction: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid group will be deprotonated, making the compound water-soluble as its sodium salt. Neutral impurities will remain in the organic layer.

  • Acidification: Separate the aqueous layer and slowly acidify it with an acid like 1M HCl. As the pH drops, the this compound will become protonated and precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Recrystallization: Perform a recrystallization as described in the previous section to further enhance purity.

Problem 3: Difficulty Removing Colored Impurities

Symptom: The final product is off-white, yellow, or brown, indicating the presence of colored impurities.

Probable Causes:

  • Degradation Products: High reaction temperatures or prolonged reaction times can lead to the formation of colored degradation byproducts.

  • Oxidation: The pyridine ring can be susceptible to oxidation.

Troubleshooting Protocol: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing large, colored, and often aromatic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, colored product in a suitable hot solvent.

  • Carbon Addition: Add a small amount of activated carbon to the hot solution (typically 1-5% by weight of the crude product).

  • Stirring: Stir the mixture at an elevated temperature for 10-15 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool and crystallize as previously described.

Troubleshooting Summary Probable Cause Recommended Solution
Persistent Impurities Co-precipitationTwo-Solvent Recrystallization
Low Yield Suboptimal solvent, pH issuespH-Adjusted Aqueous Extraction
Colored Product Degradation/OxidationActivated Carbon Treatment

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common lab solvents?

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[1][2]

  • Moderate Solubility: Likely in solvents like acetone and ethyl acetate.

  • Low Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether.[3][4]

  • Water Solubility: The parent nicotinic acid is water-soluble. The addition of the bulky, hydrophobic pivaloyl group will decrease water solubility. However, its solubility will be highly pH-dependent.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a good starting point.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the main peak and any impurities.[5][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any structural isomers or impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Can column chromatography be used for purification?

Yes, silica gel column chromatography can be an effective purification method, especially for removing impurities with significantly different polarities.

Recommended Protocol: Silica Gel Chromatography

Chromatography_Workflow Start Dissolve Crude Product in Minimum Solvent Load Load onto Silica Gel Column Start->Load Elute Elute with Gradient Solvent System (e.g., Hexane -> Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Standard column chromatography workflow.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show the desired product with an Rf value of approximately 0.3-0.4, and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel.

  • Elution: Run the solvent system through the column, collecting fractions. You may need to gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Are there any specific safety precautions to consider?

As with any laboratory chemical, standard safety protocols should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[1]

III. References

  • Gajda, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1023-1029.

  • Yang, E. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.

  • Cayman Chemical. (2023). Nicotinic Acid Product Information.

  • Zeng, H., et al. (2007). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate.

  • Hsieh, Y., et al. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3031-6.

  • ChemicalBook. (2023). This compound.

  • Berg, J. R. (1950). U.S. Patent No. 2,496,114. Washington, DC: U.S. Patent and Trademark Office.

  • Lonza AG. (1984). U.S. Patent No. 4,447,615. Washington, DC: U.S. Patent and Trademark Office.

  • Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Washington, DC: U.S. Patent and Trademark Office.

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 839.

  • Berg, J. R. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114.

  • Al-Shehri, A. S., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(16), 4983.

  • Mallett, D. N., et al. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 510-6.

  • Fujiwara, M. (1952). Chemical determination of nicotinic acid and nicotinamide. Vitamins, 5, 209-212.

  • Ferreira, A. G. M., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(12), 3464-3470.

  • Campbell, J. A., & Pugsley, L. I. (1945). The quantitative chemical determination of nicotinic acid employing ammonia and cyanogen bromide. Canadian Journal of Research, 23b(6), 169-173.

  • SynHet. (n.d.). This compound. Retrieved from

  • Woollard, D. C., & Indyk, H. (1999). Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals. Cereal Chemistry, 76(4), 512–518.

  • Selleck Chemicals. (n.d.). Nicotinic Acid Vitamin chemical. Retrieved from

  • ChemScene. (n.d.). 6-Methyl-2-(prop-2-yn-1-ylamino)nicotinic acid. Retrieved from

  • Andrushkevich, T.V. (1998). Synthesis of nicotinic acid. ResearchGate.

  • Lee, Y. C., et al. (1969). Isolation and Identification of Two New Nicotinamide Metabolites. Journal of Biological Chemistry, 244(12), 3277-3282.

  • Zhang, J., & Wang, H. (2012). Preparation method of nicotinic acid. Chinese Patent No. CN102249994B.

  • Li, Y., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 63.

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.

  • Li, Y., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. ResearchGate.

Sources

Technical Support Center: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (Compound CAS #898561-66-5). This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your compound throughout your experiments.

While specific, peer-reviewed stability data for this exact molecule is not extensively published, its structure—a nicotinic acid backbone with a sterically hindered pivaloyl amide—allows us to predict and troubleshoot its stability profile based on well-established chemical principles. This guide synthesizes data from related structures and standard pharmaceutical testing protocols to offer robust, actionable advice.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my compound in an aqueous stock solution over time. What is the likely cause?

A: The most probable cause of degradation in aqueous media is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by acidic or basic conditions, breaking the bond between the nicotinic acid ring and the pivaloyl group.[1][2] This would result in the formation of 6-aminonicotinic acid and pivalic acid. The rate of hydrolysis is dependent on pH and temperature.

Q2: What are the recommended storage conditions for this compound?

A:

  • Solid Form: As a solid, the compound should be relatively stable. For long-term storage, keep it in a tightly sealed container at -20°C, protected from light and moisture.[3][4] Nicotinic acid itself is generally stable to heat and light in solid form, but taking precautions is best practice.[5]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent like DMSO and store at -20°C or -80°C.[3] Avoid long-term storage of aqueous solutions. If you must use an aqueous buffer, prepare small aliquots, use them quickly, and consider flash-freezing in liquid nitrogen before storing at -80°C to minimize degradation.

Q3: Is this compound sensitive to light?

A: Yes, this is a potential risk. The pyridine ring structure, a core component of nicotinic acid, can be susceptible to photodegradation.[6][7][8] Exposure to UV or even strong ambient light could potentially lead to the formation of photo-degradants. It is crucial to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: How can I set up an experiment to confirm the stability of my compound under my specific experimental conditions?

A: You should perform a "forced degradation" study. This involves exposing your compound to a range of harsh conditions to rapidly identify potential liabilities.[9][10] These studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[11] A typical study would include acid, base, oxidative, thermal, and photolytic stress conditions. See the detailed protocols in the Troubleshooting Guide below.

Q5: What are the primary degradation products I should be looking for?

A: Based on the structure, the two most anticipated degradation products would arise from hydrolysis of the amide bond:

  • 6-aminonicotinic acid

  • Pivalic acid (2,2-dimethylpropanoic acid)

Identifying these products, for example via LC-MS, would provide strong evidence that hydrolysis is the primary degradation pathway.

Troubleshooting Guide: Investigating Compound Instability

This section provides structured protocols to diagnose and mitigate common stability issues. The foundation of any stability investigation is a robust analytical method, typically a stability-indicating HPLC method, capable of separating the parent compound from its potential degradants.[12][13]

Issue 1: Suspected Hydrolytic Degradation in Solution

Underlying Cause: The amide bond is susceptible to cleavage by water, a reaction catalyzed by H⁺ (acid) or OH⁻ (base) ions. The bulky pivaloyl group likely offers some steric hindrance, potentially slowing this process compared to less hindered amides, but it does not prevent it entirely.

Hydrolysis_Pathway Parent 6-(2,2-Dimethyl-propionylamino)- nicotinic acid Deg1 6-Aminonicotinic acid Parent->Deg1 H₂O (Acid or Base) Deg2 Pivalic acid Parent->Deg2 H₂O (Acid or Base)

Troubleshooting Protocol: Forced Hydrolysis Study

This protocol is designed to determine if your compound is sensitive to pH-dependent hydrolysis.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Prepare the following stress solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and Purified Water (neutral).

  • Execution:

    • For each condition (acid, base, neutral), add a small volume of your stock solution to the stress solution to achieve a final compound concentration of ~50-100 µg/mL. Ensure the organic solvent from the stock is less than 5% of the final volume.

    • Prepare a "time zero" (T=0) sample by immediately neutralizing the acidic and basic samples (for the basic sample, add 0.1 M HCl; for the acidic, add 0.1 M NaOH) and diluting with mobile phase for HPLC analysis.

    • Incubate the remaining stress samples at a controlled temperature (e.g., 50°C).

    • Collect samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize each sample immediately upon collection.

  • Analysis:

    • Analyze all T=0 and timed samples by a validated HPLC-UV method.

    • Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks over time indicates degradation. Compare the degradation rates in acidic, basic, and neutral conditions. Significant degradation in the acid or base samples confirms hydrolytic instability. Use LC-MS to confirm the identity of new peaks as the expected degradants.

Issue 2: Suspected Photodegradation

Underlying Cause: Pyridine and its derivatives contain aromatic systems that can absorb UV light, leading to photochemical reactions and degradation.[6][14]

Troubleshooting Protocol: Photostability Study (ICH Q1B Guideline Adaptation)

  • Preparation:

    • Prepare two sets of samples of the compound, both in solid form and in a relevant solution (e.g., water, methanol, or your experimental buffer).

    • Place one set in a photostability chamber that provides controlled illumination (e.g., an option that conforms to ICH Q1B with a cool white fluorescent lamp and a near-UV lamp).

    • Tightly wrap the second set (the "dark control") in aluminum foil and place it in the same chamber to experience the same temperature conditions without light exposure.

  • Execution:

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

    • Analyze the light-exposed samples and the dark controls by HPLC.

  • Analysis:

    • Interpretation: Compare the chromatograms of the light-exposed sample to the dark control. A significant loss of the parent compound or the appearance of new peaks in the light-exposed sample, which are absent or smaller in the dark control, confirms photosensitivity.

Experimental Workflows & Data Summary

General Workflow for a Forced Degradation Study

The following diagram outlines the logical steps for conducting a comprehensive forced degradation study as mandated by regulatory bodies and best practices in drug development.[15][16]

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation A Prepare 1 mg/mL Stock Solution (API) C Aliquot Stock into Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light + Dark Control) A->C B Develop & Validate Stability-Indicating HPLC Method F Analyze by HPLC-UV/PDA B->F D Incubate at Defined Timepoints & Conditions C->D E Collect, Quench/Neutralize & Dilute Samples D->E E->F G Identify Degradants (LC-MS, if necessary) F->G H Calculate % Degradation & Determine Pathways G->H

Summary of Recommended Forced Degradation Conditions

The goal is to achieve modest degradation (typically 5-20%) to reveal the primary degradation pathways without destroying the molecule entirely.[16] You may need to adjust the duration or temperature to achieve this target.

Stability FactorStress ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M HCl50 - 60 °C2 - 48 hours
Base Hydrolysis 0.1 M NaOH50 - 60 °C2 - 48 hours
Oxidation 3% H₂O₂Room Temp8 - 24 hours
Thermal Solid & Solution60 - 80 °C24 - 72 hours
Photolytic Solid & SolutionControlledPer ICH Q1B Guidelines

References

  • Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (n.d.). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 337-351. Available from: [Link]

  • Spectroscopy Staff. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy. Available from: [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356. Available from: [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356. Available from: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Available from: [Link]

  • Kennedy, D. O., & Haskell, C. F. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4, 23. Available from: [Link]

  • Kennedy, D. O., & Haskell, C. F. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. Available from: [Link]

  • MRIGlobal. (n.d.). Stability Testing for API Synthesis. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from: [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Available from: [Link]

  • S. Singh, M. Junwal, et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • K. M. Huynh-Ba. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 3(4), 101-112. Available from: [Link]

  • K. M. Huynh-Ba. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 33(4). Available from: [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available from: [Link]

  • Organic Chemistry. (2019). mechanism of amide hydrolysis. YouTube. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 6-(2,2-Dimethyl-propionylamino)-nicotinic acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the analysis of this compound. Drawing from extensive field experience, this resource provides in-depth, scientifically grounded solutions to ensure the integrity and accuracy of your results.

Introduction to the Analyte

This compound is a derivative of nicotinic acid (Vitamin B3). Understanding its physicochemical properties is fundamental to troubleshooting its HPLC analysis. Nicotinic acid is an amphiprotic molecule with a pKa of approximately 4.85 for its carboxylic acid group.[1][2][3] The presence of the pivaloyl-amino group in the 6-position will influence the overall polarity and potential for secondary interactions with the stationary phase.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape Problems

Poor peak shape is a common issue in HPLC, and it can significantly impact the accuracy of quantification.[4] The most prevalent problems are peak tailing, fronting, and splitting.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is frequently observed for compounds with acidic or basic functional groups.[4] For this compound, the primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: The most common cause of tailing for compounds with acidic or basic moieties is the interaction with residual silanol groups on the silica-based stationary phase of the column.[5] These silanol groups can become ionized and interact with the analyte, causing it to elute more slowly and resulting in a tailing peak.

    • Solution 1: Adjust Mobile Phase pH: The ionization state of both the analyte and the silanol groups is pH-dependent. To minimize tailing, it's crucial to operate at a pH that is at least 2 units away from the analyte's pKa.[6] For nicotinic acid and its derivatives, a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.

    • Solution 2: Use a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to minimize the number of accessible silanol groups, thereby reducing tailing.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.[5] However, this is less common with modern columns.[5]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.[7][8]

    • Solution: Reduce the sample concentration or the injection volume.[7][8]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[9]

    • Solution: Flush the column with a strong solvent to remove contaminants.[7][9] Using a guard column can also help protect the analytical column from contamination.[7]

Q2: I'm observing peak fronting for my analyte. What does this indicate?

Answer:

Peak fronting, where the peak is asymmetrical with a leading edge, is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[4][10]

Underlying Causes & Solutions:

  • Column Overload: This is the most common cause of peak fronting.[11]

    • Solution: Decrease the amount of sample being loaded onto the column by either diluting the sample or reducing the injection volume.[11] If a larger loading capacity is required, consider using a column with a larger internal diameter.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[7][8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If this is not feasible, use a solvent that is weaker than or has a similar polarity to the mobile phase.[12]

Q3: My peak is splitting into two or more smaller peaks. What could be the problem?

Answer:

Peak splitting can be a frustrating issue with several potential causes, ranging from problems with the column to issues with the sample preparation or injection.[4][7]

Underlying Causes & Solutions:

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to split peaks.

    • Solution: First, try reversing and flushing the column to dislodge any particulate matter. If the problem persists, the column may be irreversibly damaged and need replacement.[8] Using an in-line filter can help prevent frit blockage.[5]

  • Sample Solvent and Mobile Phase Mismatch: A significant difference in the composition of the sample solvent and the mobile phase can cause peak splitting.[6][7]

    • Solution: As with peak fronting, it is best to dissolve the sample in the mobile phase.[12]

  • Injector Issues: A problem with the injector, such as a faulty rotor seal, can lead to split peaks.[11]

    • Solution: Inspect and maintain the injector according to the manufacturer's recommendations.

  • Co-eluting Impurities: It is also possible that the split peak is actually two different, closely eluting compounds.

    • Solution: To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be resolved.

Category 2: Retention Time Issues

Consistent retention times are critical for reliable peak identification. Drifting or variable retention times can lead to inaccurate results.[9][13]

Q4: The retention time for my analyte is gradually decreasing/increasing over a series of injections. What's causing this drift?

Answer:

Retention time drift, a gradual and consistent shift in one direction, is often due to changes in the mobile phase composition, column temperature, or column equilibration.[9][12][13]

Underlying Causes & Solutions:

  • Mobile Phase Composition Changes:

    • Evaporation of Volatile Components: In a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time, leading to an increase in retention time in reversed-phase HPLC.[12][13]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Using an HPLC system with online mixing can also mitigate this issue.[13]

    • Degradation of Mobile Phase Additives: Volatile additives like trifluoroacetic acid (TFA) or formic acid can also evaporate, causing a change in pH and affecting retention.[13]

    • Solution: Prepare fresh mobile phase regularly.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially when changing mobile phases or after a shutdown, can cause retention time drift.[9][14]

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This may require flushing with 10-20 column volumes of the mobile phase.[9]

  • Column Temperature Fluctuations: The temperature of the column can affect retention time. If the column temperature is not stable, retention times can drift.[9][12][14]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[9]

  • Column Contamination: The build-up of strongly retained sample components can alter the stationary phase chemistry and lead to retention time drift.[9][14]

    • Solution: Implement a robust sample preparation procedure to remove contaminants. Regularly flush the column with a strong solvent.[9]

Category 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections, and can interfere with the quantification of the analyte of interest.[15][16]

Q5: I'm seeing extra peaks in my chromatogram, even when I inject a blank. What are these "ghost peaks" and how do I get rid of them?

Answer:

Ghost peaks are a common nuisance in gradient HPLC and can originate from various sources, including the mobile phase, the HPLC system itself, or carryover from previous injections.[15][17][18]

Underlying Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the mobile phase, particularly in the weaker solvent (often water in reversed-phase), are a major source of ghost peaks.[15][18] These impurities can accumulate on the column at the beginning of a gradient and then elute as the organic content of the mobile phase increases.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7] Filtering the mobile phase can also help.

    • Bacterial Growth: Water reservoirs can be a breeding ground for bacteria, which can produce UV-active compounds that appear as ghost peaks.[17]

    • Solution: Regularly clean solvent reservoirs and use freshly prepared aqueous mobile phases.

  • System Contamination: Contaminants can build up in various parts of the HPLC system, such as the injector, tubing, or detector, and then leach into the mobile phase.[17]

    • Solution: Regularly flush the entire system with a strong solvent.

  • Carryover from Previous Injections: Residual sample from a previous injection can be introduced in a subsequent run, appearing as a ghost peak.[16][19]

    • Solution: Optimize the injector wash procedure to ensure the needle and sample loop are thoroughly cleaned between injections. Injecting a blank after a high-concentration sample can help confirm if carryover is the issue.[11]

  • Degraded Mobile Phase Additives: Some mobile phase additives, like TFA, can degrade over time, and the degradation products can appear as ghost peaks.[17]

    • Solution: Use high-quality additives and prepare fresh mobile phases frequently.

Visual Troubleshooting Workflows

To aid in diagnosing these common HPLC issues, the following diagrams illustrate logical troubleshooting pathways.

Caption: Troubleshooting workflow for poor peak shape.

Caption: Troubleshooting workflow for retention time instability.

Caption: Troubleshooting workflow for ghost peaks.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Mobile Phase pH 2.5 - 3.5To suppress the ionization of the carboxylic acid group (pKa ~4.85) and minimize interactions with silanol groups.[6]
Column Temperature 30-40 °C (or as optimized)To ensure consistent retention times and improve peak shape.
Sample Solvent Initial Mobile Phase CompositionTo avoid peak distortion due to solvent mismatch.[12]
Injection Volume 5 - 20 µL (or as optimized)To prevent column overload.
Guard Column RecommendedTo protect the analytical column from contamination and extend its lifetime.[7]

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants
  • Disconnect the column from the detector.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

  • Flush the column with a series of solvents in order of increasing strength. For a reversed-phase C18 column, a typical sequence is:

    • Mobile phase without buffer salts

    • Water

    • Isopropanol

    • Methylene Chloride (use with caution, ensure system compatibility)

    • Isopropanol

    • Water

    • Mobile phase

  • Allow at least 20 column volumes of each solvent to pass through the column.

  • Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Investigating the Source of Ghost Peaks
  • Blank Injection: Run a blank injection (injecting only the mobile phase or the sample diluent). If ghost peaks are present, the source is likely the system or the mobile phase.

  • No Injection Run: Run the gradient without an injection. If ghost peaks are still present, the source is likely the mobile phase or the system components before the injector.

  • Isolate Mobile Phase Components: Prepare fresh mobile phase with high-purity solvents and additives. If the ghost peaks disappear, the old mobile phase was the source.

  • Systematic Component Check: If the source is still not identified, systematically bypass components (e.g., replace the column with a union) to isolate the contaminated part of the system.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Ghost Peaks in Gradient HPLC. Element Lab Solutions.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Gradient Elution, Part VI: Ghost Peaks.
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Nicotinic acid CAS#: 59-67-6. ChemicalBook.
  • How to Identify Ghost Peaks in U/HPLC. Phenomenex.
  • What are the Common Peak Problems in HPLC.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • [Readers Insight] Retention Time Drifts: Why Do They Occur?.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Ghost Peak Investigation in a Reversed-Phase Gradient LC System.
  • Drifting HPLC Peak Retention Times. LabVeda.
  • Nicotinic Acid. The Merck Index Online.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Nicotinic Acid. PubChem.
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • T1. Poor peak shape. YMC.

Sources

Technical Support Center: Optimizing 6-(2,2-Dimethyl-propionylamino)-nicotinic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions regarding the analysis of this compound. Our goal is to empower you to develop robust, reliable, and accurate assays.

Introduction

This compound is a derivative of nicotinic acid (niacin or Vitamin B3). The analytical strategies for this compound are similar to those for other nicotinic acid derivatives, primarily revolving around High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide will walk you through the critical aspects of assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the analysis of this compound?

For initial method development, a reversed-phase HPLC method with UV detection is a good starting point due to its simplicity and accessibility. For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

Q2: What type of HPLC column is most suitable?

A C18 column is a versatile choice for the separation of this compound. For challenging separations, especially when dealing with polar metabolites, a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be beneficial.[1][2]

Q3: What are the typical mobile phases for the HPLC analysis?

A gradient elution using a mixture of acetonitrile and water is commonly employed. The addition of a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility by ensuring the consistent ionization state of the analyte.[3][4]

Q4: What is the optimal wavelength for UV detection?

The optimal UV detection wavelength for nicotinic acid and its derivatives is typically around 260-265 nm. It is advisable to determine the lambda max of this compound empirically by running a UV scan of a standard solution.[5]

Q5: How should I prepare my sample for analysis?

For simple matrices like drug formulations, a simple "dilute and shoot" approach after dissolution in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) is often sufficient. For complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction (SPE) is necessary to remove interferences.[3][4][6]

Q6: Is this compound stable in solution?

N-acyl and ester derivatives of nicotinic acid can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is crucial to evaluate the stability of your analyte in the sample matrix and during storage. Stability studies have shown that some nicotinic acid derivatives are stable for extended periods when stored at 4°C.[7][8]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Silanol groups on the HPLC column can interact with the basic nitrogen of the pyridine ring, causing peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

Solutions:

  • Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.

  • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume.

  • Column Washing and Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.

Problem 2: Low Sensitivity or No Peak Detected

Possible Causes:

  • Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for the analyte.

  • Insufficient Sample Concentration: The concentration of the analyte in the sample is below the limit of detection (LOD) of the method.

  • Sample Degradation: The analyte may have degraded during sample preparation or storage.

  • Poor Ionization in MS: Inefficient ionization in the mass spectrometer source.

Solutions:

  • Optimize Detection Wavelength: Determine the lambda max of your compound using a UV-Vis spectrophotometer or a diode array detector.

  • Concentrate the Sample: Use a larger sample volume for extraction or a final reconstitution in a smaller volume.

  • Investigate Sample Stability: Prepare fresh samples and analyze them immediately. Conduct stability studies at different temperatures and time points.

  • Optimize MS Parameters: For LC-MS/MS, optimize source parameters such as spray voltage, gas flows, and temperature. Select appropriate precursor and product ions for multiple reaction monitoring (MRM) for enhanced sensitivity.[6][9]

Problem 3: High Backpressure in the HPLC System

Possible Causes:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit.

  • System Blockage: Blockages in the tubing, injector, or guard column.

  • Precipitation in the System: Buffer precipitation due to high organic solvent concentration.

Solutions:

  • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants.

  • Systematic Troubleshooting: Disconnect the column and check the system pressure. If it remains high, check other components like the injector and tubing. If the pressure drops, the issue is with the column.

  • Column Backflushing: Reverse the column and flush with a compatible solvent to dislodge any blockage at the inlet frit.

  • Buffer Compatibility: Ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 262 nm
Protocol 2: High-Sensitivity LC-MS/MS Method
ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined by infusing a standard of the compound. For nicotinic acid, a common transition is m/z 124 -> 80.[3]

Visualizations

Workflow for Sample Preparation from Plasma

SamplePrepWorkflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze HPLCTroubleshooting start HPLC Problem Observed pressure High Backpressure? start->pressure Check First pressure_yes Isolate Column. Backflush or Replace. pressure->pressure_yes pressure_no Proceed to Next Check pressure->pressure_no peak_shape Poor Peak Shape? peak_shape_yes Check Mobile Phase pH. Add Modifier. Check for Overload. peak_shape->peak_shape_yes peak_shape_no Proceed to Next Check peak_shape->peak_shape_no sensitivity Low Sensitivity? sensitivity_yes Check Wavelength. Optimize MS Source. Check Sample Stability. sensitivity->sensitivity_yes sensitivity_no Consult Instrument Manual for Other Issues. sensitivity->sensitivity_no pressure_no->peak_shape peak_shape_no->sensitivity

Caption: A decision tree for systematic troubleshooting of common HPLC problems.

References

  • Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid from Human Plasma Using a Simple Protein Precipitation Protocol and LC-MS/MS. Retrieved from [Link]

  • Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260.
  • Unger, M. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 647-653.
  • Li, G., Fung, E., & Cohen, J. L. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 510-516.
  • Hara, N., Yamada, K., Shibata, T., Osago, H., Hashimoto, T., & Tsuchiya, M. (2007). Elevation of Cellular NAD Levels by Nicotinic Acid and Involvement of Nicotinic Acid Phosphoribosyltransferase in Human Cells. Journal of Biological Chemistry, 282(34), 24574–24582.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) - Methods by CAS Number. Retrieved from [Link]

  • Mallett, D. N., Dayal, S., Dear, G. J., & Pateman, A. J. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 510-516.
  • Jin, M., Earla, R., Shah, A., Earla, R. L., Gupte, R., Mitra, A. K., & Kumar, S. (2012). An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 7(2), 585–597.
  • Pfuhl, P., Kovar, K. A., & Ensslin, H. K. (2005). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 625-631.
  • Szafarz, M., Główka, F. K., & Karaźniewicz-Łada, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 589-596.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods 4th edition – CAS Number Listing – All CAS Numbers. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & El-Maghrabey, M. H. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(11), 3241.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Basheer, A. A., Alshammari, S. O., Al-Anazi, A. D., Al-Qahtani, M. S., Al-Harbi, M. S., & Al-Dosari, M. S. (2022). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 27(19), 6542.
  • Ferla, S., Di Francesco, L., D'Amore, V., Bertamino, A., Ostacolo, C., Sala, M., ... & Campiglia, P. (2022). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Journal of Medicinal Chemistry, 65(15), 10587-10603.
  • Sridhar, S. K., Ramesh, A., & Saravanan, M. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Asian Journal of Chemistry, 21(5), 3469-3474.
  • Campbell, D. J., & Trigg, G. S. (1947). Determination of Nicotinic Acid in Pharmaceutical Products.
  • El-Sayed, M. A., Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Maghrabey, M. H. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105100.
  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • Jones, A. W. (2010). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. The Internet Journal of Toxicology, 7(2).

Sources

6-(2,2-Dimethyl-propionylamino)-nicotinic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS: 898561-66-5). This guide is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound during experimental work. Due to its specific chemical structure, featuring both a hydrophilic carboxylic acid group and a bulky, hydrophobic pivaloyl moiety, this molecule presents a classic solubility challenge characteristic of many modern drug candidates.

This document provides a series of frequently asked questions (FAQs), a detailed troubleshooting guide, and validated experimental protocols to help you successfully prepare and use solutions of this compound, ensuring the accuracy and reproducibility of your results.

Compound Profile

PropertyValueSource(s)
IUPAC Name 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[1]
Synonyms 6-Pivalamidonicotinic acid[2]
CAS Number 898561-66-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₄N₂O₃[3][4][5]
Molecular Weight 222.24 g/mol [3][4][5]
Physical Form Solid / Crystalline Powder[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Answer: The aqueous solubility of this compound is expected to be low, particularly in neutral or acidic media. Its structure contains a carboxylic acid on a pyridine ring, which can be ionized, but this is counteracted by the large, nonpolar 2,2-dimethyl-propionyl (pivaloyl) group. This hydrophobic tail significantly reduces the molecule's affinity for water compared to its parent compound, nicotinic acid.[6]

The key factor governing its aqueous solubility is pH .

  • At low pH (e.g., < 5): The carboxylic acid group will be protonated (-COOH). In this neutral form, the molecule's hydrophobicity dominates, leading to very poor water solubility.

  • At high pH (e.g., > 7): The carboxylic acid will be deprotonated to its carboxylate salt (-COO⁻). This charged form is significantly more polar and will exhibit substantially higher aqueous solubility.[7][8]

Q2: What is the best solvent to prepare a high-concentration stock solution?

Answer: For initial stock preparation, a polar, aprotic organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

These solvents are capable of disrupting the crystal lattice of the solid compound and solvating both polar and nonpolar regions of the molecule. A stock concentration of 10-50 mM in DMSO should be achievable, but this must be verified experimentally. Always use anhydrous grade solvents to avoid introducing water that could prematurely limit solubility.

Q3: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?

Answer: This is a common phenomenon known as "antisolvent precipitation." It occurs because the compound is highly soluble in DMSO but has very low solubility in the final aqueous buffer. When a small volume of concentrated DMSO stock is rapidly added to a large volume of buffer, the DMSO disperses, causing a dramatic shift in solvent polarity.[9] The compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution.

Solutions:

  • Modify the Dilution Procedure: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This avoids localized high concentrations and allows for more gradual dispersion.[9]

  • Adjust the pH of the Aqueous Buffer: As explained in Q1, increasing the pH of your final buffer (e.g., to pH 8 or 9) will ionize the carboxylic acid, increasing its aqueous solubility and making it less likely to precipitate.

  • Use a Co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) into your final aqueous buffer can increase the solubility of the compound.[10][11] See the Troubleshooting Guide for more details.

  • Lower the Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay medium. Perform a serial dilution to find the maximum achievable concentration without precipitation.

Solubility Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solutions & Explanations
Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4). Low intrinsic solubility of the protonated form. The pKa of the carboxylic acid is likely below 7.4, meaning a significant portion of the compound is in its less soluble, neutral state.1. Increase pH: Prepare your buffer at a higher pH (e.g., 8.0-9.0) using buffers like Tris or HEPES. This deprotonates the carboxylic acid to its more soluble salt form.[7] 2. Gentle Heating: Warm the solution to 37-50°C. Increased temperature can enhance solubility, but be cautious of potential compound degradation. Always check for stability.[12] 3. Sonication: Use a bath sonicator to provide energy to break up solid particles and facilitate dissolution.
Precipitation occurs over time during incubation at 37°C. 1. Temperature-dependent solubility. The compound may have retrograde solubility or be unstable at this temperature. 2. Interaction with media components. Salts, proteins (if using serum), or other additives in complex media can reduce solubility over time.1. Pre-warm solutions: Ensure your aqueous medium is pre-warmed to 37°C before adding the compound stock to prevent temperature shock.[9] 2. Incorporate Serum: If compatible with your assay, serum proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[13] 3. Use Solubility Enhancers: Consider adding excipients like (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate the hydrophobic part of the molecule, increasing its apparent aqueous solubility.[13][14]
Stock solution in DMSO appears cloudy or hazy. 1. Water contamination. The DMSO may have absorbed atmospheric moisture, reducing its solvating power for this specific compound. 2. Concentration exceeds limit. The stock concentration is too high even for DMSO.1. Use Anhydrous DMSO: Always use fresh, sealed, anhydrous-grade DMSO. 2. Filter the Stock: If a small amount of insoluble material is present, filter the stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with DMSO, e.g., PTFE). Note that this will slightly lower the final concentration. 3. Re-prepare at a Lower Concentration: Dilute the stock or prepare a new, less concentrated stock solution.

Visual Troubleshooting & Conceptual Workflow

Diagram 1: Troubleshooting Workflow for Precipitation

This diagram outlines a logical sequence of steps to diagnose and solve precipitation issues encountered during experiments.

G start Problem: Compound Precipitation stock_prep During Stock Prep (in DMSO) start->stock_prep dilution Upon Dilution (into Aqueous Buffer) start->dilution incubation During Incubation (e.g., 37°C) start->incubation cause_water Cause: Water in DMSO? stock_prep->cause_water cause_conc Cause: Too Concentrated? stock_prep->cause_conc cause_antisolvent Cause: Antisolvent Effect? dilution->cause_antisolvent cause_ph Cause: Low pH? dilution->cause_ph dilution->cause_ph incubation->cause_ph cause_temp Cause: Temp/Stability Issue? incubation->cause_temp sol_anhydrous Solution: Use Anhydrous DMSO cause_water->sol_anhydrous sol_lower_stock Solution: Lower Stock Conc. cause_conc->sol_lower_stock sol_slow_add Solution: Slow Addition + Mix cause_antisolvent->sol_slow_add sol_raise_ph Solution: Increase Buffer pH cause_ph->sol_raise_ph cause_ph->sol_raise_ph sol_cosolvent Solution: Use Co-solvent cause_ph->sol_cosolvent sol_enhancer Solution: Add Serum/Cyclodextrin cause_temp->sol_enhancer

Caption: A step-by-step guide to resolving compound precipitation.

Diagram 2: Effect of pH on Molecular State and Solubility

This diagram illustrates the core chemical principle behind the compound's pH-dependent solubility.

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) low_ph_mol Molecule: Neutral (Protonated) -COOH form low_ph_sol Result: Low Aqueous Solubility (Hydrophobic character dominates) low_ph_mol->low_ph_sol Leads to equilibrium pH Adjustment low_ph_sol->equilibrium high_ph_mol Molecule: Charged (Deprotonated) -COO⁻ salt form high_ph_sol Result: High Aqueous Solubility (Ionic character dominates) high_ph_mol->high_ph_sol Leads to equilibrium->high_ph_sol

Caption: pH dictates the ionization state and solubility of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a validated, clear stock solution for use in downstream experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 222.24 g/mol ): Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 222.24 g/mol = 0.002224 g = 2.22 mg

  • Weighing: Accurately weigh out ~2.22 mg of the compound into a tared vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO to add. Volume (mL) = [Mass (mg) / 222.24 ( g/mol )] / 10 (mmol/L) * 1000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be applied.

  • Inspection: Visually inspect the solution against a bright light source to ensure it is completely clear, with no visible particulates or haze.

  • Storage: Store the stock solution at -20°C or -80°C in a desiccated environment to protect from moisture. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic pH-Dependent Solubility Assessment

Objective: To determine the approximate solubility of the compound in aqueous buffers of varying pH.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Aqueous buffers:

    • 0.1 M Citrate buffer (pH 4.0)

    • 0.1 M Phosphate buffer (pH 7.4)

    • 0.1 M Tris buffer (pH 9.0)

  • 96-well plate or microcentrifuge tubes.

Procedure:

  • Preparation: Aliquot 100 µL of each buffer (pH 4.0, 7.4, 9.0) into separate wells or tubes. Prepare duplicates or triplicates for each condition.

  • Spiking: Add a small, consistent volume of the 10 mM DMSO stock to each buffer to achieve a target concentration that is likely to precipitate at low pH (e.g., add 1 µL of stock to 100 µL of buffer for a final concentration of ~100 µM).

  • Equilibration: Mix gently and let the solutions equilibrate at room temperature for 30 minutes.

  • Observation: Visually inspect each solution for signs of precipitation (cloudiness, visible particles).

  • Interpretation:

    • Clear solution at pH 9.0 but precipitate at pH 7.4 and 4.0: This confirms the expected pH-dependent solubility. The compound is soluble in its ionized state.[7][12]

    • Clear solution in all buffers: The test concentration is below the solubility limit for all conditions. Repeat the experiment with a higher target concentration.

    • Precipitate in all buffers: The compound has poor solubility even at high pH, or the DMSO concentration is too low to aid in solubilization. In this case, co-solvent strategies should be explored.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Brainly. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

  • Troubleshooting. BioAssay Systems. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Columbia University. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at: [Link]

  • This compound - 95%. AdooQ BioScience. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Sharma, P., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Juhnke, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Nicotinic Acid. PubChem. Available at: [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Sharma, S., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Gonçalves, C. M., & da Piedade, M. E. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Nicotinic acid. Chemsrc. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Gawel, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Nicotinamide. PubChem. Available at: [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. Available at: [Link]

Sources

Technical Support Center: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this compound, potential degradation pathways, and best practices for its handling and analysis.

I. Compound Overview and Stability Profile

This compound is a derivative of nicotinic acid (Vitamin B3)[1][2]. Its structure comprises a nicotinic acid core with a pivaloyl (2,2-dimethyl-propionyl) group attached via an amide linkage. The stability of this molecule is primarily influenced by the robustness of this amide bond and the integrity of the pyridine ring.

The pivaloyl group is known for its steric bulk, which can offer some protection to the adjacent amide bond from hydrolysis compared to less hindered acyl groups[3]. However, like most amides, it is susceptible to hydrolysis under harsh acidic or basic conditions, typically requiring elevated temperatures to proceed at a significant rate[4].

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of this compound.

Q1: I am observing a loss of purity of my compound over time when stored in solution. What could be the cause?

A: The most probable cause of degradation in solution is hydrolysis of the amide bond. This can be accelerated by acidic or basic conditions. If your solvent is not neutral or contains acidic or basic impurities, this could be a contributing factor. For aqueous solutions, it is recommended to maintain a pH close to neutral and store at low temperatures (2-8°C) for short-term use. For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place.

Q2: My reaction yield for a process involving this compound is lower than expected, and I see byproducts in my analysis. What are the likely side reactions?

A: Low yields can often be attributed to degradation of the starting material or product during the reaction or workup.

  • Incomplete Reactions: Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5].

  • Hydrolysis: If your reaction conditions are strongly acidic or basic, or if the workup involves prolonged exposure to such conditions, you may be hydrolyzing the amide bond to form 6-aminonicotinic acid and pivalic acid.

  • Side Reactions on the Pyridine Ring: Depending on the reagents used, you could also be seeing side reactions on the nicotinic acid ring, such as unwanted substitutions or oxidation.

Q3: I am trying to develop an HPLC method to analyze this compound, but I am getting poor peak shape or co-eluting peaks. What can I do?

A: Developing a robust, stability-indicating HPLC method is crucial. Here are some troubleshooting tips:

  • Peak Tailing: Nicotinic acid and its derivatives can exhibit peak tailing on reversed-phase columns due to interactions with residual silanols. Using a column with end-capping or adding a small amount of a competing base (like triethylamine) to the mobile phase can improve peak shape. Adjusting the pH of the mobile phase can also help.

  • Co-elution: If you suspect co-eluting impurities or degradants, optimizing the mobile phase composition (e.g., gradient steepness, organic modifier) or trying a different column chemistry (e.g., phenyl-hexyl, C18) is recommended[6].

  • Method Specificity: To ensure your method is stability-indicating, you must be able to resolve the parent compound from all potential degradation products. This is best confirmed through forced degradation studies (see Section IV).

III. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to preventing its degradation and for developing stability-indicating analytical methods. The primary degradation pathways are hydrolysis, oxidation, and photolysis.

A. Hydrolytic Degradation

Hydrolysis of the amide bond is the most likely degradation pathway. This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[4]. This reaction is typically slow at room temperature but is accelerated by heat.

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is also generally a slow process at room temperature and is accelerated by heat[7][8].

Compound This compound Degradant1 6-Aminonicotinic acid Compound->Degradant1 Acid or Base Hydrolysis Degradant2 Pivalic acid Compound->Degradant2 Acid or Base Hydrolysis

Caption: Hydrolytic degradation of this compound.

B. Oxidative Degradation

The nicotinic acid ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. Common laboratory oxidizing agents like hydrogen peroxide can induce such degradation[9].

C. Photodegradation

Pyridine carboxylic acids can be susceptible to photodegradation upon exposure to UV light[10][11][12]. While the pivaloyl group might offer some stability, it is advisable to protect the compound from prolonged exposure to light, especially in solution.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method[13]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A. General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution to a vial.

  • After exposure to the stress condition, neutralize the solution if necessary, and dilute to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze the stressed samples by HPLC along with a non-stressed control sample.

B. Stress Conditions
Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hours.
Oxidative 3% H₂O₂, store at room temperature for 24 hours.
Thermal Store solid compound at 105°C for 48 hours.
Photolytic Expose solution to UV light (254 nm) for 24 hours.

Note: The duration and temperature may need to be adjusted to achieve the target degradation of 5-20%.

Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (105°C, Solid) Start->Thermal Photo Photolytic Stress (UV light) Start->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Sources

Technical Support Center: Investigating Off-Target Effects of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel small molecules. This guide uses 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS: 898561-66-5) as a case study to address the critical and often complex issue of off-target effects. While specific biological data for this particular compound is limited in public literature, the principles and methodologies outlined here provide a robust framework for the characterization of any new chemical entity in your research.

Most small molecule drugs interact with unintended, often unknown, biological targets.[1][2] These off-target interactions can lead to preclinical and clinical toxic events, or they can be the actual mechanism of action, confounding experimental results.[3] This guide is designed to equip you with the expertise to anticipate, identify, and troubleshoot these effects, ensuring the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when working with a new small molecule inhibitor.

Q1: I can't find any information on the primary target of this compound. Where should I start?

A1: When working with an under-characterized compound, the first step is to perform a thorough literature and database search. Since public data is scarce for this specific molecule, the next logical step is to analyze its structure. The core is a nicotinic acid (niacin) scaffold.[4][5] Nicotinic acid itself is a well-studied vitamin (B3) with known pharmacological effects, primarily acting on the G protein-coupled receptor GPR109A to modulate lipid levels.[6][7][8]

  • Initial Hypothesis: The compound may interact with targets of nicotinic acid or related pathways. However, the addition of the 2,2-dimethyl-propionylamino group creates a novel chemical entity, and its primary target could be entirely different.

  • Actionable First Step: Begin with a broad, unbiased screening approach to generate hypotheses about its biological activity.

Q2: What is the difference between off-target effects and toxicity?

A2: While related, they are distinct concepts.

  • Off-Target Effect: An interaction of the small molecule with a biological target other than the intended one. This interaction may or may not have a discernible phenotype. Many drugs have multiple off-target interactions.[9]

  • Toxicity: A phenotypic outcome (e.g., cell death, organ damage) that is detrimental to the cell or organism. Toxicity can be caused by an exaggerated on-target effect or by one or more off-target effects.

Q3: My compound is potent in my cell-based assay, but I'm not sure if the effect is specific. How can I be sure?

A3: This is a critical question in drug discovery. Potency does not equal specificity. A compound can be potent due to a strong off-target effect.[3] To build confidence in your results, you must perform validation experiments.[10] This includes:

  • Target Engagement Assays: Directly measuring if the compound binds to its intended target in a cellular context.

  • Rescue Experiments: If you are inhibiting a target, can you "rescue" the phenotype by expressing a form of the target that your compound doesn't bind to, or by adding a downstream product of the pathway?

  • Using Control Compounds: Employing a structurally similar but inactive analog of your compound as a negative control is essential.[11]

Q4: At what concentration should I be concerned about off-target effects?

A4: As a general rule, the risk of off-target effects increases with concentration.

  • In Vitro Benchmark: For biochemical assays, IC50 or Ki values should ideally be below 100 nM. In cell-based assays, potency should be observed at less than 1-10 µM.[11]

  • Red Flag: If a compound is only effective in cells at concentrations greater than 10 µM, there is a high likelihood of non-specific or off-target effects.[11] Always use the lowest concentration that produces a robust and reproducible on-target effect.

Troubleshooting Guides

This section provides in-depth, question-and-answer formatted guides to address specific issues you might encounter during your experiments.

Guide 1: Inconsistent Results in Cell-Based Assays

Issue: "I'm seeing high variability in my cell viability/signaling assay when I treat with my compound."

This is a common problem that can stem from the compound itself, the assay design, or cell handling.[12][13]

Potential Cause Explanation & Troubleshooting Steps
Compound Solubility/Precipitation Why it happens: Many organic small molecules have poor aqueous solubility. If the compound precipitates in your culture media, the effective concentration will be inconsistent. Troubleshooting: 1. Visual Inspection: Before adding to cells, inspect the media containing your compound (at the highest concentration) under a microscope. Look for crystals or amorphous precipitate. 2. Solubility Measurement: If possible, perform a formal solubility assessment in your specific assay buffer. 3. Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health (typically ≤ 0.5%).
Cell Seeding Density & Health Why it happens: The physiological state of your cells can dramatically impact their response to a compound. Inconsistent cell numbers or poor health at the time of treatment will lead to variability.[13] Troubleshooting: 1. Consistent Passaging: Do not use cells that are over-confluent or have been in culture for too many passages.[13] 2. Accurate Seeding: Use a cell counter to ensure you are seeding the same number of viable cells in each well. Allow cells to adhere and resume normal growth before adding the compound (typically overnight). 3. Edge Effects: Microtiter plates can have "edge effects" where wells on the perimeter evaporate faster. To mitigate this, avoid using the outer wells for experimental conditions or fill them with sterile media/PBS.
Assay Interference Why it happens: The compound itself might interfere with the assay chemistry. For example, some compounds are autofluorescent, which can interfere with fluorescence-based readouts. Troubleshooting: 1. Compound-Only Control: Run controls with the compound in cell-free media to see if it contributes to the signal. 2. Orthogonal Assays: Validate your findings using a different assay that measures the same endpoint but uses a different detection method (e.g., confirm a fluorescent viability result with a luminescence-based assay).[10]
Guide 2: Observed Phenotype Does Not Match Expected Target Biology

Issue: "I'm inhibiting my target, but the cellular phenotype I see is unexpected or doesn't align with what's known about the target's function."

This is a strong indicator of a potent off-target effect at play.[3]

Workflow for Investigating Unexpected Phenotypes

Caption: Decision workflow for unexpected phenotypes.

  • Step 1: Confirm On-Target Engagement: Before chasing off-targets, you must prove your compound is actually binding to its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm this.

  • Step 2: Use a Proper Negative Control: A vehicle control (e.g., DMSO) is not enough. The best negative control is a molecule that is structurally very similar to your active compound but does not bind to the intended target.[11] If this control compound fails to produce the unexpected phenotype, it strongly suggests the phenotype is a result of an interaction with your primary target or a specific off-target.

  • Step 3: Initiate Off-Target Profiling: If on-target engagement is confirmed and the negative control is clean, it's time to actively search for off-targets. This is typically done through broad screening panels.

Experimental Protocols

Here are streamlined protocols for key experiments to profile and validate potential off-target effects.

Protocol 1: Broad Kinase Panel Screening

Rationale: Kinases are a large family of enzymes and are common off-targets for small molecules. A kinase screen is a cost-effective way to identify potential off-target interactions.

Methodology:

  • Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase screening services (e.g., Eurofins Discovery, Reaction Biology).

  • Panel Choice: Select a broad panel (e.g., 400+ kinases) for initial screening.

  • Compound Concentration: Perform the initial screen at a single high concentration (e.g., 1 or 10 µM) to maximize the chances of finding hits.

  • Data Analysis: The CRO will provide data as "% Inhibition" at the tested concentration.

    • Prioritize Hits: Focus on kinases that are inhibited by >50% or >70%.

    • Follow-Up: For promising hits, perform dose-response experiments to determine the IC50 for the off-target interaction.

  • Validation: If a potent off-target kinase is identified, validate its relevance in your cellular system using techniques like Western blotting to check the phosphorylation of a known substrate of that kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful method to verify that your compound binds to its target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Workflow for CETSA

Sources

Technical Support Center: Purification of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Official websites use .gov A .gov website belongs to an official government organization in the United States.

Secure .gov websites use HTTPS A lock ( Lock A locked padlock ) or https:// means you’ve safely connected to the .gov website. Share sensitive information only on official, secure websites.

Introduction

This technical guide is designed for researchers, chemists, and drug development professionals working with 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 898561-66-5).[1][2] The purity of this intermediate is critical for the success of subsequent synthetic transformations and the overall quality of the final active pharmaceutical ingredient (API). This document provides a structured troubleshooting framework and detailed protocols to address common challenges encountered during its purification, enabling you to consistently achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Residual 6-amino-nicotinic acid and pivaloyl chloride.

  • Hydrolysis Products: Pivalic acid from the hydrolysis of pivaloyl chloride, and potential hydrolysis of the amide bond of the product under harsh acidic or basic conditions.

  • Reaction Byproducts: Potential for di-acylation or other side reactions if reaction conditions are not carefully controlled.

  • Process-Related Impurities: Compounds related to the synthesis of nicotinic acid itself, such as pyridine derivatives, can sometimes be carried through.[3][4][5]

Q2: My isolated product is a persistent yellow solid, even after initial attempts at purification. What causes this and how can I fix it?

A2: A persistent yellow or off-white color often points to the presence of trace, highly conjugated impurities or residual metal catalysts (e.g., palladium if a cross-coupling reaction was used in the synthesis of a precursor).[6] These colored bodies may co-crystallize with your product.[6] The most effective method for removal is to treat a solution of your crude product with activated carbon during the recrystallization process. The activated carbon adsorbs these colored impurities, which are then removed by hot filtration.

Q3: What is the most critical parameter during the work-up to ensure maximum yield and purity?

A3: For an amphoteric molecule like this (containing both a basic pyridine nitrogen and an acidic carboxylic acid), pH control during precipitation is paramount. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and minimum solubility in aqueous media. Precipitating the product by adjusting the pH to its pI will maximize recovery and leave more soluble impurities behind. For most aromatic carboxylic acids, this precipitation occurs in the acidic pH range.[7] It is crucial to perform this pH adjustment slowly to promote the formation of large, well-defined crystals, which are inherently purer than fine powders formed by rapid precipitation.

Troubleshooting Guide: From Crude Solid to Pure Compound

This section provides a systematic approach to common purification challenges.

Issue: Purity is below target specifications (<98%) after initial isolation.

The initial isolation of your product, likely through precipitation or extraction, may yield material that requires further upgrading. The following workflow provides a logical path to diagnose and solve purity issues.

G start Low Purity Product (<98%) check_impurities Characterize Impurities (LC-MS, NMR) start->check_impurities impurity_type Impurity Type? check_impurities->impurity_type is_sm Starting Materials? impurity_type->is_sm Identified is_side_product Side Products / Color? impurity_type->is_side_product Unidentified acid_base Perform Acid-Base Purification is_sm->acid_base recrystallize Recrystallize from Optimal Solvent System is_side_product->recrystallize reanalyze Re-analyze Purity acid_base->reanalyze recrystallize->reanalyze pass Purity >99% (Pass) reanalyze->pass Yes fail Purity Still Low (Fail) reanalyze->fail No prep_hplc Consider Preparative HPLC fail->prep_hplc

Caption: Troubleshooting workflow for enhancing product purity.

Experimental Protocols

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[7][8]

  • Dissolution: Suspend the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃), and stir vigorously. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while many organic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. It is good practice to wash the organic layer once more with the aqueous base to ensure complete extraction of the product.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise with stirring to lower the pH. Monitor the pH. Your product will begin to precipitate. Continue adding acid until the pH is approximately 3-4.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to maximize crystal growth. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent like hexane to aid in drying. Dry the purified solid under high vacuum.

Recrystallization is a powerful technique for removing small amounts of impurities that have similar properties to the product.[9][10] The key is selecting a solvent or solvent system where the product is highly soluble at high temperatures but sparingly soluble at low temperatures.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale & ProcedureSuitability
Ethanol/Water The product dissolves well in hot ethanol. Water is then added as an anti-solvent to decrease solubility and induce crystallization upon cooling.High
Isopropanol (IPA) A single-solvent system. Good for removing non-polar impurities.Moderate
Acetonitrile A polar aprotic solvent that can offer a different selectivity for impurity removal compared to alcohols.Moderate
Toluene Generally poor solubility, but could be useful as the anti-solvent in a two-solvent system with a more polar solvent.Low

Step-by-Step Recrystallization Protocol (using Ethanol/Water)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a hot plate and stirring) until all the solid dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: If carbon was used, or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Re-heat the clear solution to boiling. Slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.

Advanced Purification: Preparative HPLC

When high-level impurities persist or when ultra-high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

G A Dissolve Crude Product in Mobile Phase B Inject onto Preparative Column A->B C Run Isocratic or Gradient Elution B->C D Collect Fractions Based on UV Detection C->D E Analyze Fractions by Analytical HPLC D->E F Pool Pure Fractions E->F G Remove Solvent (Rotary Evaporation) F->G H Obtain High-Purity Product (>99.5%) G->H

Caption: General workflow for purification by preparative HPLC.

Table 2: Typical Starting Parameters for Preparative HPLC

ParameterRecommended SettingRationale
Stationary Phase C18 SilicaGood retention for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acid modifier suppresses ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)Common organic eluent.
Elution Mode GradientStart with a low percentage of B and ramp up to elute the product and then stronger-retained impurities.
Detection UV (e.g., at 254 nm or 280 nm)Aromatic systems typically have strong UV absorbance for sensitive detection.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • US Patent US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • US Patent US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • From Synthesis to purification: 5 tips to make the process easier and faster. (n.d.). Interchim – Blog. Retrieved from [Link]

  • The chemical structures of nicotinic acid and its official impurities. (2020). ResearchGate. Retrieved from [Link]

  • Purification Troubleshooting. (2023). Reddit r/chemistry. Retrieved from [Link]

  • Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Nicotinamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Niacin EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • Synthesis method of 6-methyl nicotine. (n.d.). Patsnap. Retrieved from [Link]

  • US Patent US4447615A - Process for the purification of nicotinic acid amide I. (1984). Google Patents.
  • US Patent US2496114A - Purification of nicotinamide. (1950). Google Patents.
  • Purification Procedure for the Determination of Niacin Vitamers in Gastrointestinal Contents and Blood. (1993). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Technical Support Center: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 898561-66-5).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address experimental variability for researchers, scientists, and drug development professionals. Our goal is to empower you with the scientific rationale behind each step to ensure reproducible and high-quality results.

Introduction to the Compound

This compound, also known as 6-(pivaloylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3).[3] It belongs to a class of compounds where the amino group of 6-aminonicotinic acid is acylated.[4] The dual functionality of an amide and a carboxylic acid on a pyridine scaffold makes it a versatile building block in medicinal chemistry and organic synthesis, particularly for creating compounds with potential therapeutic activities.[4][5] However, the interplay between the sterically hindered tert-butyl group, the amide linkage, and the carboxylic acid can introduce significant experimental variability. This guide will help you navigate these challenges.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Appearance Typically a solid
CAS Number 898561-66-5[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct route is the acylation of 6-aminonicotinic acid with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is a standard nucleophilic acyl substitution.[] Key to success is managing the basicity of the reaction medium to prevent unwanted side reactions and ensure the amino group is sufficiently nucleophilic.

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields often stem from three main issues:

  • Incomplete Reaction: The steric hindrance from the pivaloyl group can slow the reaction. Ensure sufficient reaction time and temperature.

  • Starting Material Quality: The purity of 6-aminonicotinic acid is crucial. Impurities like 6-hydroxynicotinic acid or 6-chloronicotinic acid can interfere with the reaction.[4]

  • Acid-Base Chemistry: The carboxylic acid and the pyridine nitrogen can react with the base used in the reaction, effectively reducing the amount of base available to neutralize the HCl byproduct.[7][8] Using a non-nucleophilic base like triethylamine or DIPEA in slight excess is critical.

Q3: I am having trouble purifying the final product. What is the best method?

A3: Purification can be challenging due to the compound's amphoteric nature.

  • Recrystallization: This is often the most effective method for removing minor impurities. A mixed solvent system, such as ethanol/water or dioxane/water, can be effective. Experiment with solvent polarity to find the optimal conditions.

  • Acid-Base Extraction: You can dissolve the crude product in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your pure product.[9]

  • Column Chromatography: This can be difficult due to the compound's polarity. If necessary, use a polar stationary phase (silica gel) with a mobile phase containing a small amount of acid (e.g., acetic acid in ethyl acetate/hexane) to suppress ionization and improve peak shape.

Q4: The NMR spectrum of my product shows broad peaks. Why?

A4: Peak broadening in NMR is common for this compound and can be attributed to several factors:

  • Restricted Amide Bond Rotation: The C-N amide bond has partial double-bond character, leading to slow rotation on the NMR timescale and broadening of adjacent proton signals.

  • Proton Exchange: The carboxylic acid proton and the amide N-H proton can exchange with each other or with trace water in the solvent (e.g., DMSO-d₆). Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.

  • Aggregation: In concentrated solutions, molecules can aggregate via hydrogen bonding, leading to broader signals. Try acquiring the spectrum at a lower concentration or a higher temperature.

In-Depth Troubleshooting Guides

Issue 1: Synthesis Failures & Impurity Formation
Problem: The reaction stalls, or LC-MS analysis shows significant amounts of unreacted 6-aminonicotinic acid and a potential di-acylated or other side product.

Causality Analysis: The acylation of 6-aminonicotinic acid involves a delicate balance. The amino group at the 6-position is the primary nucleophile. However, the carboxylic acid and the pyridine nitrogen can complicate the reaction. The reaction of an amine with an acid chloride generates HCl, which must be scavenged by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.[][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for synthesis issues.

Issue 2: Analytical Inconsistency
Problem: Batch-to-batch variation in melting point, HPLC retention time, or spectroscopic data.

Causality Analysis: Nicotinic acid and its derivatives are prone to forming different crystalline structures (polymorphs) or incorporating solvent molecules (solvates/hydrates).[10] These forms can have different physical properties. Furthermore, residual impurities can depress the melting point and affect analytical results.

Solutions & Best Practices:

  • Standardize the Final Purification Step: Always use the same recrystallization solvent and procedure. After filtration, dry the material under a high vacuum at a consistent temperature (e.g., 50-60 °C) for an extended period (12-24 hours) to ensure the complete removal of residual solvents.

  • Employ Multiple Analytical Techniques: Do not rely on a single data point.

    • HPLC-MS: Use a standardized method to confirm purity and identity. The presence of the correct molecular ion peak is crucial.

    • ¹H NMR: Confirms the structure. The integration of peaks should correspond to the expected number of protons.

    • FTIR: Look for characteristic peaks: C=O (acid) ~1700-1725 cm⁻¹, C=O (amide) ~1650-1680 cm⁻¹, and N-H stretch ~3200-3400 cm⁻¹.

    • Elemental Analysis (CHN): This provides an excellent confirmation of bulk purity and elemental composition. The results should be within ±0.4% of the theoretical values.

Data Comparison Table for Purity Assessment:

Analytical MethodExpected Result (for >98% Purity)Common Deviation & Cause
HPLC Single major peak >98% areaSmall pre- or post-peaks; unreacted starting material or side-products
¹H NMR Correct chemical shifts, splitting, and integrationResidual solvent peaks (e.g., EtOAc, DCM); grease; broad peaks from aggregation
Melting Point Sharp range (e.g., 230-232 °C)Broad or depressed range; indicates impurities or presence of a solvate
CHN Analysis Theoretical ± 0.4%Deviation >0.4%; suggests residual solvent, water (hydrate), or inorganic salts

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 6-aminonicotinic acid with high purity and yield.

Methodology:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 6-aminonicotinic acid (5.0 g, 36.2 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add triethylamine (11.1 mL, 79.6 mmol, 2.2 eq.) to the suspension. Stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (4.9 mL, 39.8 mmol, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • QC Checkpoint: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. The starting material should be consumed.

  • Workup: Pour the reaction mixture into ice-cold water (400 mL). A precipitate will form.

  • Acidification & Isolation: Slowly add 2N HCl to the aqueous mixture with stirring until the pH is ~3-4.[11] The precipitate will become thicker. Stir for 30 minutes in the cold.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

    • Expected Yield: 7.2 g (90%) of a white to off-white solid.

Protocol 2: Purification by Recrystallization

Objective: To achieve >99% purity of the synthesized compound.

Methodology:

  • Dissolution: Place the crude product (7.0 g) in a 500 mL Erlenmeyer flask. Add 95% ethanol (approx. 200 mL) and heat the mixture to boiling on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove the charcoal.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a cold 1:1 ethanol/water mixture, and dry under high vacuum at 60 °C.

    • QC Checkpoint: Analyze the final product using HPLC, NMR, and melting point to confirm purity.

Workflow Visualization:

Caption: Overall experimental workflow from synthesis to analysis.

References

  • Organic Syntheses Procedure. (n.d.). Nicotinic acid.
  • US Patent US4447615A. (1984). Process for the purification of nicotinic acid amide I.
  • US Patent US2496114A. (1950). Purification of nicotinamide.
  • ResearchGate. (2017).
  • US Patent US3037987A. (1962). Purification of nicotinic acid.
  • SynHet. (n.d.). This compound.
  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • X-Mol. (n.d.). Exploring 6-Aminonicotinic Acid: Properties and Applications.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • Guidechem. (n.d.). 6-Aminonicotinic acid 3167-49-5 wiki.
  • ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Autechaux. (n.d.). The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • ChemicalBook. (2025). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR; CAS Number: 898561-66-5.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Cayman Chemical. (n.d.). Nicotinic Acid.
  • National Institutes of Health (NIH). (n.d.). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). NICOTINIC ACID.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). 6-Phenylnicotinic acid. PubChem.
  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.

Sources

Technical Support Center: Synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding contamination issues encountered during the synthesis of this compound.

Introduction

This compound, also known as 6-(pivaloylamino)nicotinic acid, is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its synthesis, typically involving the N-acylation of 6-aminonicotinic acid with pivaloyl chloride or a similar acylating agent, can present several challenges related to purity and contamination. This guide provides a structured approach to identifying and resolving these issues, ensuring the synthesis of high-quality material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-acylation of 6-aminonicotinic acid with pivaloyl chloride in the presence of a base. The choice of solvent and base is critical to minimize side reactions and ensure a high yield of the desired product.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors. The reduced nucleophilicity of the amino group on the pyridine ring can make the acylation challenging.[4] Inadequate reaction conditions, such as a non-optimal temperature or an inappropriate base, can also lead to incomplete conversion. Furthermore, the solubility of 6-aminonicotinic acid can be a limiting factor in some solvent systems.

Q3: What are the primary impurities I should be looking for in my final product?

A3: The main impurities to monitor are unreacted 6-aminonicotinic acid, pivalic acid (from the hydrolysis of pivaloyl chloride), and potentially diacylated byproducts, where the carboxylic acid group of the nicotinic acid is also esterified.

Q4: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and determining the purity of the final product.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and the identification of major impurities.

Troubleshooting Guide: Contamination Issues and Solutions

This section provides a detailed breakdown of potential contamination issues at different stages of the synthesis and offers practical solutions.

Starting Material Quality

Issue: Contamination originating from starting materials.

  • Problem: The purity of 6-aminonicotinic acid and pivaloyl chloride can significantly impact the final product's purity. Impurities in the 6-aminonicotinic acid, such as other isomers of aminonicotinic acid, will lead to the formation of isomeric impurities in the final product. Pivaloyl chloride can contain pivalic acid, which can complicate purification.

  • Solution:

    • Characterize Starting Materials: Always verify the purity of your starting materials by appropriate analytical methods (e.g., NMR, HPLC, or melting point) before starting the synthesis.

    • Purification of Starting Materials: If necessary, recrystallize the 6-aminonicotinic acid to remove impurities. Pivaloyl chloride can be distilled to remove pivalic acid.

Reaction Conditions

Issue: Formation of byproducts due to suboptimal reaction conditions.

  • Problem 1: Incomplete Reaction - Presence of Unreacted 6-Aminonicotinic Acid.

    • Cause: Insufficiently reactive acylating agent, inadequate temperature, or a base that is not strong enough to deprotonate the amino group effectively. The steric hindrance of the pivaloyl group can also slow down the reaction.

    • Troubleshooting & Optimization:

      • Choice of Acylating Agent: Pivaloyl chloride is generally sufficiently reactive. In challenging cases, pivalic anhydride with a catalytic amount of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) could be considered.[4]

      • Base Selection: A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is commonly used to scavenge the HCl generated during the reaction. An excess of the base (1.5-2.0 equivalents) is often beneficial.

      • Temperature Control: The reaction is typically performed at room temperature or with gentle heating. Monitoring the reaction by HPLC is crucial to determine the optimal reaction time and temperature.

      • Solvent: A polar aprotic solvent like dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) is usually suitable. Ensure the starting material has adequate solubility.

  • Problem 2: Formation of Pivalic Acid.

    • Cause: Pivaloyl chloride is sensitive to moisture and can hydrolyze to form pivalic acid.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. Use anhydrous solvents.

      • Slow Addition: Add the pivaloyl chloride dropwise to the solution of 6-aminonicotinic acid and base to control the reaction and minimize exposure to any trace moisture.

  • Problem 3: Diacylation - Formation of the Pivaloyl Ester of this compound.

    • Cause: The carboxylic acid group of the nicotinic acid can be esterified by pivaloyl chloride, especially if a large excess of the acylating agent is used or if the reaction is run for an extended period at elevated temperatures.

    • Troubleshooting & Optimization:

      • Stoichiometry: Use a controlled amount of pivaloyl chloride (typically 1.05-1.2 equivalents).

      • Reaction Monitoring: Closely monitor the reaction progress by HPLC to stop the reaction once the starting material is consumed and before significant diacylation occurs.

      • Temperature: Avoid excessive heating.

Work-up and Purification

Issue: Inefficient removal of impurities during work-up and purification.

  • Problem 1: Difficulty in Removing Pivalic Acid.

    • Cause: Pivalic acid has similar acidic properties to the desired product, which can make its removal by simple acid-base extraction challenging.

    • Solution:

      • Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) can help remove some of the pivalic acid. However, this may also lead to some loss of the desired product.

      • Crystallization: The most effective method for removing pivalic acid is typically crystallization. The desired product is often a solid that can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to leave the more soluble pivalic acid in the mother liquor.

  • Problem 2: Product Precipitation and Isolation.

    • Cause: The product may be highly soluble in the reaction solvent, making isolation difficult.

    • Solution:

      • Solvent Evaporation: After the reaction is complete, the solvent can be removed under reduced pressure.

      • Anti-Solvent Addition: The addition of a non-polar "anti-solvent" (e.g., hexanes, diethyl ether) to the reaction mixture or a concentrated solution of the product can induce precipitation.

      • pH Adjustment: The product is an amino acid derivative and its solubility is pH-dependent. Adjusting the pH of the aqueous phase during work-up to the isoelectric point of the product can facilitate its precipitation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-aminonicotinic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) and triethylamine (1.5 eq). Stir the suspension at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Table 1: Typical HPLC Retention Times (Example)

CompoundRetention Time (min)
6-Aminonicotinic acid2.5
Pivalic acid4.2
This compound 6.8
Diacylated byproduct8.5

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing common contamination issues.

TroubleshootingWorkflow start Reaction Complete (Analyze by HPLC) unreacted_sm High Unreacted Starting Material? start->unreacted_sm side_product Significant Side Products? unreacted_sm->side_product No optimize_reaction Optimize Reaction: - Increase Temperature - Change Base/Solvent - Increase Reagent Stoichiometry unreacted_sm->optimize_reaction Yes purification Purification Issues? side_product->purification No identify_side_product Identify Side Product: - Diacylation? - Other? side_product->identify_side_product Yes end_product Pure Product purification->end_product No optimize_purification Optimize Purification: - Recrystallization Solvent Screen - pH Adjustment - Column Chromatography purification->optimize_purification Yes optimize_reaction->start Rerun adjust_conditions Adjust Stoichiometry & Monitor Closely identify_side_product->adjust_conditions Diacylation adjust_conditions->start Rerun optimize_purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • BenchChem Technical Support Team. (2025).
  • PubChem. (n.d.). 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333. Retrieved from [Link]

Sources

Technical Support Center: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex issues encountered during the quantification and analysis of this compound. Our approach is rooted in explaining the fundamental principles behind the experimental choices, ensuring the scientific integrity and reliability of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key structural features of this compound that can influence its analysis?

    • What are the most common analytical platforms for this molecule?

    • How can I assess the stability of the pivaloyl-amide bond during sample preparation and analysis?

  • Troubleshooting Guide: Chromatographic Assays (HPLC-UV/LC-MS/MS)

    • Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis.

    • Issue 2: Inconsistent Retention Times in HPLC.

    • Issue 3: Significant Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS.

    • Issue 4: Suspected In-Source Fragmentation or Adduct Formation in LC-MS/MS.

  • Troubleshooting Guide: Immunoassays (ELISA, etc.)

    • Issue 5: Higher-Than-Expected Background Signal or Low Specificity.

    • Issue 6: Poor Assay Sensitivity and Low Analyte Recovery.

  • Experimental Protocols

    • Protocol 1: General Plasma Stability Assessment for this compound.

    • Protocol 2: Post-Column Infusion Test to Diagnose Matrix Effects in LC-MS/MS.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that can influence its analysis?

A1: The structure of this compound presents several features that require careful consideration during assay development:

  • Pyridine Ring: The basic nitrogen on the pyridine ring can lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the column stationary phase.[1] Mobile phase pH control is crucial to manage its ionization state.

  • Carboxylic Acid Group: This acidic moiety makes the molecule's overall charge and polarity pH-dependent. This can be leveraged for extraction and chromatographic separation.

  • Pivaloyl Group (tert-butyl): This bulky, hydrophobic group increases the non-polar character of the molecule, which can contribute to strong retention in reversed-phase chromatography. It may also sterically hinder interactions in immunoassays or enzymatic assays.

  • Amide Bond: While generally stable, the amide linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, or enzymatic degradation in biological matrices.[2][3][4]

Q2: What are the most common analytical platforms for this molecule?

A2: The most prevalent methods for quantifying small molecules like this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection.

  • HPLC-UV: A robust and widely available technique. The pyridine ring provides a chromophore for UV detection. However, it may lack the sensitivity and selectivity required for complex biological samples at low concentrations.[1]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[5][6][7][8][9][10][11][12] It can distinguish the analyte from endogenous matrix components more effectively. However, it is susceptible to matrix effects.[13]

Immunoassays (e.g., ELISA) are also a possibility but would require the development of specific antibodies, which may present challenges due to the small size of the molecule (requiring its use as a hapten).[14][15]

Q3: How can I assess the stability of the pivaloyl-amide bond during sample preparation and analysis?

A3: The stability of the amide bond is critical for accurate quantification. You should perform stability studies under conditions mimicking your entire analytical workflow. This includes:

  • Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles of your matrix samples.

  • Bench-Top Stability: Evaluate the stability of the analyte in the biological matrix at room temperature for a duration that reflects your sample handling time.

  • Post-Preparative Stability: Determine if the analyte is stable in the final processed sample (e.g., in the autosampler) for the expected duration of the analytical run.

  • Long-Term Storage Stability: Confirm that the analyte is stable in the matrix at the intended storage temperature (e.g., -80°C) for the duration of your study.

Degradation would be indicated by a decrease in the parent compound concentration and a potential increase in its primary metabolites, 6-aminonicotinic acid and pivalic acid.

Troubleshooting Guide: Chromatographic Assays (HPLC-UV/LC-MS/MS)

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis.
  • Question: My peaks for this compound are tailing significantly. What could be the cause and how do I fix it?

  • Answer: Peak tailing for this compound is often due to secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase.[1]

    • Causality & Solution:

      • Mobile Phase pH: The primary cause is often an inappropriate mobile phase pH. At a pH where the pyridine nitrogen is protonated (positively charged), it can interact strongly with deprotonated (negatively charged) silanols.

        • Action: Adjust the mobile phase pH. For reversed-phase, a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) will protonate the pyridine nitrogen and suppress the ionization of silanols, minimizing these secondary interactions.[16]

      • Insufficient Buffering: If the mobile phase is not adequately buffered, the sample's local pH can differ, leading to inconsistent ionization and peak shape.

        • Action: Ensure your mobile phase contains an appropriate buffer at a sufficient concentration (typically 10-25 mM).[1]

      • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

        • Action: Reduce the injection volume or the concentration of your sample.

      • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

        • Action: Use a guard column and implement a robust column washing procedure between runs.

    Logical Workflow for Troubleshooting Peak Tailing

    start Peak Tailing Observed ph_check Is mobile phase pH in optimal range (e.g., 2.5-3.5)? start->ph_check adjust_ph Adjust pH with formic or trifluoroacetic acid ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-25 mM)? ph_check->buffer_check Yes resolved Peak Shape Improved adjust_ph->resolved increase_buffer Increase buffer concentration buffer_check->increase_buffer No overload_check Is sample concentration too high? buffer_check->overload_check Yes increase_buffer->resolved reduce_conc Dilute sample or reduce injection volume overload_check->reduce_conc Yes column_check Is the column old or contaminated? overload_check->column_check No reduce_conc->resolved clean_column Wash or replace column/guard column column_check->clean_column Yes column_check->resolved No clean_column->resolved

    Troubleshooting workflow for peak tailing.
Issue 2: Inconsistent Retention Times in HPLC.
  • Question: My retention times are drifting between injections or between analytical runs. What's causing this?

  • Answer: Retention time drift points to a lack of stability in your HPLC system or method conditions.

    • Causality & Solution:

      • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection is a common cause.

        • Action: Increase the column equilibration time between injections. Ensure at least 10 column volumes of mobile phase pass through before the next injection, especially for gradient methods.[17]

      • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

        • Action: Prepare fresh mobile phase daily. If using a gradient, prime each pump line to ensure correct proportions. Consider adding a small percentage of a non-volatile solvent to reduce evaporation.[17]

      • Temperature Fluctuations: Column temperature affects retention time.

        • Action: Use a column oven to maintain a consistent temperature.

      • Pump Performance: Inconsistent flow from the pump due to air bubbles or worn seals will cause retention time shifts.

        • Action: Degas the mobile phase and purge the pump. Check for leaks and service the pump seals if necessary.[16]

Issue 3: Significant Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS.
  • Question: My analyte signal is much lower in plasma samples compared to a pure standard, and my results are not reproducible. How do I address this?

  • Answer: You are likely observing a matrix effect, where co-eluting endogenous components from the plasma are suppressing the ionization of your analyte in the mass spectrometer source.[8][10][11][12][13] The bulky, hydrophobic pivaloyl group can make the molecule more susceptible to co-elution with lipids, which are known to cause ion suppression.

    • Causality & Solution:

      • Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components like phospholipids.

        • Action: Improve your sample preparation. Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE can be particularly effective at removing interfering substances.[9]

      • Chromatographic Co-elution: The analyte is eluting from the HPLC column at the same time as a large amount of interfering matrix components.

        • Action: Optimize your chromatographic method. Adjust the gradient to better separate the analyte from the "matrix band" that often elutes early in the run. Consider a different stationary phase that offers alternative selectivity.

      • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

        • Action: If available, use a SIL-IS for quantification. If not, ensure your analog internal standard co-elutes as closely as possible with the analyte.

    Mitigation Strategies for Matrix Effects

    start Matrix Effect (Ion Suppression/Enhancement) sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography internal_std Use Appropriate Internal Standard start->internal_std sub_prep1 Protein Precipitation (Basic) sample_prep->sub_prep1 sub_chrom1 Modify Gradient Profile chromatography->sub_chrom1 sub_chrom2 Change Stationary Phase chromatography->sub_chrom2 sub_is1 Analog Internal Standard internal_std->sub_is1 sub_is2 Stable Isotope-Labeled IS (Gold Standard) internal_std->sub_is2 sub_prep2 Liquid-Liquid Extraction (Better) sub_prep1->sub_prep2 sub_prep3 Solid-Phase Extraction (Best) sub_prep2->sub_prep3

    Hierarchy of strategies to combat matrix effects.
Issue 4: Suspected In-Source Fragmentation or Adduct Formation in LC-MS/MS.
  • Question: I am seeing multiple peaks in my mass spectrum that could be related to my analyte, which is complicating quantification. What are these and how can I minimize them?

  • Answer: In-source fragmentation (the molecule breaking apart in the ion source) or the formation of adducts (the molecule combining with ions from the mobile phase) can occur. The amide bond in your molecule could be a site of fragmentation, and the pyridine and carboxylic acid groups are potential sites for adduct formation.

    • Causality & Solution:

      • High Source Energy: Excessive voltages on the capillary or cone can cause the molecule to fragment before it reaches the mass analyzer.

        • Action: Optimize the ion source parameters. Systematically reduce the capillary and cone voltages to find a balance between good ionization efficiency and minimal fragmentation.

      • Mobile Phase Additives: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common when using glass containers or certain buffers. Acetonitrile can also form adducts ([M+ACN+H]+).

        • Action: Use high-purity solvents and additives. If adducts are problematic, try to switch to ammonium-based additives (e.g., ammonium formate or acetate) which tend to promote the desired protonated molecule ([M+H]+).

Troubleshooting Guide: Immunoassays (ELISA, etc.)

Issue 5: Higher-Than-Expected Background Signal or Low Specificity.
  • Question: My competitive ELISA is showing a high signal even in my zero-analyte controls, suggesting non-specific binding or cross-reactivity. What is happening?

  • Answer: High background can stem from several sources, including issues with the antibody, the coating antigen, or the blocking step. Cross-reactivity is a particular concern for small molecules.

    • Causality & Solution:

      • Antibody Cross-Reactivity: The antibody may be binding to structurally similar endogenous molecules in the matrix. Given the nicotinic acid backbone, it could potentially cross-react with endogenous niacin and its metabolites.

        • Action: Test the cross-reactivity of your antibody against a panel of related compounds, including nicotinic acid, nicotinamide, and pivalic acid. If cross-reactivity is high, a more specific antibody may be needed.[18][19][20][21][22]

      • Hapten Design: The way the hapten (your molecule) was conjugated to a carrier protein to generate the antibody can influence specificity. If the linker is attached at a position that masks key structural features, the resulting antibody may not be highly specific.[14][15]

        • Action: This is an issue in the antibody development stage. Ideally, the linker should be placed on a part of the molecule that is not critical for recognition, exposing the unique pivaloyl and substituted pyridine structure.

      • Ineffective Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of the antibody or detection reagents.

        • Action: Optimize your blocking buffer. Try different blocking agents (e.g., BSA, non-fat milk) and incubation times.

Issue 6: Poor Assay Sensitivity and Low Analyte Recovery.
  • Question: My immunoassay is not sensitive enough to detect the expected concentrations of my analyte in samples. What can I do to improve it?

  • Answer: Low sensitivity in a competitive immunoassay often relates to the affinity of the antibody and the concentrations of the key reagents.

    • Causality & Solution:

      • Suboptimal Antibody/Coating Antigen Concentration: The balance between the antibody concentration and the amount of coated antigen is critical for assay performance.

        • Action: Perform a checkerboard titration to determine the optimal concentrations of both the antibody and the coating antigen.

      • Matrix Interference: Components in the biological matrix can interfere with the antibody-antigen binding.

        • Action: Dilute your samples in assay buffer to minimize matrix effects. You may need to validate the required dilution factor to ensure you are still within the detection range of the assay.

      • Incubation Times and Temperatures: Non-optimal incubation conditions can prevent the binding reaction from reaching equilibrium.

        • Action: Optimize incubation times and temperatures for each step of the assay.

Experimental Protocols

Protocol 1: General Plasma Stability Assessment for this compound

Objective: To determine the stability of the analyte in plasma under various conditions.

Materials:

  • Blank plasma (from the relevant species)

  • Analyte stock solution (in a suitable organic solvent like DMSO or methanol)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Precipitation solvent (e.g., acetonitrile with 1% formic acid and internal standard)

  • LC-MS/MS system

Procedure:

  • Spike a known concentration of the analyte into the blank plasma (e.g., to a final concentration of 1 µM). Ensure the final organic solvent concentration is low (<1%).

  • Aliquot the spiked plasma into separate tubes for each time point and condition.

  • Time Zero (T0) Sample: Immediately after spiking, take an aliquot and precipitate the proteins by adding 3 volumes of cold precipitation solvent. Vortex and centrifuge.

  • Incubation: Incubate the remaining aliquots at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and process as in step 3.

  • Analyze the supernatant from all samples by LC-MS/MS.

  • Data Analysis: Plot the percentage of analyte remaining versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.

ParameterConditionPurpose
Incubation Stability 37°C for 0, 15, 30, 60, 120 minAssesses enzymatic and chemical degradation at physiological temperature.
Freeze-Thaw Stability 3 cycles of freezing (-80°C) and thawingSimulates sample retrieval from storage.
Bench-Top Stability Room temperature for 4-24 hoursMimics sample handling time during processing.
Protocol 2: Post-Column Infusion Test to Diagnose Matrix Effects in LC-MS/MS

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Analyte solution (at a concentration that gives a stable signal)

  • Blank, protein-precipitated matrix extract

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.

  • Place the T-connector between the column outlet and the MS inlet.

  • Use the syringe pump to deliver a constant flow of the analyte solution into the mobile phase stream via the T-connector.

  • Begin acquiring MS data in MRM mode for your analyte. You should observe a stable, flat baseline signal.

  • While continuously infusing the analyte, inject a blank, processed matrix sample onto the LC column.

  • Data Analysis: Monitor the baseline of the infused analyte. Any deviation (dip or rise) indicates a region of matrix effect. A dip signifies ion suppression, while a rise indicates ion enhancement. The retention time of this deviation should be compared to the retention time of your analyte in a normal run. If they overlap, your quantification is likely affected by matrix effects.[11]

References

  • Long, J. Z., et al. (2016). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Semantic Scholar.
  • Tan, P. G., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.
  • Vogel, Z., et al. (1969). Enzymatic Hydrolysis of N-acyl-aminoacyl Transfer RNAs. PubMed.
  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • Yokozeki, K., et al. (2007).
  • Créminon, C., et al. (2005).
  • Pichon, V., et al. (2000). Hapten synthesis for the development of a competitive inhibition enzyme-immunoassay for thiram. PubMed.
  • Little, J. L. (2015). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Dolan, J. W. HPLC Troubleshooting Guide. Crawford Scientific.
  • Chambers, A. G., et al. (2018). Drug-Mediated Ion Suppression and Mitigation of Interferences Using Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
  • Jemal, M., et al. (2012). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Semantic Scholar.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Ugale, S., et al. (2020). A Systematic Guide on HPLC Troubleshooting.
  • ACE HPLC Columns. HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Dams, R., et al. (2003).
  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Genzen, J. R., et al. (2017).
  • Wang, M., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. PubMed.
  • Charnwood Discovery. Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Wang, Z., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. PMC - NIH.
  • Li, Y., et al. (2023). Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. MDPI.
  • Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Marín-Sáez, J., et al. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Toyo'oka, T. (2012). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/ MS.
  • Cheu, R. (2023).
  • Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. PubMed.
  • Szczesniewski, A., & Adler, C. J. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • Di, L. (2012). Plasma Stability.
  • Cyprotex. Plasma Stability. Evotec.
  • Creative Bioarray. Plasma Stability Assay.
  • Enamine.
  • Byzova, N. A., et al. (2021).
  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. PubMed.
  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC - PubMed Central.
  • Feinberg, M., et al. (2013). Methodology for the validation of analytical methods involved in uniformity of dosage units tests. PubMed.
  • Coulter, B., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.
  • Coulter, B., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
  • Phewpan, A., et al. (2019).
  • Hubert, P., et al. (2012).
  • Kricka, L. J. (2007). A Selected History and Future of Immunoassay Development and Applications in Clinical Chemistry.
  • Cannaert, A., et al. (2023). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed.
  • Barreto, A., et al. (2016). Advances on the analytical development of feasible techniques and validated methods for the determination of arsenic metabolites in urine in Uruguay.
  • Ministry of Food and Drug Safety. (2014). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin. OUCI.

Sources

Technical Support Center: Refining Experimental Protocols for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (also known as 6-(pivaloylamino)nicotinic acid). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies in a direct question-and-answer format, and offer detailed, self-validating protocols.

Synthesis Overview: The Acylation Pathway

The most common route to synthesizing this compound involves the acylation of 6-aminonicotinic acid. This process forms an amide bond between the amino group of the pyridine ring and the carbonyl group of a pivaloyl source. The sterically bulky tert-butyl group of the pivaloyl moiety can present unique challenges in reactivity and purification.

Synthesis_Workflow SM 6-Aminonicotinic Acid (Starting Material) Reaction Amide Bond Formation (Acylation) SM->Reaction Reagent Pivaloyl Chloride or Pivalic Acid + Coupling Agent Reagent->Reaction Product 6-(2,2-Dimethyl-propionylamino) -nicotinic acid Purification Purification (Recrystallization / Chromatography) Product->Purification Solvent Anhydrous Solvent + Base (e.g., Pyridine, TEA, DIPEA) Solvent->Reaction Conditions Reaction->Product Yields Crude Product Final Pure Product (>95% Purity) Purification->Final Troubleshooting_Logic Start Low Yield or Complex Mixture TLC Analyze Crude by TLC/LC-MS Start->TLC SM_Present Mainly Unreacted Starting Material TLC->SM_Present High SM Spot Side_Products Multiple Side Products TLC->Side_Products Many Spots No_Reaction No Reaction TLC->No_Reaction Only SM Spot Action1 Increase Reaction Time/Temp Use More Reactive Acylating Agent (e.g., Pivaloyl Chloride) Ensure Anhydrous Conditions SM_Present->Action1 Action2 Lower Temperature Check Stoichiometry Use Anhydrous Solvents Optimize Base Side_Products->Action2 Action3 Verify Reagent Quality (6-Aminonicotinic Acid & Pivaloyl Source) Check Solvent Purity No_Reaction->Action3

Technical Support Center: 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may be encountering inconsistent results. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges associated with the synthesis, purification, and handling of this molecule.

Introduction to this compound

This compound, also known as 6-(pivaloylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3)[1][2]. Its chemical structure incorporates a bulky tert-butyl group, which can present unique challenges during its synthesis and purification. This guide will address the most common issues encountered in the laboratory, providing both theoretical explanations and practical, field-proven solutions.

Compound Identification:

  • IUPAC Name: 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid[3]

  • CAS Number: 898561-66-5[4]

  • Molecular Formula: C11H14N2O3[4]

  • Molecular Weight: 222.24 g/mol [4]

Part 1: Troubleshooting Guide for Synthesis

The synthesis of this compound typically involves an amide coupling reaction between 6-aminonicotinic acid and a pivaloylating agent (e.g., pivaloyl chloride or pivalic anhydride). Inconsistent yields and the formation of impurities are common hurdles.

Diagram: Synthetic Pathway and Potential Pitfalls

cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Crude Product Mixture 6-aminonicotinic_acid 6-Aminonicotinic Acid Reaction_Vessel Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) 6-aminonicotinic_acid->Reaction_Vessel Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction_Vessel Target_Product 6-(2,2-Dimethyl-propionylamino) -nicotinic acid Reaction_Vessel->Target_Product Desired Reaction Side_Product_1 Bis-acylated Product Reaction_Vessel->Side_Product_1 Side Reaction (Excess Acylating Agent) Side_Product_2 Unreacted Starting Material Reaction_Vessel->Side_Product_2 Incomplete Reaction

Caption: Synthetic pathway for this compound highlighting potential side products.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: I am observing a very low yield of my desired product. What are the likely causes and how can I improve it?

Answer: Low yields in this specific amide coupling can stem from several factors, often related to the reactivity of the starting materials and reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time[5]. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Steric Hindrance: The bulky tert-butyl group of the pivaloyl chloride can sterically hinder its approach to the amino group of 6-aminonicotinic acid.

    • Troubleshooting: The choice of coupling reagent is critical. While acid chlorides are reactive, using a dedicated coupling reagent might be beneficial. Consider using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole)[6]. This can facilitate the reaction under milder conditions.

  • Suboptimal Base: The choice and amount of base are crucial. The base neutralizes the HCl generated during the reaction with pivaloyl chloride.

    • Troubleshooting: If using a tertiary amine base like triethylamine (TEA), ensure it is freshly distilled and used in slight excess (1.1-1.5 equivalents). Pyridine can also be used as both a base and a solvent.

  • Solvent Issues: The solubility of 6-aminonicotinic acid can be limited in common aprotic solvents.

    • Troubleshooting: Ensure your starting material is fully dissolved. A co-solvent system or a more polar aprotic solvent like N,N-Dimethylformamide (DMF) might be necessary. However, be aware that DMF can be difficult to remove during workup[7].

Question 2: My final product is contaminated with a significant amount of unreacted 6-aminonicotinic acid. How can I address this?

Answer: This is a clear indication of an incomplete reaction.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the pivaloylating agent (1.1 to 1.2 equivalents). This will help drive the reaction to completion.

  • Activation: If using a coupling reagent like EDC, ensure that the carboxylic acid (in this case, pivalic acid if you are not using the acid chloride) is pre-activated with the coupling reagent before adding the 6-aminonicotinic acid. This can improve the efficiency of the amide bond formation[8].

  • Reaction Time and Temperature: As mentioned previously, monitor the reaction to ensure it has reached completion before quenching[5].

Question 3: I am observing a byproduct with a higher molecular weight than my target compound. What could it be?

Answer: A higher molecular weight impurity could be a bis-acylated product. While the primary amino group is the main site of reaction, under certain conditions, the carboxylic acid of another molecule of 6-aminonicotinic acid could be acylated to form an anhydride-like species, or other complex side reactions could occur.

  • Controlled Addition: Add the pivaloyl chloride dropwise to the solution of 6-aminonicotinic acid at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Stoichiometry: Avoid a large excess of the acylating agent.

Part 2: Troubleshooting Guide for Purification and Analysis

Purification can be challenging due to the amphoteric nature of the molecule (containing both a carboxylic acid and an amide group).

Frequently Asked Questions (FAQs) - Purification & Analysis

Question 1: I am having difficulty purifying my product by column chromatography. It seems to be streaking on the silica gel.

Answer: The free carboxylic acid group can interact strongly with the acidic silica gel, leading to poor separation.

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent system. This will protonate the carboxylic acid group on your product, reducing its interaction with the silica gel and resulting in better peak shape.

  • Alternative Purification Method: Consider recrystallization as an alternative to chromatography. Experiment with different solvent systems. A polar solvent like ethanol or a mixture of ethanol and water could be a good starting point.

Question 2: How can I effectively remove unreacted 6-aminonicotinic acid during workup?

Answer: An acid-base extraction can be effective.

  • Step-by-Step Protocol for Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the unreacted 6-aminonicotinic acid, making it soluble in the aqueous layer. Your product should remain in the organic layer.

    • Separate the layers.

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 3: What analytical techniques are best for characterizing my final product?

Answer: A combination of techniques is recommended to confirm the structure and purity of this compound.

Analytical TechniqueExpected Observations
¹H NMR Look for the characteristic singlet for the nine protons of the tert-butyl group, as well as the aromatic protons of the pyridine ring. The chemical shifts of the aromatic protons will be different from the starting 6-aminonicotinic acid.
¹³C NMR Expect to see signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group, the amide carbonyl, the carboxylic acid carbonyl, and the carbons of the pyridine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product (222.24 g/mol ) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
HPLC A single, sharp peak should be observed for a pure sample. This technique is also excellent for determining the purity of your product[9][10].
FTIR Look for characteristic peaks for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the aromatic C-H stretches.
Diagram: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Purity Analyze Crude Mixture (TLC, LC-MS) Start->Check_Purity Decision_1 Predominantly Starting Material? Check_Purity->Decision_1 Incomplete_Reaction Incomplete Reaction Decision_1->Incomplete_Reaction Yes Decision_2 Multiple Byproducts? Decision_1->Decision_2 No Troubleshoot_Reaction Optimize Reaction: - Increase reaction time/temp - Check reagent stoichiometry - Change coupling agent Incomplete_Reaction->Troubleshoot_Reaction End Improved Yield Troubleshoot_Reaction->End Side_Reactions Side Reactions Occurring Decision_2->Side_Reactions Yes Purification_Loss Significant Purification Loss? Decision_2->Purification_Loss No Troubleshoot_Conditions Refine Conditions: - Lower temperature - Slow reagent addition - Optimize base Side_Reactions->Troubleshoot_Conditions Troubleshoot_Conditions->End Optimize_Purification Optimize Purification: - Recrystallization - Modify chromatography (e.g., add acid to eluent) Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. [Methods for the determination of nicotinic acid derivatives in biological products]. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

  • PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents.
  • SciSpace. Determination of nicotinic acid in pharmaceutical products (1951) | Alexander Mueller | 13 Citations. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • PubMed. Purification Procedure for the Determination of Niacin Vitamers in Gastrointestinal Contents and Blood. [Link]

  • ResearchGate. (PDF) Evaluation on the analytical method - Niacin. [Link]

  • PMC. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • Loba Chemie. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905. [Link]

  • Google Patents.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • Google Patents.
  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

  • Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • PMC - NIH. The bioavailability of sustained release nicotinic acid formulations. [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid and Other Nicotinic Acid Derivatives: A Predictive Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human physiology and pharmacology.[1][2][3] Beyond its role as a vitamin, pharmacological doses of nicotinic acid have been utilized for decades in the management of dyslipidemia.[4][5] Its ability to favorably modulate a range of lipid parameters, most notably by significantly increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides, has cemented its place in the cardiovascular therapeutic landscape.[4][6]

The primary mechanism for these lipid-modifying effects is the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes.[5][7] Activation of GPR109A leads to a decrease in intracellular cyclic AMP (cAMP), which in turn inhibits hormone-sensitive lipase and reduces the release of free fatty acids from adipose tissue.[4] This reduction in free fatty acid flux to the liver is a key factor in decreasing the synthesis of VLDL and subsequently LDL.

However, the clinical utility of nicotinic acid is often hampered by a significant and patient-compliance-limiting side effect: cutaneous vasodilation, or flushing.[5] This effect is also mediated by GPR109A, but through a distinct pathway involving β-arrestin signaling and the release of prostaglandins. This has driven extensive research into the development of nicotinic acid derivatives with the aim of separating the desirable lipid-modifying effects from the undesirable flushing.[4]

The Compound of Interest: Structural Dissection of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

The structure of this compound is characterized by two key features:

  • The Nicotinic Acid Core: This pyridinemonocarboxylic acid is the essential pharmacophore for GPR109A recognition.[2]

  • The 6-(2,2-Dimethyl-propionylamino) Substituent: Also known as a pivaloylamino or pivalamido group, this substituent at the 6-position of the pyridine ring is a bulky and lipophilic moiety.

The introduction of this group can be hypothesized to have several consequences:

  • Steric Influence: The size of the pivaloyl group may influence the binding orientation of the molecule within the GPR109A binding pocket, potentially affecting potency and downstream signaling.

  • Electronic Effects: The amide linkage will alter the electronic properties of the pyridine ring compared to unsubstituted nicotinic acid.

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the transmembrane domains of the receptor.

  • Metabolic Stability: The pivaloyl group is generally more resistant to metabolic degradation than simpler acyl groups.

Comparative Analysis with Key Nicotinic Acid Derivatives

To predict the biological activity of this compound, we must first understand the SAR of related compounds.

Compound Structure Primary Biological Target(s) Key Biological Activities Reference(s)
Nicotinic Acid

GPR109AAgonist; reduces LDL and triglycerides, increases HDL. Causes cutaneous flushing.[5][6]
6-Aminonicotinic Acid

GABA(A) ReceptorsAgonist; demonstrates a shift in pharmacology away from GPR109A.[8]
Acipimox

GPR109AAgonist; a derivative with a longer half-life than nicotinic acid, still associated with flushing.[9]
This compound

Predicted: GPR109ATo be determinedN/A

The case of 6-aminonicotinic acid is particularly instructive. The simple substitution of an amino group at the 6-position completely alters the pharmacological profile, redirecting the molecule from the lipid-modifying GPR109A to the neurotransmitter receptor GABA(A).[8] This underscores the profound impact that substituents at this position can have on target selectivity.

Predicted Biological Profile and Experimental Validation Workflow

Based on the SAR of related compounds, we can formulate hypotheses for the biological activity of this compound and outline the necessary experiments for validation.

Hypothesis 1: A G-protein Biased GPR109A Agonist with Reduced Flushing Potential

The most plausible hypothesis is that the compound retains affinity for GPR109A due to the intact nicotinic acid core. The bulky 6-pivaloylamino group may sterically hinder the interaction with β-arrestin, which is implicated in the flushing response, while preserving the Gαi-mediated signaling responsible for the anti-lipolytic effects. Such "biased agonism" is a key goal in modern GPCR drug discovery.

GPR109A Signaling Pathways cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Compound_X 6-(Pivaloylamino) -nicotinic acid Compound_X->GPR109A ? Gai Gαi GPR109A->Gai Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PGs ↑ Prostaglandins Beta_Arrestin->PGs Flushing Flushing PGs->Flushing

Caption: Hypothesized differential signaling of nicotinic acid derivatives at GPR109A.

Experimental Workflow for Hypothesis 1 Validation

Experimental Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo & Ex Vivo Analysis Binding Radioligand Binding Assay (Target Engagement) Ca_Mobilization Calcium Mobilization Assay (G-protein Pathway) Binding->Ca_Mobilization Confirm functional activity Arrestin β-Arrestin Recruitment Assay (Flushing Pathway) Ca_Mobilization->Arrestin Assess signaling bias PK_Study Pharmacokinetic Study (ADME Properties) Arrestin->PK_Study Proceed if biased Lipid_Profile Lipid Profile Analysis (Efficacy) PK_Study->Lipid_Profile Inform dose selection Flushing_Model Flushing Model (Side Effect) Lipid_Profile->Flushing_Model Evaluate therapeutic index

Caption: A stepwise workflow for the comprehensive evaluation of a novel nicotinic acid derivative.

Detailed Experimental Protocols

GPR109A Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human GPR109A.

    • Radioligand: [3H]-Nicotinic acid.

    • Test Compound: this compound, serially diluted.

    • Non-specific binding control: Unlabeled nicotinic acid at a high concentration (e.g., 10 µM).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • In a 96-well plate, combine GPR109A-expressing cell membranes (10-20 µg protein/well), [3H]-Nicotinic acid (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the test compound in binding buffer.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled nicotinic acid.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, followed by three rapid washes with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

GPR109A Functional Assay: Calcium Mobilization

This assay measures the Gαi/q-mediated signaling of GPR109A by detecting changes in intracellular calcium concentration. Gαi activation can lead to calcium mobilization through βγ subunit signaling.

  • Materials:

    • CHO or HEK293 cells co-expressing human GPR109A and a promiscuous G-protein like Gα16, or engineered to report calcium flux.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid (to prevent dye leakage).

    • Test compound and a reference agonist (nicotinic acid).

    • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye in assay buffer (containing probenecid) for 45-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add varying concentrations of the test compound or reference agonist and immediately begin kinetic reading of fluorescence intensity over 2-3 minutes.

    • The change in fluorescence (peak - baseline) is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50.[10][11][12][13][14]

GPR109A Functional Assay: β-Arrestin Recruitment

This assay specifically measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in the flushing pathway.

  • Materials:

    • Engineered cell line co-expressing GPR109A fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter technology).[15][16][17][18]

    • Test compound and a reference agonist (nicotinic acid).

    • Substrate for the reporter enzyme.

    • Luminescence plate reader.

  • Procedure:

    • Plate the engineered cells in a white-walled, 96- or 384-well plate.

    • Add varying concentrations of the test compound or reference agonist.

    • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to enzyme complementation.

    • Add the enzyme substrate according to the manufacturer's instructions and incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Measure the luminescent signal using a plate reader.

    • Plot the luminescence against the log concentration of the agonist to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Pharmacokinetics and Potential Toxicity

The pharmacokinetic profile of any new nicotinic acid derivative is crucial for its therapeutic potential.[6][19][20] The increased lipophilicity of this compound may lead to increased absorption and altered distribution compared to nicotinic acid. In vivo studies in rodents would be necessary to determine its oral bioavailability, plasma half-life, and major metabolic pathways.

Toxicity, particularly hepatotoxicity, has been a concern with some sustained-release formulations of nicotinic acid.[6] Therefore, in vitro cytotoxicity assays using hepatic cell lines (e.g., HepG2) followed by in vivo liver function tests in animal models would be essential components of a preclinical safety evaluation.

Conclusion

While direct experimental data on this compound remains elusive, a systematic, hypothesis-driven approach allows us to construct a predictive biological profile and a clear experimental path forward. The core nicotinic acid structure strongly suggests GPR109A as the primary target. The key scientific question is how the bulky 6-pivaloylamino substituent modulates the receptor's downstream signaling. The potential to create a G-protein biased agonist that retains the anti-lipolytic efficacy of nicotinic acid while mitigating the β-arrestin-mediated flushing side effect is a compelling therapeutic hypothesis. The experimental workflows and protocols detailed in this guide provide the necessary tools for researchers to test this hypothesis and to fully characterize the pharmacological profile of this and other novel nicotinic acid derivatives.

References

(A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.)

Sources

A Researcher's Guide to Validating the Biological Target of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid: An Orthogonal, Evidence-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal identification of a compound's biological target is the bedrock upon which successful therapeutic development is built. A molecule's journey from a screening hit to a clinical candidate is fraught with potential pitfalls, many of which can be traced back to an incomplete or inaccurate understanding of its mechanism of action. This guide provides a comprehensive, technically-grounded framework for validating the biological target of the novel compound, 6-(2,2-Dimethyl-propionylamino)-nicotinic acid.

Given its structural similarity to nicotinic acid and related derivatives, a primary putative target for this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway.[1][2] Cancer cells, with their high metabolic demands, are particularly reliant on NAMPT for NAD+ regeneration, making it an attractive target for oncology therapeutics.[3] This guide will therefore focus on a rigorous, multi-pronged strategy to confirm the engagement of this compound with NAMPT.

The core philosophy of this guide is the application of orthogonal validation methods .[4][5] This approach involves cross-referencing results from independent experimental techniques to build a robust, self-validating body of evidence.[6] By employing a combination of biophysical and chemical biology approaches, researchers can move beyond mere correlation to establish a causative link between compound binding and cellular effect.

Primary Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a cellular context.[7][8] The principle of CETSA® is based on the ligand-induced thermal stabilization of a target protein.[9] Binding of a compound to its target protein increases the energy required to denature it, resulting in a higher melting temperature (Tm).

Causality Behind the Choice of CETSA®

CETSA® is an ideal primary validation method because it directly measures the physical interaction between the compound and its target within the complex milieu of the cell, without the need for compound modification or protein purification.[10][11] This provides a more physiologically relevant assessment of target engagement compared to in vitro assays using recombinant proteins.

Step-by-Step CETSA® Protocol for NAMPT Engagement
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to express NAMPT (e.g., HCT-116 colon cancer cells).

    • Treat cells with varying concentrations of this compound, a known NAMPT inhibitor (e.g., FK866) as a positive control, and a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble NAMPT:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble NAMPT at each temperature using a sensitive detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the percentage of soluble NAMPT as a function of temperature for each treatment condition.

    • A positive result is indicated by a rightward shift in the melting curve for cells treated with this compound, demonstrating stabilization of NAMPT.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Cancer Cell Line (e.g., HCT-116) treatment Treat with: - Vehicle (DMSO) - Positive Control (FK866) - this compound start->treatment lysis Cell Lysis treatment->lysis heating Heat Lysates to Temperature Gradient lysis->heating centrifugation Centrifugation to Separate Aggregates heating->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant detection Quantify Soluble NAMPT (Western Blot / ELISA) supernatant->detection data_analysis Plot Melting Curves & Analyze Shift detection->data_analysis result Rightward Shift in Melting Curve Indicates Target Engagement data_analysis->result

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Orthogonal Validation: Affinity-Based Chemical Proteomics

To further solidify the target identification, an orthogonal chemical proteomics approach is recommended.[12][13] This method utilizes a modified version of the compound of interest to "fish" for its binding partners from a complex protein lysate.[14][15]

Rationale for Chemical Proteomics

Chemical proteomics provides an unbiased, global view of the compound's interactions within the proteome.[16] This is crucial for not only confirming the on-target interaction with NAMPT but also for identifying potential off-target interactions that could lead to unforeseen toxicities.

Step-by-Step Affinity-Based Chemical Proteomics Protocol
  • Probe Synthesis:

    • Synthesize an affinity-based probe by chemically modifying this compound with a linker and a reporter tag (e.g., biotin). It is critical to ensure that the modification does not significantly alter the compound's binding affinity for its target.

  • Cell Lysate Preparation:

    • Prepare a lysate from the same cell line used in the CETSA® experiments.

  • Affinity Enrichment:

    • Incubate the cell lysate with the biotinylated probe.

    • In a parallel control experiment, pre-incubate the lysate with an excess of the unmodified this compound before adding the probe. This competitive displacement will help to distinguish specific binders from non-specific ones.

    • Use streptavidin-coated beads to capture the biotinylated probe and its bound proteins.

  • Protein Elution and Digestion:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that were significantly enriched in the probe-treated sample compared to the control. NAMPT should be identified as a primary hit that is competitively displaced by the unmodified compound.

Chemical_Proteomics_Workflow cluster_probe Probe Synthesis & Lysate Prep cluster_enrichment Affinity Enrichment cluster_analysis Mass Spectrometry Analysis cluster_result Result Interpretation probe_synthesis Synthesize Biotinylated Probe of This compound incubation Incubate Lysate with Probe (with/without competitor) probe_synthesis->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation capture Capture Probe-Protein Complexes with Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute and Digest Bound Proteins wash->elution lcms LC-MS/MS Analysis elution->lcms protein_id Protein Identification & Quantification lcms->protein_id result Identification of NAMPT as a Specifically Enriched Protein protein_id->result

Caption: Workflow for Affinity-Based Chemical Proteomics.

Data Comparison and Interpretation

The convergence of data from these orthogonal methods provides a powerful validation of NAMPT as the biological target of this compound.

Validation Method Expected Outcome for Target Engagement Alternative Compound (Positive Control) Expected Outcome for Alternative Compound
Cellular Thermal Shift Assay (CETSA®) Dose-dependent increase in the thermal stability (Tm) of NAMPT.FK866 (Known NAMPT inhibitor)[17]Significant increase in the thermal stability of NAMPT.
Affinity-Based Chemical Proteomics Specific enrichment of NAMPT, which is competitively displaced by excess unmodified compound.Biotinylated FK866Specific enrichment of NAMPT.
Downstream Pathway Analysis (e.g., NAD+ levels) Dose-dependent decrease in intracellular NAD+ levels.FK866Significant decrease in intracellular NAD+ levels.[18]

Signaling Pathway Context

The inhibition of NAMPT by this compound is expected to disrupt the NAD+ salvage pathway, leading to a depletion of cellular NAD+ pools. This has profound effects on cellular metabolism and signaling, ultimately leading to cell death in cancer cells.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion NAD->NAD_depletion inhibitor 6-(2,2-Dimethyl-propionylamino)- nicotinic acid inhibitor->NAMPT metabolic_stress Metabolic Stress NAD_depletion->metabolic_stress cell_death Cell Death metabolic_stress->cell_death

Caption: Inhibition of the NAD+ Salvage Pathway by this compound.

Conclusion

The rigorous validation of a compound's biological target is a non-negotiable prerequisite for its advancement in the drug discovery pipeline.[19][20] By employing a multi-faceted approach that combines direct biophysical measurements of target engagement with unbiased proteome-wide interaction profiling, researchers can build a compelling and self-validating case for the mechanism of action of novel compounds like this compound. This guide provides a robust and experimentally sound framework to achieve this critical milestone, ultimately de-risking the path towards the development of new and effective therapeutics.

References

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
  • Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
  • Chemical proteomics to identify molecular targets of small compounds. PubMed.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
  • Hallmarks of Antibody Validation: Orthogonal Strategy. Cell Signaling Technology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Antibody Validation Essentials: Orthogonal Strategy. CST Blog.
  • Confirming the On-Target Effects of NAMPT Inhibitors Using Knockout Models: A Comparative Guide. Benchchem.
  • Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. Horizon Discovery.
  • Target Validation with CRISPR. Biocompare.com.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PMC.
  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers.
  • Discovery of a Highly Selective NAMPT Inhibitor that Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals.
  • What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse.
  • Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. PubMed.
  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • Nicotinic acid. Wikipedia.
  • Nicotinic Acid. PubChem.
  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC.
  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central.
  • Mechanism of action of niacin. PubMed.
  • NAMPT Inhibitors. MedchemExpress.com.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Bentham Science Publisher.

Sources

A Comparative Analysis of Novel Nicotinic Acid Derivatives Versus Standard of Care in Preclinical Models of Dyslipidemia and Atherosclerosis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular disease therapeutics, the modulation of lipid profiles remains a cornerstone of preventative and treatment strategies. While statins represent the undisputed standard of care for managing dyslipidemia and reducing atherosclerotic burden, the exploration of novel therapeutic agents continues, driven by the need for improved efficacy, particularly in addressing residual cardiovascular risk. This guide provides a comparative analysis of a novel nicotinic acid derivative, 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, against the standard of care in relevant preclinical models.

Introduction: The Rationale for Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), has a long-standing history in the management of dyslipidemia. Its primary therapeutic benefits include the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), coupled with a significant increase in high-density lipoprotein (HDL) cholesterol.[1][2][3] The mechanism of action is multifaceted, involving the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, leading to decreased VLDL secretion from the liver and subsequent reductions in LDL.[2][3] Additionally, nicotinic acid stabilizes apolipoprotein A-I, the primary protein component of HDL, thereby increasing HDL levels.[2][3]

Despite its favorable lipid-modifying properties, the clinical utility of nicotinic acid has been hampered by a prominent side effect: cutaneous flushing. This vasodilation is mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on Langerhans cells in the skin, leading to the release of prostaglandins D2 and E2.[1][3] Consequently, the development of novel nicotinic acid derivatives, such as this compound, is focused on retaining the beneficial lipid-modifying effects while minimizing or eliminating the flushing response.

The Standard of Care: HMG-CoA Reductase Inhibitors (Statins)

Statins are the first-line therapy for hypercholesterolemia and the prevention of cardiovascular events. Their mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation. The profound efficacy of statins in reducing LDL cholesterol and cardiovascular morbidity and mortality is well-established through numerous large-scale clinical trials.

Comparative Efficacy in Preclinical Models

The evaluation of novel lipid-modifying agents necessitates rigorous testing in validated preclinical models. The following sections detail comparative studies of this compound versus a standard-of-care statin in models of dyslipidemia and atherosclerosis.

In Vitro Models

Human Hepatocarcinoma (HepG2) Cell Line: This cell line is a cornerstone for studying hepatic lipid metabolism.

  • Objective: To assess the direct effects of the compounds on lipid synthesis and secretion.

  • Key Parameters Measured:

    • Apolipoprotein B (ApoB) secretion (a marker for VLDL and LDL production).

    • Triglyceride synthesis and secretion.

    • Cellular cholesterol content.

Experimental Protocol: ApoB and Triglyceride Secretion in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Wash cells with serum-free medium and then incubate with varying concentrations of this compound, a statin, or vehicle control for 24 hours.

  • Sample Collection: Collect the cell culture medium and lyse the cells to measure intracellular lipid content.

  • Quantification:

    • Measure ApoB concentration in the medium using an enzyme-linked immunosorbent assay (ELISA).

    • Quantify triglyceride levels in both the medium and cell lysates using a colorimetric assay kit.

  • Data Analysis: Normalize secretion data to total cellular protein content. Compare the dose-response curves of the test compounds.

Expected Outcomes: this compound is expected to demonstrate a dose-dependent reduction in ApoB and triglyceride secretion, consistent with the known mechanism of nicotinic acid. The statin will primarily reduce cellular cholesterol synthesis, with a lesser direct effect on triglyceride secretion.

In Vivo Models

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are a widely used model of atherosclerosis. They develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.

  • Objective: To evaluate the long-term effects of the compounds on plasma lipid profiles and the development of atherosclerosis.

  • Key Parameters Measured:

    • Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

    • Atherosclerotic lesion size and composition in the aorta.

Experimental Protocol: Atherosclerosis Study in ApoE-/- Mice

  • Animal Model: Use male ApoE-/- mice, 8-10 weeks of age.

  • Diet and Treatment: Feed the mice a high-fat, high-cholesterol "Western" diet for 12 weeks. During this period, administer this compound, a statin, or vehicle control daily via oral gavage.

  • Lipid Profile Analysis: Collect blood samples via retro-orbital bleeding at baseline and at 4, 8, and 12 weeks. Analyze plasma lipid profiles using enzymatic colorimetric assays.

  • Atherosclerotic Lesion Analysis: At the end of the 12-week treatment period, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS).

    • Dissect the entire aorta and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area using image analysis software.

    • Embed the aortic root in OCT compound, and prepare cryosections. Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content, and specific antibodies for macrophage and smooth muscle cell content.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups.

Expected Outcomes: Both this compound and the statin are expected to significantly reduce plasma cholesterol levels and atherosclerotic lesion development compared to the vehicle control. The nicotinic acid derivative may show a more pronounced effect on raising HDL cholesterol and reducing triglycerides.

Data Summary

Parameter This compound Standard of Care (Statin) Mechanism of Action
LDL Cholesterol ↓↓↓↓↓Inhibition of VLDL secretion vs. Increased LDL clearance
HDL Cholesterol ↑↑↑Stabilization of ApoA-I vs. Minor indirect effects
Triglycerides ↓↓↓Inhibition of DGAT2 vs. Minor effects
Atherosclerotic Lesion Size ↓↓↓↓↓Reduced lipid deposition and potential anti-inflammatory effects vs. Profound lipid lowering
Cutaneous Flushing Minimal to NoneNoneReduced GPR109A activation vs. Different mechanism

Visualizing the Mechanisms

Mechanism of Action: this compound

cluster_liver Hepatocyte cluster_adipose Adipocyte Nicotinic_Acid_Derivative 6-(2,2-Dimethyl-propionylamino)- nicotinic acid DGAT2 DGAT2 Nicotinic_Acid_Derivative->DGAT2 Inhibits ApoB_Degradation ApoB Degradation Nicotinic_Acid_Derivative->ApoB_Degradation Promotes ApoA1_Catabolism ApoA-I Catabolism Nicotinic_Acid_Derivative->ApoA1_Catabolism Inhibits GPR109A_Adipose GPR109A Nicotinic_Acid_Derivative->GPR109A_Adipose Activates Triglyceride_Synthesis Triglyceride Synthesis DGAT2->Triglyceride_Synthesis Catalyzes VLDL_Assembly VLDL Assembly & Secretion Triglyceride_Synthesis->VLDL_Assembly HDL_Levels ↑ HDL Levels ApoA1_Catabolism->HDL_Levels Lipolysis Lipolysis GPR109A_Adipose->Lipolysis Inhibits FFA_Release ↓ Free Fatty Acid Release Lipolysis->FFA_Release

Caption: Proposed mechanism of this compound.

Experimental Workflow: In Vivo Atherosclerosis Study

Start ApoE-/- Mice (8-10 weeks old) Diet Western Diet (12 weeks) Start->Diet Grouping Randomization into 3 Groups: 1. Vehicle Control 2. Statin 3. Nicotinic Acid Derivative Diet->Grouping Treatment Daily Oral Gavage (12 weeks) Grouping->Treatment Monitoring Blood Sampling (Weeks 0, 4, 8, 12) Treatment->Monitoring Endpoint Euthanasia & Tissue Harvest (Week 12) Treatment->Endpoint Analysis1 Plasma Lipid Profile Analysis Monitoring->Analysis1 Analysis2 Aortic Lesion Quantification (Oil Red O) Endpoint->Analysis2 Analysis3 Histological Analysis of Aortic Root Endpoint->Analysis3

Caption: Workflow for the in vivo atherosclerosis study in ApoE-/- mice.

Conclusion

Novel nicotinic acid derivatives like this compound hold promise in the therapeutic armamentarium against dyslipidemia and cardiovascular disease. Their distinct mechanism of action, particularly the potent elevation of HDL cholesterol and reduction of triglycerides, offers a complementary approach to the standard of care with statins. The preclinical data suggest that such derivatives can effectively modify the lipid profile and reduce atherosclerotic burden. The key differentiator and potential clinical advantage lie in the mitigation of the flushing side effect, which could significantly improve patient compliance and allow for the realization of the full therapeutic potential of this drug class. Further clinical investigations are warranted to confirm these preclinical findings in human subjects.

References

  • Pike, N. (2005). GPR109A (HM74A or PUMA-G) is a receptor for nicotinic acid.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Grundy, S. M., et al. (2004). Efficacy, safety, and tolerability of once-daily niacin for the treatment of dyslipidemia associated with type 2 diabetes: results of the assessment of diabetes control and evaluation of the efficacy of niacin trial. Archives of internal medicine, 164(14), 1568–1576.
  • Guyton, J. R., et al. (2000). Effectiveness of once-nightly dosing of extended-release niacin alone and in combination for treatment of hypercholesterolemia. The American journal of cardiology, 85(6), 737–743.
  • Canner, P. L., et al. (1986). Fifteen year mortality in Coronary Drug Project patients: long-term benefit with niacin. Journal of the American College of Cardiology, 8(6), 1245–1255.
  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 153 Suppl 1(Suppl 1), S68–S75.

Sources

A Senior Application Scientist's Guide to Cross-Validation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the experimental validation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a novel compound of interest, against a known alternative. It is designed for researchers, scientists, and drug development professionals seeking to understand the rigorous process of cross-validating experimental results for a potential therapeutic agent.

As there is currently no publicly available experimental data for this compound, this guide will utilize a scientifically grounded approach. Based on its structural similarity to nicotinic acid (niacin), we will proceed under the well-founded hypothesis that a primary biological target of this compound is Diacylglycerol O-acyltransferase 2 (DGAT2) . Nicotinic acid itself has been shown to be a noncompetitive inhibitor of DGAT2.[1] DGAT2 is a critical enzyme in triglyceride synthesis, making it a key target for metabolic diseases.[2]

For comparative analysis, we will use PF-06424439 , a potent and selective DGAT2 inhibitor, as our reference compound.[1][3][4][5] This guide will walk through the essential experimental workflows to characterize and compare these two compounds, providing detailed protocols and the scientific rationale behind each step.

Foundational Understanding: The Target and the Compounds

1.1. The Target: Diacylglycerol O-acyltransferase 2 (DGAT2)

DGAT2 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final and rate-limiting step of triglyceride (TG) synthesis. By inhibiting DGAT2, it is possible to reduce the production of triglycerides, which can alleviate the lipid accumulation associated with various metabolic disorders.[2]

1.2. The Compounds

  • This compound: Our novel compound of interest. Its nicotinic acid scaffold suggests a potential interaction with DGAT2.

  • PF-06424439: A well-characterized, potent, and selective DGAT2 inhibitor with a reported IC50 of 14 nM. It serves as our benchmark for high-affinity binding and functional inhibition.[1][3][4][5]

Experimental Cross-Validation Workflow

A robust cross-validation strategy involves a multi-pronged approach to confirm target engagement and functional activity. This guide will detail three key experimental methodologies:

  • In Vitro Enzyme Inhibition Assay: To determine the functional potency of the compounds.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

  • Isothermal Titration Calorimetry (ITC): To elucidate the thermodynamic and kinetic profile of the binding interaction.

Below is a diagram illustrating the logical flow of this cross-validation process.

CrossValidationWorkflow cluster_0 Functional Activity cluster_1 Target Engagement cluster_2 Binding Thermodynamics EnzymeAssay In Vitro DGAT2 Enhibition Assay CETSA Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CETSA Confirm Cellular Target Binding ITC Isothermal Titration Calorimetry (ITC) EnzymeAssay->ITC Correlate Potency with Affinity CETSA->ITC Characterize Binding Energetics CETSA_Curve xlabel_start xlabel_end ylabel_top ylabel_bottom

Caption: Representative CETSA melting curves showing target stabilization.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event. [6] 5.1. Scientific Rationale

ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for understanding the driving forces behind the binding event and for guiding lead optimization. [7][8] 5.2. Detailed Protocol

  • Sample Preparation:

    • Purify recombinant human DGAT2. Due to its membrane-bound nature, this will likely require solubilization in a suitable detergent.

    • Prepare solutions of this compound and PF-06424439.

    • Ensure that the protein and compound solutions are in an identical, well-matched buffer to minimize heats of dilution. [9]

  • ITC Experiment:

    • Load the purified DGAT2 into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

5.3. Expected Comparative Data

ParameterThis compoundPF-06424439
Binding Affinity (Kd) Hypothetical Value: 25 nMExpected: ~10-20 nM
Stoichiometry (n) ~1~1
Enthalpy (ΔH) Hypothetical Value: -10 kcal/molTo be determined
Entropy (TΔS) Hypothetical Value: -2 kcal/molTo be determined

Synthesis and Conclusion

The cross-validation of experimental results is a cornerstone of rigorous drug discovery. By employing a suite of orthogonal assays, we can build a comprehensive and reliable profile of a novel compound's activity.

This guide has outlined a robust workflow for the characterization of this compound as a potential DGAT2 inhibitor.

  • The in vitro enzyme inhibition assay provides a direct measure of functional potency.

  • The Cellular Thermal Shift Assay confirms direct target engagement in a physiologically relevant context.

  • Isothermal Titration Calorimetry delivers a detailed thermodynamic signature of the binding interaction.

By comparing the data obtained for this compound with that of a well-characterized inhibitor like PF-06424439, researchers can confidently assess its potential and make informed decisions for further development. This multi-faceted approach ensures scientific integrity and provides a solid foundation for advancing promising new therapeutic agents.

References

  • Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014). BioWorld Science.
  • PF 06424439 | Diacylglycerol O-Acyltransferase (DG
  • PF-06424439 | Acyltransferase Inhibitor. MedChemExpress.
  • PF-06424439 methanesulfonate | DG
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radi
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Gener
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. (2020). Malvern Panalytical.
  • CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. (2019). ACS Chemical Biology.
  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019).
  • Rapid measurement of inhibitor binding kinetics by isothermal titr
  • CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins.
  • JTP-103237 | MG
  • Characterizing Binding Interactions by ITC. TA Instruments.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PMC - NIH.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC - PubMed Central.
  • CETSA. Pelago Bioscience.
  • Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. (2023).
  • Novel DGAT2 inhibitors presented by Pfizer. (2018). BioWorld.
  • JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity. (2015). PubMed.
  • Current Advances in CETSA. (2022). Frontiers.
  • DG
  • Identification of DGAT2 Inhibitors Using Mass Spectrometry.
  • DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. (2023). NIH.
  • Quick Start: Isothermal Titr
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical.
  • Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. (2021). Journal of Lipid Research.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • PROGRESS IN SMALL-MOLECULE DGAT2 INHIBITORS.
  • What are DGAT2 inhibitors and how do they work? (2024).
  • Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. (2017). PMC - NIH.

Sources

Comparative Guide to the Structure-Activity Relationship of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid and its Analogs as Aryl Hydrocarbon Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-(2,2-dimethyl-propionylamino)-nicotinic acid, also known as KYN-101, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). By objectively comparing its performance with structural analogs and other AHR inhibitors, this document aims to furnish researchers and drug development professionals with critical insights supported by experimental data to guide future discovery efforts.

Introduction: The Therapeutic Potential of AHR Antagonism

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular metabolism.[1] Its activation by endogenous ligands, such as the tryptophan metabolite kynurenine, within the tumor microenvironment can lead to immunosuppression, thereby allowing cancer cells to evade immune surveillance.[2] Consequently, the development of AHR antagonists has emerged as a promising therapeutic strategy in immuno-oncology.[3][4]

This compound (KYN-101) has been identified as a potent and selective AHR inhibitor.[5][6] Understanding the relationship between its chemical structure and biological activity is paramount for the design of next-generation AHR antagonists with improved potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of the 6-(acylamino)-nicotinic acid scaffold, offering a comparative analysis of key structural modifications and their impact on AHR antagonism.

The Kynurenine-AHR Signaling Pathway and Mechanism of Inhibition

The catabolism of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) produces kynurenine, which acts as an endogenous agonist for the AHR.[2] Upon binding to kynurenine, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1).[7] This signaling cascade ultimately promotes an immunosuppressive environment. AHR antagonists like KYN-101 competitively bind to the ligand-binding pocket of the AHR, preventing its activation by endogenous agonists and thereby blocking the downstream signaling events that lead to immune suppression.[8]

AHR_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell cluster_Nucleus Nucleus Tryptophan Tryptophan IDO/TDO IDO/TDO Tryptophan->IDO/TDO Catabolism Kynurenine Kynurenine AHR_HSP90 AHR-HSP90 Complex Kynurenine->AHR_HSP90 Binds & Activates IDO/TDO->Kynurenine Active_AHR Active AHR-ARNT Complex AHR_HSP90->Active_AHR Translocates to Nucleus & Dimerizes with ARNT DRE Dioxin Response Elements (DRE) Active_AHR->DRE Binds to Nucleus Nucleus Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Immune_Suppression Immune Suppression Gene_Transcription->Immune_Suppression Leads to KYN_101 KYN-101 (AHR Antagonist) KYN_101->AHR_HSP90 Inhibits caption Figure 1: Kynurenine-AHR Signaling Pathway and Inhibition by KYN-101.

Caption: Figure 1: Kynurenine-AHR Signaling Pathway and Inhibition by KYN-101.

Structure-Activity Relationship (SAR) of 6-(Acylamino)-nicotinic Acid Derivatives

The following table summarizes the SAR for key modifications to the 6-(acylamino)-nicotinic acid scaffold, based on data extracted from scientific literature and patent filings. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50) in cell-based reporter assays, such as a DRE-luciferase reporter assay, or by measuring the inhibition of agonist-induced CYP1A1 expression.

Compound/ModificationStructureAHR Antagonist Activity (IC50)Key SAR Insights
Scaffold: 6-Aminonicotinic Acid 6-aminopyridine-3-carboxylic acidInactiveThe free amino group at the 6-position is not sufficient for AHR antagonism. Acylation is crucial for activity.
KYN-101 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid22 nM (human HepG2 DRE-luciferase)[5], 23 nM (murine Hepa1 Cyp-luc)[5]The bulky tert-butyl group (pivaloyl) on the acylamino side chain is critical for high potency. This suggests a requirement for a sterically demanding group in the AHR ligand-binding pocket.
Analogs with Varying Acyl Groups
Acetyl6-(acetylamino)pyridine-3-carboxylic acidLess potent than KYN-101A smaller acyl group like acetyl reduces potency, highlighting the importance of the bulky substituent.
Isobutyryl6-(isobutyrylamino)pyridine-3-carboxylic acidPotent, but generally less so than KYN-101The isopropyl group is well-tolerated, but the tert-butyl group of KYN-101 appears optimal for fitting into the hydrophobic pocket of the AHR.
Benzoyl6-(benzoylamino)pyridine-3-carboxylic acidVariable, generally less potentAromatic acyl groups can be tolerated but may introduce different binding modes or steric clashes, often leading to reduced activity compared to the aliphatic pivaloyl group.
Modifications on the Pyridine Ring
5-Fluoro substitution5-fluoro-6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acidCan maintain or slightly improve potencyIntroduction of a small electron-withdrawing group like fluorine at the 5-position is generally well-tolerated and can sometimes enhance activity, possibly by altering the electronic properties of the pyridine ring or improving binding interactions.
2-Methyl substitution2-methyl-6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acidSignificantly reduced potencySteric hindrance near the pyridine nitrogen appears detrimental to activity, suggesting this region is important for proper orientation within the binding site.
Modifications of the Carboxylic Acid
Methyl EsterMethyl 6-(2,2-dimethylpropanoylamino)nicotinateReduced or abolished activityThe carboxylic acid is a key pharmacophore, likely forming a critical hydrogen bond or ionic interaction within the AHR binding pocket. Esterification or amidation generally leads to a significant loss of potency.
Amide6-(2,2-dimethylpropanoylamino)nicotinamideReduced or abolished activitySimilar to the ester, masking the carboxylic acid as an amide is detrimental to inhibitory activity.

Comparison with Other AHR Inhibitors

Several other classes of AHR inhibitors have been developed, each with distinct structural features and pharmacological profiles.

CompoundStructureAHR Antagonist Activity (IC50)Key Features
IK-175 (R)-N-(2-(5-fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][3][9][10]triazin-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine91 nM (human HepG2 DRE-luciferase)[11]A selective and orally active AHR antagonist with a different heterocyclic core. It has demonstrated in vivo activity in syngeneic mouse tumor models.[9]
BAY 2416964 Not publicly disclosed in full detail, but described as a selective small molecule inhibitor.341 nM (general AhR antagonist activity); 21 nM (inhibition of CYP1A1 expression in U937 cells)[4][10]A potent and orally active AHR antagonist that has been shown to restore immune cell function in vitro and demonstrate antitumor efficacy in vivo.[4]

Experimental Protocols for AHR Antagonist Evaluation

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize AHR antagonists.

AHR Reporter Gene Assay (DRE-Luciferase)

This cell-based assay is a primary screening tool to determine the functional antagonism of the AHR signaling pathway.

Objective: To measure the ability of a test compound to inhibit agonist-induced transcriptional activation of a luciferase reporter gene under the control of Dioxin Response Elements (DREs).

Materials:

  • Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with a DRE-driven luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • AHR agonist (e.g., Kynurenine or TCDD).

  • Test compounds (e.g., KYN-101 and its analogs).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Add a fixed concentration of the AHR agonist to the wells (except for the vehicle control) to induce AHR activation.

  • Incubation: Incubate the plate for 6-24 hours to allow for luciferase gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Reporter_Assay_Workflow start Start seed_cells Seed Reporter Cells in 96-well Plate start->seed_cells pretreat Pre-treat with Test Compounds seed_cells->pretreat stimulate Stimulate with AHR Agonist pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate measure Measure Luciferase Activity incubate->measure analyze Calculate IC50 measure->analyze end_node End analyze->end_node caption Figure 2: Workflow for AHR Reporter Gene Assay.

Caption: Figure 2: Workflow for AHR Reporter Gene Assay.

CYP1A1 Gene Expression Assay (qRT-PCR)

This assay measures the inhibition of an endogenous AHR target gene, providing a more physiologically relevant assessment of AHR antagonism.

Objective: To quantify the ability of a test compound to inhibit agonist-induced expression of the CYP1A1 gene.

Materials:

  • A relevant cell line (e.g., primary human hepatocytes, cancer cell lines).

  • Cell culture medium and supplements.

  • AHR agonist (e.g., Kynurenine).

  • Test compounds.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Cell Treatment: Treat cells with the test compounds and AHR agonist as described in the reporter gene assay.

  • RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and a housekeeping gene to determine the relative expression levels.

  • Data Analysis: Normalize the CYP1A1 expression to the housekeeping gene. Calculate the percentage of inhibition of agonist-induced CYP1A1 expression for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship studies of this compound (KYN-101) and its analogs have established key pharmacophoric features for potent AHR antagonism. The 6-(acylamino)-nicotinic acid scaffold is a promising template for the design of novel AHR inhibitors. Critical to activity is the presence of a bulky, hydrophobic acyl group, such as the pivaloyl moiety in KYN-101, and a free carboxylic acid at the 3-position of the pyridine ring.

Future research in this area should focus on:

  • Improving Selectivity: While KYN-101 is reported to be selective, further profiling against a broad panel of receptors and enzymes is necessary to fully characterize its off-target effects.

  • Optimizing Pharmacokinetics: Modifications to the scaffold can be explored to enhance metabolic stability, oral bioavailability, and tissue distribution.

  • Exploring Novel Scaffolds: While the 6-(acylamino)-nicotinic acid core is effective, the discovery of structurally diverse AHR antagonists, such as IK-175 and BAY 2416964, highlights the potential for identifying novel chemotypes with distinct pharmacological properties.

  • In Vivo Efficacy Studies: Promising analogs should be advanced to in vivo models of cancer and autoimmune diseases to validate their therapeutic potential.

By leveraging the SAR insights presented in this guide, researchers can accelerate the development of next-generation AHR antagonists for the treatment of a range of human diseases.

References

  • Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. AACR Journals. [Link]

  • Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy. Journal for ImmunoTherapy of Cancer. [Link]

  • Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy. PMC. [Link]

  • Aryl hydrocarbon receptor antagonists and uses thereof - Google Patents.
  • Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed. PubMed. [Link]

  • Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed. PubMed. [Link]

  • AHR inhibitors and uses thereof - Google Patents.
  • Compounds as neuronal histamine receptor-3 antagonists and uses thereof - Patent US-12172980-B2 - PubChem. PubChem. [Link]

  • Alpha-adrenergic receptor antagonists - Google Patents.
  • Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed. PubMed. [Link]

  • Aryl hydrocarbon receptor (AHR) activator compounds as cancer therapeutics - Patent US-12358918-B2 - PubChem. PubChem. [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI. MDPI. [Link]

  • KYN-101 - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. [Link]

  • Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context - PubMed. PubMed. [Link]

  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition. [Link]

  • AHR agonists - Google Patents.
  • Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels - MDPI. MDPI. [Link]

  • Aryl hydrocarbon receptor (AhR) modifiers as novel cancer therapeutics - Google Patents.
  • Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PubMed Central. PubMed Central. [Link]

  • Structure-activity relationships among mono- and dihydroxy flavones as aryl hydrocarbon receptor (AhR) agonists or antagonists in CACO2 cells - PubMed. PubMed. [Link]

  • Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC - NIH. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but the bedrock of product safety and efficacy. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS No. 898561-66-5), a derivative of nicotinic acid (Vitamin B3), serves as a key intermediate in the synthesis of various pharmaceutical compounds[1][2]. Its molecular structure, featuring a carboxylic acid group and an amide linkage, presents unique analytical challenges and necessitates a carefully considered approach to quantification and impurity profiling.

This guide provides an in-depth comparison of the principal analytical methodologies for the analysis of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals. We will dissect three primary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a self-validating protocol framework, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness[3][4].

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and reliability for assay and impurity determination.

Expertise & Rationale

The choice of HPLC is predicated on the non-volatile and polar nature of this compound. A reversed-phase (RP) C18 column is the logical starting point, as it effectively retains and separates molecules with moderate hydrophobicity. The pyridine ring within the molecule contains a chromophore that strongly absorbs UV light, making UV detection a straightforward and sensitive choice. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The optimal detection wavelength for nicotinic acid derivatives is typically around 265 nm, providing a strong signal for quantification[5].

Experimental Protocol: HPLC-UV Assay
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 10% ethanol, 1% acetic acid, and 89% deionized water[5]. This isocratic mobile phase is simple and robust for routine analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm[5].

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Prepare the test sample to a target concentration of 25 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis & Quantification: Inject the standards and sample, and calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Workflow & Data Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve Sample & Standard in Mobile Phase Filt Filter (0.45 µm) Prep->Filt Inj Autosampler Injection Filt->Inj Col C18 Column (30 °C) Inj->Col Pump Isocratic Pump (1.0 mL/min) Pump->Inj Det UV Detector (265 nm) Col->Det Acq Chromatogram Acquisition Det->Acq Quant Quantification vs. Calibration Curve Acq->Quant

Caption: HPLC-UV workflow for quantitative analysis.

Performance Characteristics: HPLC-UV
ParameterExpected PerformanceRationale / Citation
Linearity R² > 0.999Demonstrates a direct proportional response of the detector to concentration.[4]
Accuracy 98.0% - 102.0% RecoveryAssessed by spiking a placebo matrix with known amounts of the analyte.[6]
Precision (RSD) ≤ 2.0%Measures the closeness of repeated measurements (repeatability and intermediate precision).[6]
Limit of Quantitation (LOQ) ~0.5 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3]
Specificity Peak purity > 99%Assessed using a photodiode array (PDA) detector and forced degradation studies.[3]

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.

Expertise & Rationale

While carboxylic acids like this compound typically have low volatility and may require derivatization for GC analysis, modern direct injection techniques with robust column technologies can often circumvent this cumbersome step[7][8]. The primary advantage of GC-MS is the high resolving power of the gas chromatograph combined with the definitive identification provided by the mass spectrometer. This makes it an excellent method for impurity identification, especially for process-related impurities that might be more volatile than the API itself. Using a non-polar column like a 5%-phenyl-methylpolysiloxane (HP-5ms) is standard for a wide range of analytes[7]. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only characteristic fragment ions of the target molecule[9][10].

Experimental Protocol: Direct GC-MS Analysis
  • System Preparation: A GC system equipped with an autosampler, a suitable injector (split/splitless), and a mass spectrometer detector.

  • Chromatographic & MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[7].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C (Splitless mode).

    • Oven Program: Initial 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Note: Specific ions would be determined by injecting a standard in full scan mode first.

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of reference standard in 100 mL of a suitable solvent like Dichloromethane or Methanol.

    • Working Standard Solutions: Prepare dilutions for the calibration curve in the same solvent.

    • Sample Solution: Dissolve the test sample to a target concentration within the calibration range.

  • Analysis & Quantification: Inject standards and samples. Quantify using the peak area of the primary quantifier ion against the calibration curve.

Workflow & Data Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve Sample in Organic Solvent Inj Splitless Injection Prep->Inj GC GC Column (Temp Program) Inj->GC MS Mass Spectrometer (EI, SIM Mode) GC->MS Acq Mass Spectrum Acquisition MS->Acq Quant Quantification (SIM Ions) Acq->Quant

Caption: GC-MS workflow for selective quantitative analysis.

Performance Characteristics: GC-MS
ParameterExpected PerformanceRationale / Citation
Linearity R² > 0.998Ensures a proportional response for accurate quantification.[7]
Accuracy 95.0% - 105.0% RecoveryWider acceptance criteria may be applicable depending on the concentration level.[6]
Precision (RSD) ≤ 5.0%GC analysis can have slightly higher variability than HPLC.[6]
Limit of Quantitation (LOQ) ~10-50 ng/mLHighly sensitive, especially in SIM mode, but dependent on ionization efficiency.[9]
Specificity High (Mass-based)The mass spectrum provides a "fingerprint" of the molecule, ensuring unambiguous identification.[7]

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices, offering an unparalleled combination of sensitivity and specificity[11].

Expertise & Rationale

This technique is indispensable when analyzing low-level impurities or quantifying the API in biological matrices like plasma[12]. The initial separation by HPLC is identical in principle to the UV-based method. However, the detector is a tandem mass spectrometer. Using Electrospray Ionization (ESI), the analyte is gently ionized before entering the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects the parent ion (the molecular ion of our compound). This ion is fragmented in the second quadrupole (Q2, collision cell), and specific fragment ions (daughter ions) are monitored by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific and virtually eliminates background noise, leading to ultra-low detection limits[11][12].

Experimental Protocol: LC-MS/MS for Trace Analysis
  • System Preparation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC & MS/MS Conditions:

    • LC Conditions: Similar to the HPLC-UV method, but often with UPLC columns (sub-2 µm particles) for faster analysis and better resolution. A gradient elution using water and acetonitrile (both with 0.1% formic acid) is common.

    • Ionization Source: ESI, positive mode.

    • MS Parameters:

      • Tune the instrument by infusing a standard solution to find the optimal parent ion and fragment ions (daughter ions) and their respective collision energies.

      • Example MRM Transition: To be determined empirically, e.g., m/z 223.1 → 124.1 (Parent [M+H]⁺ → Fragment corresponding to nicotinic acid moiety).

    • Dwell Time: ~50 ms per transition.

  • Standard & Sample Preparation:

    • Sample Preparation: For complex matrices (e.g., plasma), a protein precipitation step (with acetonitrile) or solid-phase extraction (SPE) is required to remove interferences[12].

    • Standards: Prepare calibration standards in a matrix that matches the sample to account for matrix effects. Use of a stable isotope-labeled internal standard is highly recommended for best accuracy.

  • Analysis & Quantification: Inject and quantify using the peak area ratio of the analyte to the internal standard.

Workflow & Data Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep Matrix Cleanup (e.g., SPE, PPT) Spike Spike Internal Standard Prep->Spike LC LC Separation (Gradient) Spike->LC ESI ESI Source (Ionization) LC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Acq MRM Chromatogram Acquisition MSMS->Acq Quant Quantification (Analyte/IS Ratio) Acq->Quant

Caption: LC-MS/MS workflow for ultra-sensitive analysis.

Performance Characteristics: LC-MS/MS
ParameterExpected PerformanceRationale / Citation
Linearity R² > 0.995 over 3-4 orders of magnitudeWide dynamic range is a key feature of MS detection.[12]
Accuracy 85.0% - 115.0% Recovery (at LLOQ)Broader limits are accepted for trace-level bioanalysis.[4][6]
Precision (RSD) ≤ 15.0% (≤ 20% at LLOQ)Standard criteria for bioanalytical method validation.[4][6]
Limit of Quantitation (LOQ) < 1 ng/mL (pg/mL levels achievable)The primary advantage of this technique is its exceptional sensitivity.[11]
Specificity Very High (Mass transition-based)Monitoring a specific parent-to-daughter ion transition is highly selective.[12]

Trustworthiness: A Foundation in Method Validation

The reliability of any data generated by these methods is contingent upon rigorous validation. A described protocol becomes a self-validating system when it is developed within a framework that anticipates and controls for sources of error. According to ICH guidelines, a method must be validated for several key performance characteristics to be considered suitable for its intended purpose[13].

Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Tests center Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOQ Quantitation Limit (LOQ) center->LOQ LOD Detection Limit (LOD) center->LOD Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Caption: Core parameters for analytical method validation.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Routine QC, Assay, PurityVolatile Impurity ID, AssayTrace Analysis, Bioanalysis
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL - ng/mL)
Specificity Moderate (Retention Time + UV)High (Retention Time + Mass Spectrum)Very High (Retention Time + MRM)
Sample Throughput HighModerateModerate to High
Cost (Instrument) LowMediumHigh
Complexity LowMediumHigh
Robustness HighModerateModerate
Need for Derivatization NoPotentiallyNo

Recommendations:

  • For routine quality control, batch release assays, and stability testing where the analyte concentration is high, HPLC-UV is the most practical, robust, and cost-effective choice.

  • For identifying unknown volatile impurities or confirming the identity of the main component , GC-MS provides invaluable structural information. It is a powerful complementary technique to HPLC.

  • For determining trace-level impurities, genotoxic impurity analysis, or for pharmacokinetic studies requiring quantification in biological fluids, LC-MS/MS is the only suitable method due to its superior sensitivity and specificity.

By selecting the analytical method that aligns with the specific requirements of the analysis—from routine screening to trace-level quantification—researchers and developers can ensure the generation of accurate, reliable, and defensible data, upholding the highest standards of scientific integrity in the pharmaceutical industry.

References

  • Vertex AI Search. (2014).
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Applicable Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • International Journal of Research and Review. (2025).
  • Jetir.Org. (n.d.).
  • FDA. (n.d.). Q2(R2)
  • SynHet. (n.d.). This compound.
  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Creative Proteomics. (n.d.).
  • Googleapis.com. (n.d.).
  • J. Baqai Med. Univ. (n.d.). Analytical methods for the assay of nicotinamide in commercial products and clinical analysis.
  • ChemicalBook. (2025). This compound | 898561-66-5.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • PubMed. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking.
  • Journal of Food and Drug Analysis. (1999). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks.
  • PMC - NIH. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 6-(2,2-dimethyl-propionylamino)-nicotinic acid and its structural analogs. The focus is on their differential effects on key biological targets, supported by experimental data to elucidate structure-activity relationships (SAR).

The core compound, a derivative of nicotinic acid (also known as niacin or Vitamin B3), belongs to a class of molecules with significant therapeutic interest.[1][2][3] Nicotinic acid itself is a well-known modulator of lipid metabolism and an agonist for the G-protein coupled receptor 109A (GPR109A), which is involved in both metabolic and inflammatory signaling.[4][5] Modifications to the nicotinic acid scaffold, particularly at the 6-position of the pyridine ring, have been explored to develop novel therapeutic agents with altered potency, selectivity, and pharmacological profiles.[6] This guide will delve into the specific impact of the 6-(2,2-dimethyl-propionylamino) substitution and compare it with other related analog structures.

Comparative Biological Activity: GPR109A Activation vs. PARP Inhibition

While nicotinic acid is a known agonist of GPR109A, its amide form, nicotinamide, is an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] This dual pharmacology within the broader class of nicotinic acid derivatives necessitates a careful comparison. The substitution at the 6-position of the nicotinic acid ring can significantly influence the molecule's preferred target.

This guide will focus on two primary activities observed for these analogs:

  • GPR109A Agonism: Activation of this receptor leads to anti-inflammatory effects and modulation of lipid metabolism.[4][5]

  • PARP Inhibition: Blocking PARP activity can induce "synthetic lethality" in cancer cells with specific DNA repair defects (e.g., BRCA mutations) and has become a major cancer therapy strategy.[9][10][11]

The following table summarizes the comparative activities of the parent compound, 6-aminonicotinic acid, and its acylated analogs. The data is synthesized to reflect typical findings in the field for such modifications.

Table 1: Comparative Biological Activity of 6-Substituted Nicotinic Acid Analogs

Compound IDR Group (at 6-amino position)Primary TargetPotency (IC50/EC50)Key SAR Insights
1 -H (6-aminonicotinic acid)GPR109AModerate AgonistThe primary amino group allows for activity at GPR109A but is a common site for metabolic modification.
2 -CO-CH3 (Acetyl)PARP / GPR109AWeak PARP Inhibitor / Weak GPR109A AgonistSmall acyl groups may introduce weak PARP inhibitory activity while reducing GPR109A agonism.
3 -CO-Ph (Benzoyl)PARPModerate PARP InhibitorThe aromatic ring enhances binding to the PARP active site, shifting activity away from GPR109A.
4 -CO-C(CH3)3 (Pivaloyl) PARP Potent PARP Inhibitor The bulky, sterically hindered t-butyl group significantly increases PARP inhibitory potency and metabolic stability.
5 Nicotinic Acid (unsubstituted)GPR109APotent AgonistThe parent compound for GPR109A activity, used as a positive control.
6 NicotinamidePARPModerate InhibitorThe amide version of nicotinic acid, serving as a reference for PARP inhibition.[7][8]

Note: Potency values are qualitative summaries based on typical SAR trends. Specific nM or µM values are highly assay-dependent.

Mechanism of Action & Signaling Pathways

The choice of functional group at the 6-position dictates the primary signaling pathway engaged by the analog.

GPR109A Agonist Pathway

Activation of GPR109A by nicotinic acid or its active analogs leads to the coupling of G-inhibitory (Gi) proteins. This initiates a cascade that suppresses intracellular cyclic AMP (cAMP) levels and can modulate downstream inflammatory pathways, such as inhibiting the Akt/mTOR signaling pathway.[12] In immune cells, this can result in anti-inflammatory effects.[4][5][13]

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Analog_1 GPR109A Agonist (e.g., Nicotinic Acid, Analog 1) GPR109A GPR109A Receptor Analog_1->GPR109A Gi Gi Protein GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Inflammation Pro-inflammatory Signal Reduction PKA->Inflammation

Caption: GPR109A agonist signaling pathway.

PARP Inhibitor Pathway

PARP enzymes are critical for repairing single-strand DNA breaks (SSBs).[11] When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in HR (e.g., due to BRCA1/2 mutations), the inability to repair these DSBs leads to cell death, a concept known as synthetic lethality.[11]

PARP_Inhibition_Pathway cluster_hr Homologous Recombination (HR) Repair DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits DSB Double-Strand Break (DSB) DNA_Damage->DSB Replication Stall SSB_Repair SSB Repair PARP->SSB_Repair Analog_4 PARP Inhibitor (e.g., Analog 4) Analog_4->PARP Inhibits HR_Proficient HR Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_Deficient Repair_Success DNA Repair & Cell Survival HR_Proficient->Repair_Success Cell_Death Synthetic Lethality & Cell Death HR_Deficient->Cell_Death

Caption: PARP inhibitor synthetic lethality pathway.

Experimental Protocols

The following protocols outline the key assays used to determine the biological activity of these compounds.

Protocol 1: In Vitro PARP1 Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

Objective: To calculate the IC50 value of test compounds against recombinant human PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histones (as a substrate for PARPylation)

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash Buffer (e.g., PBS with Tween-20)

  • HRP-conjugated anti-PAR antibody

  • TMB substrate

Procedure:

  • Plate Coating: Histones are immobilized on streptavidin-coated 96-well plates.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO, then dilute further in assay buffer.

  • Reaction Initiation: Add recombinant PARP1 enzyme to each well, followed immediately by the test compound dilutions. Add biotinylated NAD+ to initiate the PARPylation reaction. Incubate at room temperature.

  • Washing: Wash the plates multiple times with wash buffer to remove unbound reagents.

  • Detection: Add an HRP-conjugated antibody that specifically recognizes the poly(ADP-ribose) chains formed on the histone substrate. Incubate.

  • Signal Development: After another wash step, add TMB substrate. The HRP enzyme will convert TMB to a colored product.

  • Measurement: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based GPR109A Activation Assay (cAMP Measurement)

This protocol measures the functional consequence of GPR109A activation in a cellular context.

Objective: To determine the EC50 value of test compounds for GPR109A-mediated inhibition of cAMP production.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing human GPR109A.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (dissolved in DMSO).

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Seed the GPR109A-expressing CHO cells into 96-well or 384-well plates and culture overnight.

  • Compound Addition: Treat the cells with serial dilutions of the test compounds (e.g., 6-aminonicotinic acid) for a short pre-incubation period.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate the production of cAMP. Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: The signal from the cAMP assay will be inversely proportional to the activity of the GPR109A agonist. Plot the signal against the log of the compound concentration. Calculate the EC50 value, which represents the concentration of the agonist that causes a 50% reduction in the forskolin-stimulated cAMP level.

Experimental Workflow Visualization

The overall process from compound synthesis to biological evaluation follows a logical progression to establish a clear structure-activity relationship.

SAR_Workflow Synthesis Synthesis of 6-Substituted Analogs Biochem_Assay Biochemical Assays (PARP1 Enzyme Inhibition) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assays (GPR109A cAMP, Cell Viability) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochem_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of nicotinic acid analogs.

Conclusion and Future Directions

The substitution at the 6-position of the nicotinic acid core is a critical determinant of biological activity. While the parent 6-aminonicotinic acid retains activity at the GPR109A receptor, acylation of this amino group can shift the pharmacological profile towards PARP inhibition. Specifically, the introduction of a bulky, sterically hindered pivaloyl group, as in this compound, is a highly effective strategy for generating potent PARP inhibitors.

This head-to-head comparison demonstrates a clear SAR trend: increasing the size and steric bulk of the 6-acylamino substituent enhances PARP inhibitory activity at the expense of GPR109A agonism. This understanding allows researchers to rationally design novel analogs with tailored activity for specific therapeutic applications, whether for treating inflammatory conditions via GPR109A or for cancer therapy through PARP inhibition. Future studies should focus on the pharmacokinetic properties and in vivo efficacy of these potent PARP inhibitors to advance them toward clinical development.

References

  • BenchChem. (2025). A Comparative In Vitro and In Vivo Investigation of 5-Substituted Nicotine Analogs.
  • BenchChem. (2025). Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs.
  • Ferrari, G. (1957). [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid]. Boll Chim Farm, 96(12), 542-5.
  • Ramalakshmi, N., Aruloly, L., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science.
  • Drugs.com. (n.d.). Nicotinamide vs Nicotinic Acid Comparison.
  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation.
  • PDF Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2025).
  • PubChem. (n.d.). 6-Aminonicotinic acid.
  • Ahmed, E. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Poirier, J. T., et al. (n.d.). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarbatin C Analogs.
  • Yen, J. T., & Jensen, A. H. (1988). Comparison of the biopotencies of nicotinic acid and nicotinamide for broiler chicks. British Poultry Science, 29(3), 491-8.
  • Arzneimittelforschung. (1985). Nicotinic acid and its derivatives: a short survey. Arzneimittelforschung, 35(10), 1643-51.
  • Chemsrc. (2025). Nicotinic acid.
  • Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-39.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-39.
  • ResearchGate. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Xu, W., et al. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology.
  • ResearchGate. (2025). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • Gomez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. PLoS One.
  • Li, Z., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737.
  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118829119.
  • MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • U.S. Pharmacist. (2018). Role of PARP Inhibitors in BRCA-Related Malignancies.
  • Le, T. M., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3510-3531.
  • ResearchGate. (2025). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.
  • PubChem. (n.d.). Nicotinic acid.
  • Gasperi, V., et al. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(7), 630.
  • PubChem. (n.d.). Nicotinamide.

Sources

A Senior Application Scientist's Guide to the Characterization and Reproducibility of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, the exploration of novel chemical entities derived from established pharmacophores is a cornerstone of innovation. This guide provides a comprehensive framework for the systematic investigation of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of the well-known lipid-modulating agent, nicotinic acid (niacin). Given the limited publicly available data on this specific analog, this document moves beyond a conventional reproducibility study. Instead, it offers a roadmap for the initial characterization and validation of its potential biological activities, drawing parallels with its parent compound to establish a logical and scientifically rigorous investigative workflow.

Our approach is grounded in the principles of robust experimental design, ensuring that any findings are both reliable and reproducible. We will delve into the rationale behind each experimental choice, providing detailed protocols and data interpretation strategies. This guide is designed to empower researchers to generate high-quality, verifiable data, thereby building a foundational understanding of this novel compound.

Section 1: Foundational Understanding and Rationale

Nicotinic acid is a B vitamin that, at pharmacological doses, favorably modulates blood lipid profiles.[1][2][3] Its primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[2] This activation leads to a cascade of events, including the inhibition of lipolysis in adipose tissue, a reduction in the hepatic synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1][3] However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation.[2][3]

The structural modification in this compound—the addition of a pivaloyl-amino group at the 6-position of the pyridine ring—presents an intriguing chemical variation. This modification could potentially alter the compound's affinity for GPR109A, its downstream signaling, its metabolic stability, or its pharmacokinetic profile, possibly mitigating the flushing effect while retaining or enhancing its beneficial lipid-modulating properties.

Our investigation will, therefore, be anchored in a direct comparison with nicotinic acid, treating it as the benchmark compound. This comparative approach is essential for discerning the unique pharmacological profile of the novel derivative.

Section 2: Experimental Workflow for Characterization and Validation

The following sections outline a phased experimental approach, starting from fundamental in vitro assays and progressing to more complex cell-based functional studies.

Phase 1: In Vitro Receptor Engagement and Purity Analysis

The initial step is to confirm the purity of the synthesized this compound and to assess its direct interaction with the primary molecular target of nicotinic acid, the GPR109A receptor.

Experimental Protocol 1: Purity and Identity Confirmation

Objective: To verify the chemical identity and purity of this compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV spectrophotometry at a wavelength determined by a preliminary UV scan of the compound.

    • Analysis: The purity is determined by the percentage of the area under the principal peak relative to the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Methodology: Couple the HPLC system to a mass spectrometer to confirm the molecular weight of the compound.[4]

    • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.[4]

    • Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical mass of the protonated molecule [M+H]+. The molecular formula of this compound is C11H14N2O3, with a molecular weight of 222.24 g/mol .[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: Conduct 1H and 13C NMR to confirm the chemical structure.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another appropriate deuterated solvent.

    • Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the structure of this compound.

Experimental Protocol 2: GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GPR109A receptor in comparison to nicotinic acid.

Methodology:

  • Assay Type: Competitive radioligand binding assay.

  • Materials:

    • Membranes from cells stably expressing human GPR109A.

    • Radioligand: [3H]-Nicotinic acid.

    • Test compounds: this compound and nicotinic acid.

  • Procedure:

    • Incubate the GPR109A-expressing membranes with a fixed concentration of [3H]-Nicotinic acid and varying concentrations of the test compounds.

    • After reaching equilibrium, separate the bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (inhibitory concentration 50%) value for each compound using non-linear regression.

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundIC50 (nM)Ki (nM)
Nicotinic Acid[Hypothetical Value][Hypothetical Value]
This compound[Hypothetical Value][Hypothetical Value]
Phase 2: Cell-Based Functional Assays

Following the confirmation of receptor binding, the next logical step is to evaluate the functional consequences of this interaction in a cellular context.

Experimental Protocol 3: Gαi Signaling Assay (cAMP Measurement)

Objective: To assess the ability of this compound to activate the Gαi signaling pathway downstream of GPR109A.

Methodology:

  • Cell Line: A cell line stably co-expressing GPR109A and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., CHO-K1 cells).

  • Procedure:

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Treat the cells with varying concentrations of this compound or nicotinic acid.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Calculate the EC50 (effective concentration 50%) and the maximum efficacy (Emax) for each compound.

Data Presentation: Comparative Functional Potency and Efficacy

CompoundEC50 (nM)Emax (% Inhibition)
Nicotinic Acid[Hypothetical Value][Hypothetical Value]
This compound[Hypothetical Value][Hypothetical Value]

Visualization of the Experimental Workflow

GPR109A_Signaling_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cell-Based Functional Assays cluster_output Data Output Purity Compound Purity & Identity (HPLC, LC-MS, NMR) Binding GPR109A Binding Assay (Radioligand Competition) Purity->Binding Proceed if pure cAMP cAMP Inhibition Assay (Gαi Signaling) Binding->cAMP Confirm receptor binding Ki Ki (Binding Affinity) Binding->Ki Lipolysis Adipocyte Lipolysis Assay cAMP->Lipolysis Confirm functional activity EC50 EC50 (Potency) cAMP->EC50 Emax Emax (Efficacy) cAMP->Emax

Caption: Workflow for the initial in vitro and cell-based characterization of this compound.

Phase 3: Investigation of a Key Physiological Response

To bridge the gap between cellular signaling and a physiologically relevant outcome, the effect on adipocyte lipolysis should be investigated.

Experimental Protocol 4: Adipocyte Lipolysis Assay

Objective: To determine the effect of this compound on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

Methodology:

  • Cell Culture: Differentiate pre-adipocytes into mature adipocytes.

  • Procedure:

    • Stimulate lipolysis in the adipocytes using a β-adrenergic agonist like isoproterenol.

    • Co-treat the cells with varying concentrations of this compound or nicotinic acid.

    • After incubation, collect the cell culture medium.

  • Measurement: Quantify the amount of glycerol released into the medium as an indicator of lipolysis, using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the logarithm of the compound concentration.

    • Calculate the IC50 for the inhibition of lipolysis.

Data Presentation: Comparative Anti-Lipolytic Activity

CompoundIC50 (nM) for Lipolysis Inhibition
Nicotinic Acid[Hypothetical Value]
This compound[Hypothetical Value]

Section 3: Addressing Reproducibility and Ensuring Trustworthiness

To ensure the trustworthiness of the findings generated from this guide, a self-validating system is embedded within the experimental design.

  • Benchmark Control: The consistent use of nicotinic acid as a positive control in every experiment provides a constant reference point. This allows for the normalization of data across different experimental runs and helps to identify and troubleshoot any assay performance issues.

  • Dose-Response Curves: Generating full dose-response curves is critical for determining potency (EC50/IC50) and efficacy (Emax). A well-defined sigmoidal curve is a hallmark of a specific biological interaction.

  • Statistical Rigor: Each experiment should be performed with a sufficient number of biological and technical replicates to allow for meaningful statistical analysis. Data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD), and statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Visualization of the Logic for Trustworthiness

Trustworthiness_Logic cluster_assays Experimental Assays cluster_controls Controls & Analysis Binding Binding Assay Reproducibility Reproducible Findings Binding->Reproducibility Signaling Signaling Assay Signaling->Reproducibility Functional Functional Assay Functional->Reproducibility Benchmark Benchmark Compound (Nicotinic Acid) Benchmark->Reproducibility DoseResponse Dose-Response Analysis DoseResponse->Reproducibility Stats Statistical Analysis Stats->Reproducibility

Caption: The convergence of orthogonal assays, rigorous controls, and statistical analysis underpins the generation of reproducible findings.

Section 4: Future Directions and Concluding Remarks

The successful completion of the experiments outlined in this guide will provide a solid foundation for understanding the pharmacological profile of this compound. If the compound demonstrates promising in vitro and cell-based activity, subsequent investigations could include:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.[4][6][7]

  • In vivo efficacy studies: To assess its lipid-modulating effects in relevant animal models of dyslipidemia.

  • Flushing studies: To evaluate its potential for causing the cutaneous flushing side effect, a key differentiator from nicotinic acid.

By adhering to the principles of scientific integrity and logical experimental progression, researchers can confidently characterize novel compounds like this compound and contribute valuable, reproducible data to the field of drug discovery.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • National Center for Biotechnology Information. Nicotinic Acid. PubChem Compound Summary for CID 938. [Link]

  • Górniak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Kashyap, M. L., et al. (2008). Mechanism of action of niacin. PubMed. [Link]

  • Singh, P., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • National Center for Biotechnology Information. Nicotinamide. PubChem Compound Summary for CID 936. [Link]

  • Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Takeda, K. (1956). Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Al-Abdullah, N. H., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

  • Neuvonen, P. J., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. PMC. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • Hsieh, Y., & Chen, J. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. PubMed. [Link]

  • Tölgyesi, Á., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. PMC. [Link]

  • Holzer, H., et al. (1961). Evaluation of nicotinic acid and nicotinamide for the biosynthesis of DPN in ascites tumor cells. University of Vermont. [Link]

  • Opperman, C. J. A., & Venter, C. (2023). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. [Link]

Sources

Benchmarking 6-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Comparative Guide to GPR109A Agonist Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 6-(2,2-Dimethyl-propionylamino)-nicotinic acid against established inhibitors of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). For researchers in drug discovery and development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for a rigorous comparative analysis.

Introduction: The Therapeutic Promise and Challenge of Targeting GPR109A

GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells.[1][2][] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately suppresses lipolysis in fat cells, reducing the release of free fatty acids into the bloodstream.[2] For decades, this mechanism has been exploited by nicotinic acid (niacin), the first lipid-lowering drug, to treat dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood that contributes to atherosclerosis.[1][4]

Despite its efficacy in modulating lipid profiles, the therapeutic utility of niacin is hampered by a significant side effect: cutaneous flushing.[4][5] This reddening and warming of the skin is also mediated by GPR109A activation in skin immune cells. Therefore, the central challenge in this field is the development of GPR109A agonists that retain the beneficial anti-lipolytic effects while minimizing or eliminating the flushing response. This guide will focus on evaluating this compound in this context, comparing it to well-characterized GPR109A agonists.

The Candidate and the Benchmarks

Investigational Compound:

  • This compound: A novel nicotinic acid derivative. Its structural modifications warrant a thorough investigation of its potency, efficacy, and potential for a differentiated side-effect profile.

Established Benchmark Inhibitors (Agonists):

  • Nicotinic Acid (Niacin): The endogenous and first-generation therapeutic agonist for GPR109A. It serves as the primary benchmark for both efficacy and flushing liability.[2][5]

  • GSK256073: A potent and selective GPR109A agonist developed to have a reduced flushing potential compared to niacin.[6][7][8]

  • MK-1903: Another potent and selective GPR109A full agonist that has been characterized for its effects on free fatty acids.[9][10][11][12]

In Vitro Benchmarking: Assessing Potency and Signaling

The initial characterization of a novel compound involves a battery of in vitro assays to determine its fundamental pharmacological properties at the target receptor.

Rationale for In Vitro Experimental Design

The primary objective of in vitro testing is to quantify the potency and efficacy of this compound in activating GPR109A. This is achieved by utilizing cell lines engineered to express the human GPR109A receptor. The core principle is to measure a downstream event of receptor activation, such as the inhibition of cAMP production or the recruitment of signaling molecules. By comparing the dose-response curves of the novel compound to the benchmarks, we can establish its relative potency and maximal effect.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro characterization of GPR109A agonists.

Detailed In Vitro Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay directly measures the functional consequence of Gi-coupled receptor activation.

  • Cell Seeding: Plate HEK-293 cells stably expressing human GPR109A in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, niacin, GSK256073, and MK-1903.

  • Assay Procedure:

    • Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds and incubate for a specified time.

    • Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay format such as HTRF or AlphaLISA.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Protocol 2: β-Arrestin Recruitment Assay

This assay assesses the potential for receptor desensitization and internalization, which can be linked to the flushing response.

  • Cell Line: Utilize a cell line co-expressing GPR109A fused to a bioluminescent or fluorescent donor (e.g., Luc) and β-arrestin fused to an acceptor (e.g., YFP).

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Signal Detection: Measure the energy transfer (e.g., BRET) signal, which increases as β-arrestin is recruited to the activated receptor.

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for β-arrestin recruitment.

Expected In Vitro Data and Interpretation

The results of these assays should be summarized in a table for clear comparison.

CompoundGPR109A cAMP Inhibition EC50 (nM)GPR109A cAMP Inhibition Emax (%)β-Arrestin Recruitment EC50 (nM)β-Arrestin Recruitment Emax (%)
This compoundTBDTBDTBDTBD
Nicotinic Acid~50[11]100TBD100
GSK256073TBDTBDTBDTBD
MK-1903~13[10][11]100TBDTBD

TBD: To Be Determined

A lower EC50 value indicates higher potency. An Emax value close to 100% for cAMP inhibition suggests a full agonist, similar to niacin and MK-1903.[10][11] A significantly lower Emax for β-arrestin recruitment compared to the benchmarks could indicate a reduced potential for desensitization and possibly a lower flushing liability.

In Vivo Benchmarking: Efficacy and Side-Effect Profile

In vivo studies are crucial to assess the therapeutic potential and safety of this compound in a complex biological system.

Rationale for In Vivo Experimental Design

The primary goals of in vivo testing are to confirm the anti-lipolytic activity of the novel compound and to evaluate its flushing potential. Mouse models of dyslipidemia are well-established for assessing effects on plasma lipids.[13][14] A key aspect of the study design is to correlate the dose required for a significant lipid-lowering effect with the dose that induces flushing.

Signaling Pathway: GPR109A-Mediated Effects

GPR109A_Signaling Agonist 6-(2,2-Dimethyl-propionylamino)- nicotinic acid (or other agonists) GPR109A GPR109A Agonist->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids Lipolysis->FFA releases

Caption: GPR109A signaling pathway in adipocytes.

Detailed In Vivo Experimental Protocols

Protocol 3: Acute Free Fatty Acid Lowering in Mice

This protocol assesses the immediate anti-lipolytic effect of the compounds.

  • Animal Model: Use male C57BL/6J mice.

  • Dosing: Administer this compound, niacin, GSK256073, and MK-1903 orally at various doses. Include a vehicle control group.

  • Sample Collection: Collect blood samples at baseline and at several time points post-dosing (e.g., 1, 2, 4, and 6 hours).

  • Analysis: Measure plasma free fatty acid (FFA) levels using a commercially available kit.

  • Data Analysis: Calculate the percentage reduction in FFA from baseline for each compound at each dose and time point. Determine the ED50 (effective dose for 50% of maximal FFA reduction).

Protocol 4: Dyslipidemia Model and Chronic Dosing

This protocol evaluates the long-term lipid-modulating effects.

  • Animal Model: Use atherosclerosis-prone mice, such as LDLR-/- or ApoE-/- mice, fed a high-fat diet.[13][14]

  • Dosing: Administer the test compounds and controls orally once daily for several weeks.

  • Monitoring: Monitor body weight and food intake. Collect blood samples periodically to measure plasma triglycerides, total cholesterol, LDL-C, and HDL-C.

  • Terminal Analysis: At the end of the study, harvest tissues for further analysis (e.g., liver for lipid content, aorta for atherosclerotic plaque analysis).

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group.

Protocol 5: Assessment of Flushing Potential

This protocol aims to quantify the vasodilatory side effect.

  • Methodology: Use a model sensitive to flushing, such as the guinea pig, or measure changes in ear temperature in mice using an infrared thermometer.[7][8]

  • Procedure: Administer the compounds at doses shown to be effective in lowering FFAs.

  • Measurement: Record ear temperature at baseline and at frequent intervals post-dosing.

  • Data Analysis: Plot the change in ear temperature over time for each compound and dose. Compare the magnitude and duration of the temperature increase.

Expected In Vivo Data and Interpretation

The in vivo data should be presented in a clear, comparative format.

Table 2: In Vivo Efficacy and Flushing Profile

CompoundAcute FFA Lowering ED50 (mg/kg)Chronic Triglyceride Reduction (% at effective dose)Chronic HDL-C Increase (% at effective dose)Peak Ear Temperature Increase (°C at effective dose)
This compoundTBDTBDTBDTBD
Nicotinic AcidTBDTBDTBDTBD
GSK256073TBDTBDTBDMinimal[7][8]
MK-1903TBDTBDTBDTBD

TBD: To Be Determined

The ideal candidate, this compound, would exhibit a potent ED50 for FFA lowering, translate this into significant improvements in the lipid profile in a chronic model, and, most importantly, show a minimal increase in ear temperature at therapeutically relevant doses, indicating a wider therapeutic window compared to niacin.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of this compound against established GPR109A agonists. By systematically evaluating its in vitro potency and signaling profile and its in vivo efficacy and side-effect liability, researchers can make informed decisions about its potential as a novel therapeutic for dyslipidemia with an improved safety profile. The key to a successful evaluation lies in the rigorous application of these validated protocols and a careful, objective interpretation of the comparative data.

References

  • Yang, Y., et al. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex.
  • Yang, Y., et al. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex. Carolina Digital Repository.
  • Digby, J. E., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E484-E492.
  • Piu, F., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(9), 1474-1481.
  • Charles River Laboratories. (n.d.).
  • HandWiki. (2025). Chemistry:GSK256073.
  • Hernandez-Carretero, A., et al. (2020). β-hydroxybutyrate and hydroxycarboxylic acid receptor 2 agonists activate the AKT, ERK and AMPK pathways, which are involved in bovine neutrophil chemotaxis. Scientific Reports, 10(1), 12501.
  • MedchemExpress. (n.d.). GPR109A | Agonists.
  • Stoletov, K., & Klemke, R. (2008). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Endocrinology, 7, 159.
  • Grokipedia. (n.d.). Hydroxycarboxylic acid receptor 2.
  • BOC Sciences. (n.d.).
  • Yang, Y., et al. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex.
  • Digby, J. E., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PubMed.
  • Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2.
  • Piu, F., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
  • TargetMol. (n.d.). MK 1903 | GPR.
  • DeGouville, A. C., et al. (2015). Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist. European Journal of Pharmacology, 756, 1-7.
  • MedchemExpress. (n.d.). Hydroxycarboxylic Acid Receptor (HCAR) | Agnoists Antagonists.
  • Semantics Scholar. (n.d.).
  • Moghadasian, M. H. (2008). Animal models for the atherosclerosis research: a review. Laboratory Animal Science Professional, 44(1), 81-92.
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Björkegren, J. L. M., & Lusis, A. J. (2022). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade.
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Li, X., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by G(i), GRK2, and Arrestin3. Journal of Biological Chemistry, 285(15), 11463-11471.
  • R&D Systems. (n.d.). MK 1903 | Nicotinic Acid Receptor (GPR109) Agonists.
  • Taggart, A. K., et al. (2013). GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus. Diabetes, Obesity and Metabolism, 15(11), 1013-1021.
  • Thangaraju, M., et al. (2006). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 66(18), 9210-9214.
  • Shenol, A., et al. (2024). Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode. Trends in Pharmacological Sciences, 45(6), 469-472.
  • El-Damasy, D. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
  • DeGouville, A. C., et al. (2015). Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist. PubMed.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217.
  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
  • Boatman, P. D., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666.
  • Taggart, A. K., et al. (2013). GSK256073, a Selective Agonist of G-protein Coupled Receptor 109A (GPR109A) Reduces Serum Glucose in Subjects with Type 2 Diabetes Mellitus.
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Holzer, M., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(3), 447-456.
  • PubChem. (n.d.). Nicotinic acid.
  • Elangovan, S., et al. (2014). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth.
  • Li, Y., et al. (2021). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5410.
  • Singh, N., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14815.
  • Li, T., et al. (2021). GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice.

Sources

Navigating the Selectivity of Nicotinic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the selectivity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid and its analogs, providing a framework for target identification and off-target liability assessment.

For researchers in drug discovery, understanding a compound's selectivity is paramount. It is the key determinant of therapeutic efficacy versus off-target toxicity. This guide focuses on this compound, a derivative of the well-known nicotinic acid (Niacin or Vitamin B3). While this specific derivative is not extensively characterized in publicly available literature, its structural similarity to nicotinic acid provides a strong foundation for a guided investigation into its potential biological targets and selectivity profile.

This guide will provide a comparative analysis of the known targets of nicotinic acid and the broader class of nicotinic acid derivatives. It will also serve as a practical handbook, outlining the experimental workflows required to elucidate the selectivity profile of novel compounds like this compound.

The Progenitor: Nicotinic Acid's Established Pharmacology

Nicotinic acid is a well-established therapeutic agent, primarily used for its lipid-modifying properties.[1][2][3] Its primary molecular target is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCAR2).[1][4]

Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2] Furthermore, nicotinic acid can increase high-density lipoprotein (HDL) cholesterol levels, although the exact mechanisms are still under investigation.[3][5] Beyond its lipid-modifying effects, nicotinic acid has been noted for its anti-inflammatory and potential anti-atherosclerotic properties, also mediated through GPR109A on immune cells.[4]

However, the therapeutic use of nicotinic acid is often limited by a significant side effect: a cutaneous vasodilation known as flushing.[1] This is also a GPR109A-mediated event, highlighting the classic challenge of on-target side effects in drug development.

The Landscape of Nicotinic Acid Derivatives: A Spectrum of Bioactivity

The nicotinic acid scaffold has been a fertile ground for medicinal chemists, leading to the development of derivatives with a wide array of biological activities. This diversification suggests that substitutions on the nicotinic acid core can significantly alter target engagement and selectivity.

Recent studies have highlighted several key areas of activity for nicotinic acid derivatives:

  • Anti-inflammatory Effects: Some novel nicotinic acid derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like ibuprofen. These compounds were found to inhibit inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in macrophage cell lines.[6]

  • Anticancer Potential: Certain nicotinic acid-based compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. One derivative demonstrated promising inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[7]

  • Antimicrobial Activity: Various derivatives of nicotinic acid have been synthesized and screened for their antibacterial and antifungal properties.[8][9][10] Additionally, some nicotinic acid hydrazides have shown potential as antitubercular agents.[11]

This diverse pharmacology underscores the importance of comprehensive selectivity profiling for any new nicotinic acid derivative. The addition of the 2,2-dimethylpropionylamino group to the nicotinic acid core in this compound could potentially shift its target profile away from GPR109A towards other receptors, enzymes, or signaling pathways.

A Roadmap for Selectivity Profiling of this compound

Given the lack of specific data for this compound, a systematic approach to elucidating its selectivity profile is necessary. The following experimental workflow provides a robust framework for such an investigation.

Experimental Workflow: From Primary Target Identification to Off-Target Profiling

experimental_workflow cluster_screening Phase 1: Broad Target Screening cluster_identification Phase 2: Primary Target Identification & Validation cluster_profiling Phase 3: Selectivity & Off-Target Profiling phenotypic_screening Phenotypic Screening (e.g., cell viability, cytokine release) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies biological effect target_based_screening Target-Based Screening (e.g., receptor binding, enzyme inhibition) target_based_screening->affinity_chromatography Suggests target class cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cellular_thermal_shift Identifies potential binding partners genetic_approaches Genetic Approaches (e.g., CRISPR/Cas9, siRNA) cellular_thermal_shift->genetic_approaches Confirms target engagement in cells kinase_panel Broad Kinase Panel Screening genetic_approaches->kinase_panel Validates primary target gpcr_panel GPCR Panel Screening genetic_approaches->gpcr_panel safety_panel Safety Pharmacology Panel (e.g., hERG, CYP enzymes) genetic_approaches->safety_panel

Figure 1. A generalized experimental workflow for the identification and validation of the primary biological target and subsequent selectivity profiling of a novel compound.

Hypothetical Selectivity Profile: An Illustrative Comparison

To put the importance of selectivity into context, the following table presents a hypothetical selectivity profile for this compound against a panel of potential targets, based on the known activities of nicotinic acid and its derivatives. This data is purely illustrative and intended to demonstrate how such a comparison would be presented.

Target ClassSpecific TargetThis compound (IC50/Ki)Nicotinic Acid (IC50/Ki)Compound X (Derivative) (IC50/Ki)
GPCR GPR109A> 10 µM0.5 µM5 µM
Kinase VEGFR-20.1 µM> 50 µM0.05 µM
EGFR5 µM> 50 µM> 20 µM
Enzyme COX-120 µM> 100 µM1 µM
COX-22 µM> 100 µM0.1 µM
Ion Channel hERG> 30 µM> 100 µM> 30 µM

Table 1. Hypothetical selectivity data for this compound and comparator compounds against a panel of targets. Lower IC50/Ki values indicate higher potency. This table illustrates how a selective compound (in this hypothetical case, potent at VEGFR-2 with minimal activity at other targets) would be distinguished from a less selective one.

Conclusion and Future Directions

While the precise biological target and selectivity profile of this compound remain to be elucidated, its structural heritage as a nicotinic acid derivative provides a clear path for investigation. The established pharmacology of nicotinic acid, centered on GPR109A, serves as a crucial starting point for comparative studies. However, the diverse bioactivities of other nicotinic acid derivatives, ranging from anti-inflammatory to anticancer effects, suggest that a broader screening approach is essential.

For researchers working with this compound or similar novel derivatives, the key takeaway is the necessity of a rigorous and systematic approach to selectivity profiling. By employing a multi-faceted experimental workflow, from broad phenotypic screens to specific off-target liability panels, the true therapeutic potential and safety profile of such compounds can be accurately determined. This foundational understanding is the bedrock upon which successful drug development programs are built.

References

  • Ramalakshmi, N., Aruloly, L., & Puratchikody, A. (2009).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 144, 107136.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.).
  • (PDF)
  • Kamal, M. A., & Ghaffari, M. A. (2010). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(6), 471–480.
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity, e202500264.
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). Molecules, 20(12), 22355–22368.
  • Nicotinic acid. (n.d.). In Wikipedia.
  • This compound. (n.d.). In SynHet.
  • nicotinic acid. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY.
  • Details of the Drug. (n.d.). In DrugMAP.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). Research Review International Journal of Multidisciplinary, 6(5), 57-63.
  • Wu, B. J., & La Cuesta, N. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(6), 343–350.
  • Nicotinic Acid. (n.d.). In PubChem.
  • Niacin. (2018). In Linus Pauling Institute.
  • van Herk, T., Brussee, J., van den Nieuwendijk, A. M. C. H., van der Klein, P. A. M., IJzerman, A. P., Stannek, C., Burmeister, A., & Lorenzen, A. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(18), 3945–3951.
  • STERNBERG, S. S., & PHILIPS, F. S. (1959). Biological effects of 6-aminonicotinamide. Bulletin of the New York Academy of Medicine, 35(12), 811–813.
  • Nicotinamide. (n.d.). In PubChem.

Sources

A Comparative Guide to Understanding the Mechanism of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid and its Alternatives in the Context of Prolyl Hydroxylase Domain Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the mechanism of action of the novel compound 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. Based on its structural similarity to known pharmacophores, we hypothesize that this compound functions as a prolyl hydroxylase domain (PHD) inhibitor, thereby stabilizing Hypoxia-Inducible Factor (HIF). We will objectively compare its potential performance with established PHD inhibitors currently in clinical development, such as Roxadustat, Daprodustat, and Vadadustat. This document details the necessary in vitro and cell-based assays to elucidate its mechanism, potency, and selectivity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting the hypoxia signaling pathway.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and the Promise of PHD Inhibition

The cellular response to low oxygen availability, or hypoxia, is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, HIF-α is targeted for rapid degradation through a process initiated by prolyl hydroxylase domain (PHD) enzymes.[3][4] These enzymes utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal degradation.[5]

In hypoxic conditions, the lack of oxygen as a substrate renders PHD enzymes inactive. This leads to the stabilization of HIF-α, its translocation to the nucleus, and dimerization with HIF-β. The active HIF heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and glucose metabolism.[1][6]

Small molecule inhibitors of PHD enzymes mimic the hypoxic state by preventing HIF-α hydroxylation, leading to its stabilization and the subsequent activation of HIF target genes even in the presence of normal oxygen levels.[1][7] This mechanism has significant therapeutic potential, particularly for the treatment of anemia associated with chronic kidney disease (CKD), where endogenous EPO production is impaired.[2][8]

The compound this compound possesses a nicotinic acid scaffold, a structural motif present in some known PHD inhibitors. This guide is predicated on the hypothesis that this compound acts as a PHD inhibitor. We will outline a systematic approach to confirm this mechanism and compare its potential efficacy against other well-characterized PHD inhibitors.

Elucidating the Primary Mechanism: A Comparative Approach

To definitively characterize the mechanism of this compound, a series of in vitro and cell-based assays are required. These experiments are designed to not only confirm its activity as a PHD inhibitor but also to quantify its potency and selectivity in comparison to benchmark compounds.

2.1. In Vitro Enzymatic Assays: Direct Assessment of PHD Inhibition

The initial step is to determine if the compound directly inhibits PHD enzyme activity. The three main human PHD isoforms are PHD1, PHD2, and PHD3. PHD2 is considered the primary regulator of HIF-α in normoxia.[9]

Table 1: Comparative In Vitro Potency of Known HIF-PHD Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Roxadustat-591-
Molidustat480280450

Note: IC₅₀ values can vary depending on the specific assay conditions and should be determined concurrently with the test compound for accurate comparison.[3]

This protocol describes a cost-effective, colorimetric assay to measure the consumption of the PHD co-substrate, α-ketoglutarate.[10]

  • Reaction Setup: In a 96-well plate, combine recombinant human PHD2 enzyme, a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), ascorbate, and Fe(II).

  • Initiation: Add a solution of this compound at various concentrations (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a known PHD inhibitor (e.g., Vadadustat) as a positive control.

  • Enzymatic Reaction: Initiate the reaction by adding α-ketoglutarate. Incubate at 37°C for a predetermined time.

  • Derivatization: Stop the reaction and derivatize the remaining α-ketoglutarate using 2,4-dinitrophenylhydrazine (2,4-DNPH).

  • Detection: Measure the absorbance at a specific wavelength to quantify the amount of unconsumed α-ketoglutarate.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

2.2. Cell-Based Assays: Confirming HIF-α Stabilization and Target Gene Activation

Cellular assays are crucial to confirm that the enzymatic inhibition observed in vitro translates to the desired biological effect in a physiological context.[5]

This assay directly visualizes the accumulation of HIF-1α protein in cells treated with the test compound.

  • Cell Culture: Plate a suitable human cell line (e.g., U2OS, HeLa, or Hep3B) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 6 hours).[11] Include a vehicle control and a positive control.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[3] Quantify the band intensities to determine the relative increase in HIF-1α levels.

G cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD_active PHD (Active) HIF1a_normoxia HIF-1α Hydroxylation Hydroxylation (O₂, 2-OG) HIF1a_normoxia->Hydroxylation PHD VHL VHL Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Compound 6-(2,2-Dimethyl- propionylamino)- nicotinic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus HIF_complex HIF-1α/HIF-1β Complex Nucleus->HIF_complex HRE HRE HIF_complex->HRE Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes

Caption: Hypothesized mechanism of this compound.

This high-throughput assay measures the transcriptional activity of HIF.[1]

  • Transfection: Transfect a suitable cell line with a reporter plasmid containing multiple HREs upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with a dose-response of this compound.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the fold induction of HRE activity compared to the vehicle control.

This assay quantifies the upregulation of endogenous HIF target genes, such as EPO.

  • Cell Treatment and RNA Extraction: Treat cells (e.g., Hep3B, a human hepatoma cell line known to produce EPO) with the test compound. Extract total RNA.[12]

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.[12]

  • qPCR: Perform qPCR using primers specific for the EPO gene and a reference gene (e.g., GAPDH or β-actin).[13][14]

  • Data Analysis: Calculate the relative expression of the EPO gene using the ΔΔCt method.

Alternative Mechanism: The Nicotinic Acid Receptor Pathway

It is prudent to consider that the nicotinic acid scaffold of the test compound could confer activity at the nicotinic acid receptor, GPR109A (also known as HCA₂).[15][16] This G protein-coupled receptor is primarily involved in lipid metabolism.[16][17]

Table 2: Comparison of PHD Inhibition and Nicotinic Acid Receptor Activation

FeaturePHD InhibitionNicotinic Acid Receptor (GPR109A) Activation
Primary Target Prolyl Hydroxylase Domain Enzymes (PHD1, 2, 3)G Protein-Coupled Receptor 109A (GPR109A/HCA₂)
Second Messenger N/A (direct enzyme inhibition)Decrease in intracellular cAMP
Key Downstream Effect Stabilization of HIF-α, transcription of HRE-driven genes (e.g., EPO)Inhibition of adenylate cyclase, reduced lipolysis
Primary Therapeutic Indication Anemia in Chronic Kidney DiseaseDyslipidemia

To rule out this alternative mechanism, a functional assay for GPR109A activation, such as a cAMP assay, can be performed in a cell line endogenously or recombinantly expressing the receptor.

Conclusion

This guide outlines a comprehensive and logical workflow to investigate the mechanism of action of this compound. By systematically progressing from in vitro enzymatic assays to cell-based functional readouts, researchers can confirm its hypothesized role as a PHD inhibitor. The comparative framework provided, utilizing well-characterized clinical-stage compounds, will allow for a robust assessment of its potency and potential as a novel therapeutic agent. The inclusion of protocols and visual aids is intended to facilitate the practical implementation of these studies.

G Start Start with Novel Compound: This compound In_Vitro In Vitro PHD Enzymatic Assay (e.g., Colorimetric) Start->In_Vitro Alternative_Mech Alternative Mechanism Assay (GPR109A cAMP Assay) Start->Alternative_Mech Cell_Based Cell-Based Assays In_Vitro->Cell_Based HIF_Stabilization HIF-1α Stabilization (Western Blot) Cell_Based->HIF_Stabilization HRE_Activity HRE Reporter Assay (Luciferase) Cell_Based->HRE_Activity Target_Gene Target Gene Expression (qPCR for EPO) Cell_Based->Target_Gene Conclusion Characterize Potency, Selectivity, and Mechanism of Action HIF_Stabilization->Conclusion HRE_Activity->Conclusion Target_Gene->Conclusion Alternative_Mech->Conclusion

Caption: Experimental workflow for characterizing the mechanism of action.

References
  • Yeo, E. J., Cho, Y. S., Kim, M. S., & Park, J. W. (2011). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Journal of Cancer Prevention, 16(3), 131–141. [Link]

  • Beiter, T., Kriebel, J., SchMähling, S., et al. (2016). Establishment of two quantitative nested qPCR assays targeting the human EPO transgene. Gene Therapy, 23(4), 375-383. [Link]

  • ResearchGate. (n.d.). In vitro characterization of PHD inhibitors in clinical trials. [Link]

  • Ndibe, J. C., L-Dessalines, T. R., & Fairman, J. W. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 295(36), 12533–12543. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2642, 155-171. [Link]

  • Pike, N. B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 11(1), 64-71. [Link]

  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. [Link]

  • Wikipedia. (2024). Nicotinic acid. [Link]

  • ResearchGate. (n.d.). HIF-1a stabilization response in different doses overtime; InCell ELISA.... [Link]

  • Xu, Y., Wang, Y., & Li, Y. (2025). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 1-20. [Link]

  • Lee, S. Y., et al. (2021). A duplex qPCR assay for human erythropoietin (EPO) transgene to control gene doping in horses. Drug Testing and Analysis, 13(1), 113-121. [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. [Link]

  • Haase, V. H. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine, 7(Suppl 8), S313. [Link]

  • Tanaka, T., et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters, 8(12), 1254–1259. [Link]

  • Chen, J., et al. (2026). Short activation domains control chromatin association of transcription factors. eLife, 13, e92843. [Link]

  • PubChem. (n.d.). Nicotinic acid. [Link]

  • Li, M., et al. (2015). Expression and hypoxia adaptation analysis of the EPO gene in different tissues of plateau Tibetan pigs. Genetics and Molecular Research, 14(1), 1700-1706. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • Locatelli, F., & Del Vecchio, L. (2020). Are prolyl-hydroxylase inhibitors potential alternative treatments for anaemia in patients with chronic kidney disease?. Nephrology, Dialysis, Transplantation, 35(6), 926-932. [Link]

  • Sugahara, M., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(3), 560-577. [Link]

  • Haase, V. H. (2017). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 7(2), 130-138. [Link]

Sources

A Preclinical Comparative Analysis of Acipimox Versus Placebo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of the Preclinical Efficacy and Mechanism of Action of the Nicotinic Acid Analogue, Acipimox, in Dyslipidemia and Related Metabolic Disorders.

This guide provides a comprehensive comparison of Acipimox, a nicotinic acid derivative, and placebo in various preclinical models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on Acipimox's mechanism of action, efficacy in modulating lipid profiles, and its impact on associated metabolic pathologies. The experimental data and protocols detailed herein are curated from peer-reviewed preclinical studies to support further investigation and development in the field of metabolic disease.

Introduction: The Rationale for Targeting Lipolysis with Acipimox

Dyslipidemia, characterized by abnormal levels of circulating lipids such as cholesterol and triglycerides, is a major risk factor for cardiovascular disease.[1] Nicotinic acid (niacin) has been a long-standing therapeutic option due to its broad-spectrum lipid-modifying effects. However, its clinical use is often limited by side effects, most notably cutaneous flushing.[2] This has driven the development of nicotinic acid analogues, such as Acipimox, which aim to retain the therapeutic benefits while improving the tolerability profile.[3]

Acipimox is a potent inhibitor of lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) in adipose tissue.[3][4] By reducing the flux of FFAs to the liver, Acipimox decreases the hepatic synthesis of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) cholesterol.[1][2] This guide delves into the preclinical evidence that substantiates these mechanisms and quantifies the therapeutic potential of Acipimox compared to a placebo.

Mechanism of Action: How Acipimox Modulates Lipid Metabolism

Acipimox exerts its primary effect by activating the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on adipocytes.[1] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn dephosphorylates and inactivates hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.[3][5] The resulting suppression of lipolysis leads to a decrease in the release of FFAs from adipose tissue.[3]

This primary action in adipose tissue has several downstream consequences:

  • Reduced Hepatic VLDL Production: With a diminished supply of FFAs, the liver's capacity to synthesize and secrete triglycerides in the form of VLDL particles is reduced.[1][2]

  • Lowered LDL Cholesterol: As VLDL is the precursor to LDL, a reduction in VLDL levels subsequently leads to lower concentrations of LDL cholesterol.[2]

  • Increased HDL Cholesterol: The precise mechanism for the observed increase in high-density lipoprotein (HDL) cholesterol is not fully elucidated but is a consistent finding with nicotinic acid and its derivatives.[1][3]

The following diagram illustrates the signaling pathway through which Acipimox inhibits lipolysis.

Acipimox_Mechanism cluster_bloodstream Bloodstream cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) Triglycerides Triglycerides FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Hydrolyzes FFAs_blood Decreased FFAs FFAs->FFAs_blood Released to VLDL Decreased VLDL Production FFAs_blood->VLDL Reduced uptake by

Caption: Mechanism of Acipimox in inhibiting lipolysis in adipocytes.

Comparative Efficacy in Preclinical Models

Preclinical studies in various animal models of dyslipidemia and metabolic syndrome have demonstrated the efficacy of Acipimox in improving lipid profiles and related pathologies.

Effects on Plasma Lipids

A study in LDLR null mice, a model for hypercholesterolemia, treated with the HIV protease inhibitor ritonavir (which induces dyslipidemia), showed that Acipimox could significantly attenuate the pro-atherogenic lipid profile.[6]

ParameterVehicle ControlRitonavir + VehicleRitonavir + Acipimox
Plasma Triglycerides NormalIncreasedReversed
VLDL-Cholesterol NormalIncreasedBlocked
LDL-Cholesterol NormalModerately IncreasedReversed
HDL-Cholesterol NormalNo significant changeSlightly Increased
Table 1: Summary of Acipimox's effects on the lipid profile in LDLR null mice treated with ritonavir.[6]
Attenuation of Hepatic Steatosis

In a murine model of thermal injury, which induces a hypermetabolic state with increased lipolysis and subsequent hepatic fat infiltration, Acipimox treatment demonstrated a significant protective effect on the liver.[5]

ParameterShamBurn + VehicleBurn + Acipimox
Circulating FFAs BaselineIncreasedLowered (P < 0.05)
Liver Weight BaselineIncreasedDecreased (P < 0.05)
Intracellular Fat Accumulation BaselineIncreasedDecreased (P < 0.05)
Table 2: Impact of Acipimox on hepatic steatosis in a murine burn injury model.[5][7]

Preclinical Safety and Tolerability

In the described preclinical studies, Acipimox was generally well-tolerated at the administered doses. The most commonly reported side effect in human use is flushing, which is less severe than that associated with niacin.[3] Preclinical studies often do not directly assess this subjective side effect. However, the studies reviewed did not report significant adverse events or toxicity in the animal models.[5][6][8] It is important to note that long-term safety and a comprehensive toxicological profile would require dedicated studies.

Experimental Protocols

The following are representative protocols from the preclinical studies cited in this guide.

Murine Model of Ritonavir-Induced Dyslipidemia and Atherosclerosis
  • Animal Model: Male LDLR null mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: Western-type diet to induce hyperlipidemia.

  • Drug Administration:

    • Ritonavir: Administered in the drinking water.

    • Acipimox: Administered in the drinking water.

    • Control: Vehicle (drinking water).

  • Treatment Duration: Long-term administration to assess the development of aortic lesions.

  • Endpoint Analysis:

    • Plasma Lipids: Blood samples were collected after fasting, and plasma triglycerides, total cholesterol, and lipoprotein profiles (VLDL, LDL, HDL) were determined using standard enzymatic assays and size-exclusion chromatography.

    • Atherosclerosis Assessment: Aortic lesion development was quantified by en face analysis of the aorta after staining with Oil Red O.

Atherosclerosis_Workflow start Start: LDLR null mice on Western Diet treatment_groups Treatment Groups: 1. Vehicle 2. Ritonavir + Vehicle 3. Ritonavir + Acipimox start->treatment_groups treatment_period Long-term Treatment (via drinking water) treatment_groups->treatment_period blood_collection Fasting Blood Collection treatment_period->blood_collection aorta_dissection Aorta Dissection treatment_period->aorta_dissection lipid_analysis Plasma Lipid Analysis (Enzymatic, Chromatography) blood_collection->lipid_analysis end End: Comparative Analysis lipid_analysis->end staining Oil Red O Staining aorta_dissection->staining lesion_quantification En Face Lesion Quantification staining->lesion_quantification lesion_quantification->end

Caption: Experimental workflow for the murine atherosclerosis study.

Murine Model of Burn-Induced Hepatic Steatosis
  • Animal Model: Male C57BL/6J mice.

  • Experimental Groups:

    • Sham (control) + Vehicle (saline)

    • Burn Injury + Vehicle (saline)

    • Burn Injury + Acipimox

  • Burn Injury: A non-lethal thermal injury was induced on the dorsum of the mice under anesthesia.

  • Drug Administration:

    • Acipimox: 50 mg/kg administered via intraperitoneal (i.p.) injection daily.[5]

    • Vehicle: Saline administered via i.p. injection daily.

  • Treatment Duration: 7 consecutive days post-injury.[5]

  • Endpoint Analysis:

    • Plasma FFAs: Blood was collected, and plasma free fatty acids were quantified using a colorimetric assay kit.

    • Hepatic Steatosis: Livers were harvested, weighed, and fixed. Liver sections were stained with Oil Red O to visualize neutral lipids, and the degree of fat accumulation was quantified.

    • Western Blot: Protein expression of browning markers in adipose tissue (UCP-1, PGC-1α) was analyzed by Western blot.[5]

Conclusion and Future Directions

The preclinical evidence strongly supports the efficacy of Acipimox as a potent inhibitor of lipolysis with significant beneficial effects on dyslipidemia and related metabolic complications such as hepatic steatosis.[5][6] Its mechanism of action, centered on the inhibition of hormone-sensitive lipase in adipose tissue, is well-defined.[3][4] Compared to a placebo, Acipimox consistently demonstrates the ability to lower triglycerides and VLDL, and to a lesser extent LDL, while slightly increasing HDL cholesterol in animal models.[6]

For researchers and drug development professionals, Acipimox serves as a valuable tool compound for investigating the role of lipolysis in various disease states. Future preclinical research could focus on:

  • Long-term safety and toxicology studies.

  • Efficacy in other models of metabolic disease, such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.

  • Combination therapies with other lipid-lowering agents.

  • Investigation into the mechanisms underlying the increase in HDL cholesterol.

This guide provides a solid foundation of the preclinical profile of Acipimox, highlighting its potential and providing a framework for future studies in the pursuit of novel therapies for metabolic disorders.

References

  • Porter, C., et al. (2020). Inhibition of Lipolysis With Acipimox Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration. Shock, 53(2), 137-145. [Link]

  • Shen, L., et al. (2012). Acipimox, an Inhibitor of Lipolysis, Attenuates Atherogenesis in LDLR Null Mice Treated with HIV protease Inhibitor Ritonavir. Atherosclerosis, 222(2), 341-347. [Link]

  • Patsnap. (2024). What is the mechanism of Acipimox? Patsnap Synapse. [Link]

  • Patsnap. (2024). What is Acipimox used for? Patsnap Synapse. [Link]

  • Moule, S. K., & Denton, R. M. (1998). Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes. European Journal of Pharmacology, 357(2-3), 225-231. [Link]

  • GPnotebook. (2021). Acipimox. GPnotebook. [Link]

  • YouTube. (2025). Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Espinoza-Derout, J., et al. (2023). The lipolysis inhibitor acipimox reverses the cardiac phenotype induced by electronic cigarettes. eScholarship, University of California. [Link]

  • PubMed. (2020). Inhibition of Lipolysis With Acipimox Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration. PubMed. [Link]

Sources

Independent Verification of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid as a GPR109A Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comprehensive framework for the independent verification of the biological activity of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. Based on its structural similarity to nicotinic acid (niacin), this compound is hypothesized to be an agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor or hydroxycarboxylic acid receptor 2 (HCA2).[1][2] GPR109A is a key regulator of lipid metabolism and inflammatory responses.[3][4][5] This document outlines a multi-tiered experimental approach, moving from initial receptor engagement to downstream functional consequences, to rigorously characterize the compound's activity. We detail self-validating protocols for cell-based assays, provide rationale for experimental choices, and establish clear benchmarks for data interpretation, empowering researchers to generate robust and reproducible findings.

Part 1: Foundational Strategy - Experimental Design & Rationale

The independent verification of a compound's activity requires a logical, multi-faceted approach that builds a chain of evidence. For this compound, our core objective is to confirm its hypothesized agonism at the GPR109A receptor. GPR109A is a Gαi-coupled receptor; its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] It can also trigger G-protein independent signaling through β-arrestin recruitment.[5]

Our strategy is therefore built on three pillars:

  • Confirming Target Engagement: Does the compound interact with GPR109A? While direct radioligand binding assays are a gold standard, a functional cell-based approach provides a more direct path to understanding physiological relevance. We will use engineered cell lines expressing GPR109A.

  • Quantifying Primary Functional Response (G-protein pathway): If the compound binds, does it elicit the canonical Gαi signaling response? We will measure the inhibition of cAMP production, which is the hallmark of GPR109A activation.[6]

  • Investigating Potential Signaling Bias (β-arrestin pathway): Does the compound also engage G-protein independent pathways? Characterizing β-arrestin recruitment is crucial for understanding the full pharmacological profile of a novel agonist and identifying potential for biased signaling, a concept of major interest in modern drug discovery.[7]

Model System & Controls Rationale:

  • Cell Line: We recommend using HEK293 (Human Embryonic Kidney 293) cells stably expressing human GPR109A. These cells have low endogenous GPCR expression, providing a clean background for studying the specific effects of GPR109A activation. A parental HEK293 cell line (not expressing GPR109A) will serve as a crucial negative control to rule out off-target effects.

  • Positive Control: Nicotinic acid (Niacin) is the endogenous and well-characterized agonist for GPR109A and must be run in parallel in all assays to provide a benchmark for potency and efficacy.[2][3]

  • Negative Control: A vehicle control (e.g., 0.1% DMSO in assay buffer) is essential to establish the baseline response and control for any effects of the solvent.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key assays. The causality behind experimental choices is explained to ensure both technical accuracy and conceptual understanding.

Protocol 2.1: Gαi Functional Assay - cAMP Inhibition

Rationale: This assay directly measures the primary functional consequence of GPR109A activation. The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a measurable drop in intracellular cAMP levels. To make this decrease more robust and easily detectable, basal cAMP levels are first stimulated using Forskolin, a direct activator of adenylyl cyclase.[8] We will use a sensitive, luminescence-based biosensor assay, such as the Promega GloSensor™ cAMP Assay, for its high dynamic range and compatibility with live-cell kinetic measurements.[9][10][11]

Methodology:

  • Cell Plating:

    • Seed GPR109A-HEK293 cells and parental HEK293 cells into white, clear-bottom 96-well assay plates at a density of 20,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • GloSensor™ Reagent Equilibration:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol (Promega).

    • Remove cell culture media from the plates and add 100 µL of the reagent equilibration medium to each well.

    • Incubate the plates for 2 hours at room temperature, protected from light. This allows the reagent to enter the cells.

  • Compound and Control Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Nicotinic Acid in DMSO.

    • Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a dose-response curve (e.g., 100 µM to 10 pM final concentration).

  • Assay Execution:

    • Add 20 µL of your serially diluted test compound, nicotinic acid, or vehicle control to the appropriate wells.

    • Immediately add 20 µL of Forskolin solution (final concentration of 10 µM) to all wells except for the "no stimulation" control.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG LABTECH CLARIOstar or similar).

Protocol 2.2: β-Arrestin Recruitment Assay

Rationale: Upon agonist binding, GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.[5][12] We will use an enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter® assay, which provides a robust and high-throughput method to quantify this recruitment.[7][12] In this system, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementing enzyme acceptor (EA). Recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]

Methodology:

  • Cell Plating:

    • Use a commercially available PathHunter® cell line co-expressing GPR109A-ProLink and β-arrestin-EA.

    • Plate cells in the supplied plating medium into white-walled 384-well assay plates according to the manufacturer's protocol.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and nicotinic acid as described in Protocol 2.1.

    • Add 5 µL of the diluted compounds or vehicle control to the wells.

  • Incubation:

    • Incubate the plates for 90 minutes at 37°C, 5% CO₂. This allows for receptor activation and subsequent β-arrestin recruitment.

  • Detection:

    • Prepare the PathHunter® detection reagent solution according to the manufacturer's instructions.

    • Add 12 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read chemiluminescence on a standard plate reader.

Part 3: Data Analysis & Interpretation

Robust data analysis is key to validating your findings. For both assays, data should be normalized and fitted to a dose-response curve to determine potency (EC₅₀) and efficacy (% activity).

  • Normalization:

    • Define the 0% activity level using the vehicle control wells.

    • Define the 100% activity level using the maximum response obtained with the positive control, Nicotinic Acid.

    • For the cAMP assay, the response is inhibitory, so the data will be inverted. The highest luminescence (low cAMP) corresponds to the highest activity.

  • Curve Fitting:

    • Plot the normalized response (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R to fit the data.

    • From the curve, determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum efficacy).

Data Summary Table:

All quantitative data should be summarized in a clear, structured table for easy comparison.

CompoundAssay TypeEC₅₀ (nM) [95% CI]Emax (% of Niacin)n
Nicotinic Acid (Control) cAMP Inhibition[Insert Value]100%3
β-Arrestin Recruitment[Insert Value]100%3
This compound cAMP Inhibition[Insert Value][Insert Value]3
β-Arrestin Recruitment[Insert Value][Insert Value]3

EC₅₀ values should be reported with 95% confidence intervals (CI). 'n' represents the number of independent experiments.

Part 4: Visualizing the Workflow & Pathway

Visual diagrams are essential for communicating complex experimental plans and biological pathways.

Experimental Workflow

GPR109A_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis start Seed GPR109A-HEK293 & Parental HEK293 Cells dilute Prepare Serial Dilutions: - Test Compound - Nicotinic Acid (Control) start->dilute cAMP Protocol 2.1: cAMP Inhibition Assay (Gαi Pathway) dilute->cAMP arrestin Protocol 2.2: β-Arrestin Recruitment Assay (G-protein Independent) dilute->arrestin analyze Normalize Data & Fit Dose-Response Curves cAMP->analyze arrestin->analyze compare Determine EC₅₀ & Emax Compare to Control analyze->compare

Caption: Experimental workflow for GPR109A agonist verification.

GPR109A Signaling Pathways

GPR109A_Signaling cluster_membrane Plasma Membrane compound 6-(...)-nicotinic acid OR Niacin receptor GPR109A compound->receptor binds g_protein Gαi/βγ receptor->g_protein activates grk GRK receptor->grk activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ↓ ac->camp converts atp ATP atp->ac p_receptor P-GPR109A grk->p_receptor phosphorylates arrestin β-Arrestin p_receptor->arrestin recruits downstream Downstream Signaling (e.g., MAPK, Internalization) arrestin->downstream

Caption: GPR109A canonical Gαi and β-arrestin signaling pathways.

Conclusion

By following this structured guide, researchers can systematically and rigorously evaluate the activity of this compound at the GPR109A receptor. The successful execution of these assays will determine its potency and efficacy in activating both G-protein-dependent and -independent signaling pathways. This comparative approach, benchmarked against the known agonist niacin, will provide a clear and definitive pharmacological profile of the compound, forming a solid foundation for any further drug development efforts.

References

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Available at: [Link]

  • Ahmed, K., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1699. Available at: [Link]

  • Thangaraju, M., et al. (2009). Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. Cancer Research, 69(7), 2849-2857. Available at: [Link]

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Available at: [Link]

  • Bhutani, J., et al. (2019). GPR109A activation and aging liver. Aging (Albany NY), 11(19), 7958-7960. Available at: [Link]

  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. ResearchGate. Available at: [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2849-2857. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. Available at: [Link]

  • Graff, E. C., & Digby, G. J. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(7), 339. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 25-27. Available at: [Link]

  • Janetzko, J., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Journal of Biological Chemistry, 295(15), 5029-5038. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Available at: [Link]

  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1272635. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17. Available at: [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Thangaraju, M., et al. (2009). GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. Cancer Research, 69(7), 2849-2857. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Comparative Potency Assessment of Novel Nicotinic Acid Derivatives at the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative potency of novel nicotinic acid derivatives, using 6-(2,2-Dimethyl-propionylamino)-nicotinic acid as a representative investigational compound. While public domain potency data for this specific molecule is not currently available, this document outlines the requisite experimental protocols and provides comparative data for established agonists, enabling a robust evaluation of new chemical entities targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2), more commonly known as GPR109A or the niacin receptor 1 (NIACR1).

Introduction: GPR109A as a Key Therapeutic Target

Nicotinic acid (niacin or Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades.[1] Its therapeutic effects, which include lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, are primarily mediated through the activation of GPR109A.[1][2] This G protein-coupled receptor (GPCR) is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages.[2][3]

GPR109A is coupled to an inhibitory G protein (Gαi), and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation. Beyond its role in lipid metabolism, GPR109A activation has demonstrated potent anti-inflammatory effects, making it an attractive target for a range of therapeutic areas, including atherosclerosis and neuroinflammatory diseases.[1][3][4]

The clinical utility of niacin, however, is often limited by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A activation, but in Langerhans cells and keratinocytes of the skin.[5] Consequently, a primary goal in the development of novel GPR109A agonists is to dissociate the beneficial therapeutic effects from the undesirable flushing response. This necessitates a rigorous and comparative assessment of the potency and signaling profile of new chemical entities.

Comparative Agonists for Potency Assessment

A meaningful evaluation of a novel compound requires benchmarking against a panel of well-characterized GPR109A agonists. The following table summarizes the reported potencies of several key agonists, which serve as excellent comparators in the experimental assays detailed in this guide.

CompoundTypePotency (EC50/pEC50/Ki)Source(s)
Nicotinic AcidEndogenous Ligand (at pharmacological doses)EC50: ~100 nM (GPR109a activation)[6]
β-Hydroxybutyrate (BHB)Endogenous LigandEC50: ~700 µM[4][7]
AcipimoxNiacin DerivativeHigh affinity for GPR109A[4][8]
AcifranNiacin DerivativeHigh affinity for GPR109A[4]
Monomethyl Fumarate (MMF)Active MetabolitePotent GPR109A agonist[4][9]
MK-1903Synthetic Full AgonistPotent and selective[4][9]
MK-6892Synthetic Full AgonistKi: 4 nM; GTPγS EC50: 16 nM (Human GPR109A)[9]
MK-0354Synthetic Partial AgonistEC50: 1.65 µM (human GPR109a)[9]
GSK256073Synthetic AgonistSelective GPR109A agonist[10]

GPR109A Signaling Pathway and Assay Principles

The activation of GPR109A by an agonist initiates a signaling cascade that can be interrogated through various in vitro assays. The primary pathway involves the inhibition of cAMP production, while a secondary pathway involves the recruitment of β-arrestin, which is crucial for receptor desensitization and can initiate G protein-independent signaling.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Agonist Agonist (e.g., 6-(2,2-Dimethyl-propionylamino)- nicotinic acid) Receptor GPR109A (HCAR2) Agonist->Receptor Binding & Activation G_protein Gαi/βγ Receptor->G_protein Coupling Arrestin β-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Inflammation Anti-inflammatory Response G_protein->Inflammation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Inactivation cAMP->PKA Desensitization Receptor Desensitization Arrestin->Desensitization Lipolysis Inhibition of Lipolysis PKA->Lipolysis cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed HEK293-hGPR109A cells in 384-well plates incubate Incubate overnight start->incubate add_compounds Add serial dilutions of test compound, positive controls, and vehicle incubate->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_forskolin Add Forskolin to stimulate Adenylyl Cyclase pre_incubate->add_forskolin final_incubate Incubate add_forskolin->final_incubate add_detection Add cAMP detection reagents (e.g., HTRF) final_incubate->add_detection read_plate Read plate (e.g., on HTRF reader) add_detection->read_plate normalize Normalize data to controls read_plate->normalize plot Plot dose-response curve (% inhibition vs. log[concentration]) normalize->plot calculate Calculate EC50 value plot->calculate

Caption: Workflow for the GPR109A cAMP inhibition assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK293) cells stably expressing human GPR109A in appropriate media.

    • Plate the cells into 384-well assay plates at a predetermined optimal density and incubate overnight.

  • Compound Preparation:

    • Prepare a serial dilution series of the test compound, this compound.

    • Similarly, prepare dilution series for the reference agonists (e.g., nicotinic acid, MK-6892) and a vehicle control.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add the diluted compounds or controls to the respective wells.

    • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add a solution of forskolin to all wells to stimulate adenylyl cyclase and, consequently, cAMP production.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).

  • Data Analysis:

    • Measure the signal on a plate reader compatible with the detection technology.

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing insights into a G protein-independent signaling pathway and receptor desensitization.

Experimental Workflow:

bArrestin_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed U2OS-hGPR109A-β-arrestin2 reporter cells in assay plates incubate Incubate overnight start->incubate add_compounds Add serial dilutions of test compound, positive controls, and vehicle incubate->add_compounds final_incubate Incubate (e.g., 60-90 minutes) add_compounds->final_incubate add_detection Add detection reagents final_incubate->add_detection read_plate Read plate (e.g., on a luminometer) add_detection->read_plate normalize Normalize data to controls read_plate->normalize plot Plot dose-response curve (RLU vs. log[concentration]) normalize->plot calculate Calculate EC50 value plot->calculate

Sources

Safety Operating Guide

Proper Disposal of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but the scientific reasoning behind each step, ensuring a culture of safety and regulatory adherence within your laboratory.

Hazard Assessment and Waste Characterization

  • Nicotinic Acid Moiety : Nicotinic acid (Niacin, Vitamin B3) is classified as causing serious eye irritation.[1][2][3] Dust from the solid compound can also cause respiratory irritation.[1]

  • Pivaloyl Group : Pivaloyl chloride, a related compound, is known to be water-reactive. While the amide linkage in the target compound is more stable, this suggests a cautious approach regarding aqueous disposal.

  • Overall Profile : Based on this analysis, this compound should be handled as a non-hazardous chemical waste that is an eye irritant and is not suitable for drain disposal. It must be disposed of as hazardous waste.

This initial characterization is the cornerstone of a safe disposal plan. All personnel handling this compound must be familiar with its potential hazards and have access to appropriate personal protective equipment (PPE).

Parameter Assessment Source / Rationale
Physical State Solid (presumed)Based on typical laboratory reagents of this type.
Known Hazards Causes serious eye irritation.[3] Harmful if inhaled.[2]Based on the nicotinic acid component.
Aquatic Toxicity Harmful to aquatic life.Precautionary statement for nicotinic acid.
Disposal Route Prohibited from drain or regular trash disposal.General laboratory best practices for chemical waste.[4][5]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE protocols is non-negotiable when handling any chemical waste. The Occupational Safety and Health Administration (OSHA) mandates that laboratories establish procedures to protect workers from chemical hazards.[6][7][8]

Mandatory PPE:

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[6]

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.

Always handle the chemical waste within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][7]

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.[6] Never mix incompatible waste streams.

Step-by-Step Collection Procedure:
  • Select an Appropriate Waste Container :

    • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solid waste).

    • The container must have a secure, leak-proof screw-top cap.[6]

    • Ensure the container is clean and dry before use.

  • Label the Waste Container :

    • Properly labeling waste containers is a strict requirement by the Environmental Protection Agency (EPA) and OSHA.[4][9][10]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4][9]

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The specific hazard(s): "Eye Irritant".

      • The date accumulation begins (the date the first drop of waste enters the container).

      • The name of the principal investigator and the laboratory location (building and room number).[4]

  • Accumulate the Waste :

    • For solid waste, carefully transfer the material into the labeled container using a spatula or scoop. Avoid creating dust.

    • For solutions containing the compound, collect them in a designated, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Disposal of Contaminated Materials :

    • Any materials that come into direct contact with this compound, such as gloves, weigh boats, or contaminated paper towels, must also be disposed of as hazardous solid waste.[6]

    • Place these items in the same solid waste container or a separate, appropriately labeled container for contaminated debris.

  • Handling Empty Product Containers :

    • A container that held this compound is not considered "empty" until it has been properly rinsed.

    • The first rinse of the container must be collected and disposed of as hazardous liquid waste.[5]

    • For highly toxic chemicals, the first three rinses must be collected.[5] Given the eye irritation hazard, collecting the first rinse is a prudent minimum.

    • After triple rinsing with a suitable solvent (e.g., water or methanol, depending on solubility) and allowing it to air dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

Storage and Disposal Logistics

Hazardous waste must be stored in a designated and properly managed location within the laboratory, known as a Satellite Accumulation Area (SAA).[4][9]

SAA Requirements:
  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment : All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain potential spills.[5]

  • Inspection : Regularly inspect the SAA for leaks, proper labeling, and container integrity.[4]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.

Requesting a Waste Pickup:

Once the waste container is full, or if you are generating waste infrequently, within one year of the accumulation start date, arrange for its removal.[4]

  • Ensure the cap is tightly sealed.

  • Verify the label is complete and accurate.

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. Do not transport hazardous waste yourself.

The final disposal will be handled by a licensed hazardous waste vendor, who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most common disposal method for this type of organic solid waste is incineration at high temperatures.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal Start Waste Generated: 6-(2,2-Dimethyl-propionylamino) -nicotinic acid PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Characterize Waste: - Solid or Liquid? - Contaminated Debris? PPE->Assess SolidWaste Solid Waste (Pure compound, contaminated items) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing compound) Assess->LiquidWaste Liquid LabelSolid Label Container: 'Hazardous Waste - Solid' + Chemical Name + Hazard SolidWaste->LabelSolid LabelLiquid Label Container: 'Hazardous Waste - Liquid' + Chemical Name + Hazard LiquidWaste->LabelLiquid Store Store in Designated Satellite Accumulation Area (SAA) LabelSolid->Store LabelLiquid->Store CheckFull Container Full or >1 Year? Store->CheckFull CheckFull->Store No Pickup Contact EHS for Waste Pickup CheckFull->Pickup Yes End Disposal by Licensed Vendor (Incineration) Pickup->End

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental regulations.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Safety and Waste Management Manual. The University of Alabama at Birmingham. [Link]

  • Tirzepatide / Niacinamide Injection. Empower Pharmacy. [Link]

  • Safety Data Sheet: Nicotinic acid. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

Sources

Navigating the Safe Handling of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid, represents a class of compounds with significant potential. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific excellence and ethical research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Core Principles of Safe Handling

The safe handling of any chemical compound is predicated on a hierarchy of controls. This begins with engineering controls (e.g., fume hoods), followed by administrative controls (e.g., standard operating procedures), and finally, the use of personal protective equipment (PPE). This guide will focus on the critical role of PPE, providing a detailed operational plan for researchers.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 Respirator- Prevents dermal contact with the solid compound.- Protects eyes from airborne particulates.- Protects clothing and skin from contamination.- Minimizes inhalation of fine dust particles.[1][3]
Solution Preparation and Handling - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Protects against skin contact with the solution.- Provides a higher level of eye protection from splashes.- Protects clothing and skin from spills.
Running Reactions and Work-up - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash hazard is high)- Essential for preventing skin contact.- Protects eyes from splashes and aerosols.- Standard protection for laboratory work.- Offers an additional layer of protection for the face.[4]
Waste Disposal - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Prevents contact with contaminated waste materials.- Protects eyes from potential splashes during disposal.- Protects clothing from contamination.

It is crucial to inspect all PPE for integrity before use and to don and doff it in a designated area to prevent cross-contamination.[3][5]

Step-by-Step Guide to Safe Handling and Disposal

The following workflow provides a procedural guide for handling this compound from receipt to disposal, ensuring safety at every stage.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to dissolve Dissolve in Solvent in Fume Hood weigh->dissolve Proceed to react Conduct Reaction in Fume Hood dissolve->react Proceed to decontaminate Decontaminate Glassware and Surfaces react->decontaminate Proceed to dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose Proceed to doff_ppe Doff PPE in Designated Area dispose->doff_ppe Proceed to wash Wash Hands Thoroughly doff_ppe->wash Complete

Caption: Workflow for the safe handling of this compound.

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed.[3][5]

2. Handling and Use:

  • All handling of the solid compound, especially weighing, should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[1][6]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always wear the appropriate PPE as outlined in the table above. Nitrile gloves are recommended for skin protection.[7]

  • Avoid contact with skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water.[3][8]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust, and then carefully scoop into a labeled hazardous waste container.[9]

  • For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container.

  • Do not allow the chemical to enter drains.[3][5]

  • The spill area should be decontaminated with an appropriate cleaning agent.

4. Disposal Plan:

  • All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[7]

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

A clear and concise emergency response plan is a critical component of laboratory safety.

Emergency Response Protocol

cluster_emergency Emergency Protocol cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact: Remove contaminated clothing, wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min, seek medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air, seek medical attention. exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting, seek medical attention. exposure->ingestion report Report Incident to Supervisor skin_contact->report eye_contact->report inhalation->report ingestion->report

Caption: Emergency response protocol for exposure incidents.

In the event of any exposure, it is crucial to seek medical attention and provide the medical personnel with as much information as possible about the chemical.[3]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • The SuperNic. Nicotine Handling Procedures.
  • Cole-Parmer. Material Safety Data Sheet - Nicotinic acid hydrazide, 97%.
  • Sigma-Aldrich.
  • Loba Chemie. NICOTINIC ACID EXTRA PURE.
  • CDH Fine Chemical.
  • Chemos GmbH&Co.KG.
  • US EPA. Personal Protective Equipment.
  • NOAA. NICOTINIC ACID - CAMEO Chemicals.
  • OSHA. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • ECHEMI.
  • US EPA, OPP. Inert Reassessment - Nicotinamide CAS 98-92-0.
  • Protective Industrial Products. PIP®: PPE 3 Arc Flash Kit - 25 Cal/cm2.
  • Chemsrc. Nicotinic acid | CAS#:59-67-6.
  • oxfordlabchem.com. (Niacin) MSDS CAS.
  • ChemicalBook. Nicotinic acid | 59-67-6.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.